molecular formula C8H6BrNS B1266649 6-Bromo-2-methyl-1,3-benzothiazole CAS No. 5304-21-2

6-Bromo-2-methyl-1,3-benzothiazole

Cat. No.: B1266649
CAS No.: 5304-21-2
M. Wt: 228.11 g/mol
InChI Key: NPBQNFVPWXRIGG-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-1,3-benzothiazole is a useful research compound. Its molecular formula is C8H6BrNS and its molecular weight is 228.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-2-methyl-1,3-benzothiazole
Source PubChem
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InChI

InChI=1S/C8H6BrNS/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBQNFVPWXRIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201085
Record name Benzothiazole, 6-bromo-2-methyl-
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Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5304-21-2
Record name Benzothiazole, 6-bromo-2-methyl-
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Record name Benzothiazole, 6-bromo-2-methyl-
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Record name 5304-21-2
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Bromo-2-methyl-1,3-benzothiazole from N-(4-bromo-2-iodophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-bromo-2-methyl-1,3-benzothiazole, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The primary focus of this document is a detailed exploration of a robust synthetic route commencing from the readily accessible starting material, N-(4-bromo-2-iodophenyl)acetamide. This guide delves into the underlying chemical principles, offers a meticulously detailed experimental protocol, and elucidates the reaction mechanism. Furthermore, a comparative analysis with alternative synthetic strategies, such as palladium-catalyzed C-H functionalization, is presented to provide a broader context for researchers in the field. This document is intended to serve as a practical and intellectually stimulating resource for chemists engaged in the synthesis of substituted benzothiazoles.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a privileged heterocyclic motif that features prominently in a wide array of biologically active compounds and functional materials.[1][2] Its unique structural and electronic properties have rendered it a cornerstone in the development of pharmaceuticals, with applications spanning anticancer, antibacterial, and neuroprotective agents.[1][2] The specific substitution pattern of the benzothiazole core dictates its biological activity and physical properties, making the development of versatile and efficient synthetic methodologies for its derivatives a paramount objective in modern organic chemistry. This guide focuses on the synthesis of this compound, a key intermediate for the elaboration of more complex molecular architectures.

Strategic Overview: A Copper-Catalyzed Intramolecular Cyclization Approach

The synthesis of this compound from N-(4-bromo-2-iodophenyl)acetamide is a compelling example of a cascade reaction involving an initial sulfur source introduction followed by an intramolecular C-S bond formation. This strategy leverages the differential reactivity of the aryl halides present in the starting material, with the iodo group being more susceptible to nucleophilic substitution than the bromo group.

The overall transformation can be conceptually divided into three key stages:

  • Preparation of the Starting Material: Synthesis of N-(4-bromo-2-iodophenyl)acetamide from commercially available 4-bromo-2-iodoaniline.

  • Sulfur Introduction and Thioamide Formation: In situ generation of a thioamide or a related sulfur-containing intermediate.

  • Intramolecular Cyclization: Copper-catalyzed intramolecular C-S bond formation to construct the thiazole ring.

This approach is advantageous due to the relatively low cost and ready availability of the reagents, as well as the operational simplicity of the procedure.

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis of this compound from N-(4-bromo-2-iodophenyl)acetamide.

Synthesis of the Starting Material: N-(4-bromo-2-iodophenyl)acetamide

The starting material, N-(4-bromo-2-iodophenyl)acetamide, can be readily prepared from 4-bromo-2-iodoaniline through standard acylation procedures. 4-bromo-2-iodoaniline itself is a commercially available compound or can be synthesized from 4-bromoaniline.[3][4]

To a solution of 4-bromo-2-iodoaniline in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) is added an acylating agent such as acetyl chloride or acetic anhydride, typically in the presence of a base (e.g., triethylamine or pyridine) to scavenge the acid byproduct. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) for completion. Upon completion, an aqueous work-up followed by recrystallization or column chromatography affords pure N-(4-bromo-2-iodophenyl)acetamide.

Synthesis of this compound

The following protocol is adapted from established procedures.[5][6]

Reaction Scheme:

Caption: Overall reaction for the synthesis of this compound.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
N-(4-bromo-2-iodophenyl)acetamideC₈H₇BrINO339.962.00678 mg
Sodium sulfide nonahydrateNa₂S·9H₂O240.186.00721 mg
Copper(I) iodideCuI190.450.20038.0 mg
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-4.00 mL
Concentrated Hydrochloric Acid (HCl)HCl36.46-1.6 mL
Ethyl acetateC₄H₈O₂88.11-As needed
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-As needed
Saturated Sodium Chloride SolutionNaCl58.44-As needed
Anhydrous Magnesium SulfateMgSO₄120.37-As needed

Procedure:

  • To a round-bottom flask is added N-(4-bromo-2-iodophenyl)acetamide (678 mg, 2.00 mmol).

  • N,N-Dimethylformamide (4.00 mL) is added to dissolve the starting material.

  • Sodium sulfide nonahydrate (721 mg, 6.00 mmol) and copper(I) iodide (38.0 mg, 0.200 mmol) are subsequently added to the solution.

  • The reaction mixture is stirred and heated to 80 °C. The progress of the reaction can be monitored by TLC.

  • After the initial reaction is complete, the mixture is cooled to room temperature.

  • Concentrated hydrochloric acid (1.6 mL) is carefully added, and the mixture is stirred and heated at 80 °C for an additional 12 hours.

  • Upon completion, the reaction is cooled to room temperature, and saturated aqueous sodium bicarbonate solution (20 mL) is slowly added to neutralize the acid.

  • The product is extracted with ethyl acetate (2 x 50 mL).

  • The combined organic layers are washed with saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude residue is purified by silica gel column chromatography (eluent: hexane/ethyl acetate, 4:1 v/v) to yield this compound.[5][6]

Expected Yield: Approximately 29.5% (134 mg).[5][6]

Mechanistic Insights: A Stepwise Elucidation

The conversion of N-(4-bromo-2-iodophenyl)acetamide to this compound is a multi-step process. While a detailed mechanistic study for this specific reaction is not extensively reported, a plausible pathway can be proposed based on established principles of copper-catalyzed C-S cross-coupling and intramolecular cyclization reactions.

Mechanistic_Pathway A N-(4-bromo-2-iodophenyl)acetamide B Sulfide Displacement of Iodide A->B Na₂S, CuI C Thiolate Intermediate B->C D Intramolecular Nucleophilic Attack C->D Acid-catalyzed (HCl) E Cyclized Intermediate D->E F Dehydration and Aromatization E->F G This compound F->G

Caption: Proposed mechanistic pathway for the synthesis.

  • Sulfide Displacement: The reaction is initiated by the nucleophilic attack of the sulfide ion (from sodium sulfide) on the carbon bearing the iodo group. The greater reactivity of the C-I bond compared to the C-Br bond ensures regioselective substitution. Copper(I) iodide likely plays a crucial role as a catalyst in this step, facilitating the C-S bond formation through an Ullmann-type coupling mechanism.[7][8]

  • Formation of a Thiolate Intermediate: This initial substitution leads to the formation of a thiolate intermediate.

  • Acid-Catalyzed Cyclization: The subsequent addition of concentrated hydrochloric acid serves two purposes. Firstly, it protonates the amide carbonyl, rendering it more electrophilic. Secondly, it facilitates the intramolecular nucleophilic attack of the thiolate onto the activated amide carbon.

  • Dehydration and Aromatization: The resulting cyclized intermediate then undergoes dehydration, driven by the formation of the stable aromatic benzothiazole ring system, to yield the final product, this compound.

Comparative Analysis: Alternative Synthetic Routes

While the described copper-catalyzed method is effective, it is instructive to consider alternative strategies for the synthesis of substituted benzothiazoles, particularly those employing palladium catalysis, which have gained prominence in recent years.

Palladium-Catalyzed C-H Functionalization/Intramolecular C-S Bond Formation

A powerful and modern approach to benzothiazole synthesis involves the palladium-catalyzed intramolecular C-H functionalization of thiobenzanilides.[9][10][11][12] This method obviates the need for a pre-installed leaving group (such as iodine) on the aniline ring.

Alternative_Route A Thiobenzanilide C C-H Activation A->C Pd(II) B Pd(II) Catalyst D Palladacycle Intermediate C->D E Reductive Elimination D->E Intramolecular C-S bond formation F 2-Substituted Benzothiazole E->F

Caption: Simplified overview of the palladium-catalyzed alternative route.

In this approach, a thiobenzanilide, which can be prepared from the corresponding aniline and a thioacylating agent, undergoes cyclization in the presence of a palladium catalyst. The mechanism typically involves the oxidative addition of a Pd(0) or Pd(II) catalyst into an ortho C-H bond, followed by reductive elimination to form the C-S bond and regenerate the active catalyst. These reactions often require an oxidant to facilitate the catalytic cycle. While potentially offering higher yields and broader substrate scope, this method may necessitate the use of more expensive palladium catalysts and ligands.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis of this compound from N-(4-bromo-2-iodophenyl)acetamide. The presented copper-catalyzed intramolecular cyclization protocol is a reliable and accessible method for obtaining this valuable heterocyclic building block. The discussion of the reaction mechanism and a comparison with modern palladium-catalyzed alternatives are intended to equip researchers with a comprehensive understanding of the available synthetic strategies. The continued development of efficient and selective methods for the synthesis of substituted benzothiazoles will undoubtedly fuel further advancements in medicinal chemistry and materials science.

References

Spectroscopic Data of 6-Bromo-2-methyl-1,3-benzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 6-Bromo-2-methyl-1,3-benzothiazole, a key intermediate in pharmaceutical and materials science research. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural characterization of this compound. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this molecule's spectroscopic properties.

Molecular Structure and Spectroscopic Overview

This compound possesses a bicyclic heteroaromatic system. The benzothiazole core is substituted with a bromine atom at the 6-position and a methyl group at the 2-position. This substitution pattern gives rise to a unique spectroscopic fingerprint, which is crucial for its identification and characterization. The numbering of the benzothiazole ring system is illustrated below.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals for its structural confirmation.

¹H NMR Spectroscopy

While a publicly available, fully assigned ¹H NMR spectrum for this compound is not readily accessible, the expected chemical shifts and coupling patterns can be predicted based on the analysis of closely related benzothiazole derivatives. The aromatic region is expected to show an AMX spin system for the three protons on the benzene ring, and a singlet for the methyl group.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-4~ 8.1dJ ≈ 2.0
H-5~ 7.6ddJ ≈ 8.5, 2.0
H-7~ 7.8dJ ≈ 8.5
-CH₃~ 2.8s-

Experimental Protocol (Typical):

A sample of this compound (5-10 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The spectrum is recorded on a 300 MHz or higher field NMR spectrometer. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

cluster_workflow ¹H NMR Experimental Workflow Sample Dissolve Sample in Deuterated Solvent NMR_Tube Transfer to NMR Tube Sample->NMR_Tube Spectrometer Acquire Spectrum in NMR Spectrometer NMR_Tube->Spectrometer Processing Process Data (FT, Phasing, Baseline Correction) Spectrometer->Processing Analysis Analyze Spectrum (Chemical Shifts, Integration, Multiplicity) Processing->Analysis cluster_fragmentation Predicted Mass Spectrometry Fragmentation M [C₈H₆BrNS]⁺• m/z 227/229 M_minus_CH3 [C₇H₃BrNS]⁺ m/z 212/214 M->M_minus_CH3 - •CH₃ M_minus_Br [C₈H₆NS]⁺ m/z 148 M->M_minus_Br - •Br M_minus_Br_minus_HCN [C₇H₅S]⁺ m/z 121 M_minus_Br->M_minus_Br_minus_HCN - HCN

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 6-Bromo-2-substituted-1,3-benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the principles and methodologies involved in the crystal structure analysis of 6-bromo-2-substituted-1,3-benzothiazoles, a class of compounds with significant interest in pharmaceutical research. For the purpose of this guide, we will utilize the detailed crystallographic data of 6-Bromo-2-methylsulfanyl-1,3-benzothiazole as a case study to illustrate the experimental and computational workflow. This decision is predicated on the public availability of high-quality structural data for this close analog of 6-Bromo-2-methyl-1,3-benzothiazole, allowing for a robust and instructive analysis. The principles and techniques described herein are directly applicable to the broader class of benzothiazole derivatives.

The Significance of Benzothiazoles in Drug Discovery

Benzothiazole and its derivatives represent a "privileged" scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities.[1][2][3] This versatile heterocyclic system is known to interact with a diverse range of biological targets, leading to applications such as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][4][5] The substitution pattern on the benzothiazole ring system, particularly at the C2 and C6 positions, has been shown to be crucial for modulating biological activity.[1] A precise understanding of the three-dimensional structure of these molecules at an atomic level is therefore paramount for rational drug design and the development of structure-activity relationships (SAR).

Part 1: From Powder to Perfect Crystal: Synthesis and Crystallization

A prerequisite for any single-crystal X-ray diffraction study is the availability of high-quality single crystals. This journey begins with the chemical synthesis of the target compound, followed by a meticulous crystallization process.

Synthesis of 6-Bromo-2-substituted-benzothiazoles

The synthesis of 6-bromo-benzothiazole derivatives can be achieved through various established synthetic routes. A common approach involves the reaction of a substituted 4-bromoaniline with an appropriate reagent to form the thiazole ring. For instance, the synthesis of this compound can be accomplished by reacting N-(4-bromo-2-iodophenyl)acetamide with sodium sulfide.[6][7]

The Art and Science of Crystallization

Crystallization is a critical step that often requires empirical optimization.[8][9][10] The goal is to facilitate the slow and orderly arrangement of molecules from a solution into a well-defined crystal lattice. Several techniques can be employed, with the choice depending on the solubility and stability of the compound.

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. The compound should be fully soluble at an elevated temperature and sparingly soluble at room temperature. For many benzothiazole derivatives, solvents like ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate can be effective.[6][7]

  • Preparation of a Saturated Solution: Dissolve the purified compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.[10]

  • Filtration: If any insoluble impurities are present, the hot solution should be filtered to remove them.

  • Slow Evaporation: Transfer the clear solution to a clean vial, cover it loosely with a cap or parafilm with a few pinholes. This allows for the slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Over a period of several hours to days, as the solvent evaporates and the solution becomes supersaturated, single crystals should begin to form.

  • Crystal Harvesting: Once crystals of a suitable size (typically 0.1-0.3 mm in each dimension) have formed, they can be carefully harvested from the mother liquor.

Part 2: Deciphering the Code: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[11] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

The Workflow of Crystal Structure Determination

The journey from a single crystal to a refined molecular structure follows a well-defined path, as illustrated in the diagram below.

workflow cluster_exp Experimental Phase cluster_comp Computational Phase Crystal_Selection Crystal Selection & Mounting Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection on Diffractometer Data_Processing Data Processing & Integration Data_Collection->Data_Processing Raw Diffraction Images Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution hkl file Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Initial Model Validation Structure Validation & CIF Generation Structure_Refinement->Validation Final Model

Caption: Experimental and computational workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol: X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For data collection at low temperatures (to minimize thermal vibrations), the crystal is typically flash-cooled in a stream of cold nitrogen gas.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and to apply corrections for experimental factors like absorption. This step yields a reflection file (e.g., in .hkl format) that contains the Miller indices (h,k,l) and the intensity of each reflection.

  • Structure Solution: Using the processed data, the initial positions of the atoms in the unit cell are determined. This is often achieved using direct methods or Patterson methods, which are implemented in software packages like SHELXS.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure. The program SHELXL is widely used for this purpose. During refinement, the atomic coordinates, displacement parameters (describing thermal motion), and other parameters are adjusted to improve the agreement between the calculated and observed structure factors.

  • Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic sensibility. This involves checking bond lengths, angles, and for any unresolved electron density. The final results are typically reported in a Crystallographic Information File (CIF).

Part 3: The Unveiled Structure: Results and Discussion for 6-Bromo-2-methylsulfanyl-1,3-benzothiazole

The crystal structure of 6-Bromo-2-methylsulfanyl-1,3-benzothiazole provides a detailed picture of its molecular geometry and packing in the solid state.[3][6][7]

Crystallographic Data

The key crystallographic parameters for 6-Bromo-2-methylsulfanyl-1,3-benzothiazole are summarized in the table below.[6]

ParameterValue
Chemical FormulaC₈H₆BrNS₂
Formula Weight260.18 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)9.7843 (4)
b (Å)3.9514 (2)
c (Å)11.6076 (5)
β (°)96.353 (4)
Volume (ų)446.01 (3)
Z2
Temperature (K)100
RadiationMo Kα (λ = 0.71073 Å)
R-factor (R1)0.017
Weighted R-factor (wR2)0.033
Molecular Structure

The molecular structure of 6-Bromo-2-methylsulfanyl-1,3-benzothiazole reveals a nearly planar benzothiazole ring system.[3][6][7] The dihedral angle between the benzene and thiazole rings is reported to be very small, indicating a high degree of conjugation.[6]

Caption: Schematic of the molecular structure of 6-Bromo-2-methylsulfanyl-1,3-benzothiazole with atom numbering.

The bond lengths within the benzothiazole core are consistent with a delocalized π-electron system. The aromatic character of the benzene and thiazole rings can be further quantified using indices such as the Harmonic Oscillator Model of Aromaticity (HOMA). Studies on this compound show a higher degree of aromaticity in the benzene ring compared to the thiazole ring.[6]

Conclusion

The precise determination of the crystal structure of 6-bromo-2-substituted-benzothiazoles, exemplified here by the analysis of 6-Bromo-2-methylsulfanyl-1,3-benzothiazole, provides invaluable insights for drug development professionals. This knowledge of the molecule's three-dimensional geometry, conformational preferences, and intermolecular interactions is fundamental for understanding its physicochemical properties and for designing more potent and selective drug candidates. The methodologies outlined in this guide, from synthesis and crystallization to the intricacies of X-ray diffraction analysis, represent a robust framework for the structural elucidation of novel pharmaceutical compounds.

References

An In-depth Technical Guide to the Solubility of 6-Bromo-2-methyl-1,3-benzothiazole in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility characteristics of 6-Bromo-2-methyl-1,3-benzothiazole, a key intermediate in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of the compound's solubility, offering predictive insights and actionable experimental protocols.

Executive Summary

Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, formulation, and biological screening. This guide synthesizes the known physicochemical properties of the compound to predict its behavior in a range of common organic solvents. While specific quantitative solubility data for this compound is not extensively published, this paper provides a robust framework for its determination, empowering researchers to generate reliable data in their own laboratory settings. We will explore the molecular characteristics that govern its solubility and provide a detailed, self-validating experimental protocol for its precise measurement.

Physicochemical Profile of this compound

A thorough understanding of a compound's physical and chemical properties is the foundation for predicting its solubility. This compound (CAS No: 5304-21-2) is a solid at room temperature with the following known properties:

PropertyValueSource
Molecular FormulaC₈H₆BrNS--INVALID-LINK--[1][2]
Molecular Weight228.11 g/mol --INVALID-LINK--[1]
Melting Point82-84 °C--INVALID-LINK--[1]
Boiling Point299.1 ± 13.0 °C (Predicted)--INVALID-LINK--[1]
Density1.644 ± 0.06 g/cm³ (Predicted)--INVALID-LINK--[1]
pKa1.00 ± 0.10 (Predicted)--INVALID-LINK--[1]
Physical FormSolid, Beige--INVALID-LINK--[1]

The benzothiazole moiety imparts a degree of aromaticity and polarity due to the presence of nitrogen and sulfur heteroatoms.[3] The bromine atom and methyl group further influence the molecule's lipophilicity and potential for intermolecular interactions. The predicted pKa suggests it is a very weak base.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a cornerstone of solubility prediction. This adage is scientifically grounded in the nature of intermolecular forces between the solute and the solvent.

G cluster_solute This compound cluster_solvent Solvent Solute Solute (C₈H₆BrNS) Aromatic Aromatic Rings (π-π stacking) Solute->Aromatic possesses Heteroatoms N, S Heteroatoms (Dipole-Dipole) Solute->Heteroatoms possesses BromoMethyl Bromo & Methyl Groups (van der Waals) Solute->BromoMethyl possesses NonPolar Non-Polar (e.g., Hexane, Toluene) van der Waals Aromatic->NonPolar Favorable interaction PolarProtic Polar Protic (e.g., Ethanol) H-bonding, Dipole Heteroatoms->PolarProtic Moderate interaction PolarAprotic Polar Aprotic (e.g., DMSO, Acetone) Dipole-Dipole Heteroatoms->PolarAprotic Favorable interaction BromoMethyl->NonPolar Favorable interaction Solvent Solvent Solubility Solubility Outcome PolarProtic->Solubility Moderate Solubility Expected PolarAprotic->Solubility Good Solubility Expected NonPolar->Solubility High Solubility Expected

Caption: Intermolecular forces governing solubility.

Based on its structure, this compound is a moderately polar molecule. The presence of the aromatic system and the bromine and methyl substituents contribute to its lipophilicity, suggesting good solubility in non-polar and moderately polar solvents. The nitrogen and sulfur atoms in the thiazole ring introduce polarity, allowing for dipole-dipole interactions with polar solvents.

Predicted Solubility Profile:

  • High Solubility: In chlorinated solvents (e.g., dichloromethane, chloroform) and aromatic hydrocarbons (e.g., toluene) due to favorable van der Waals forces and π-π stacking.

  • Good to Moderate Solubility: In polar aprotic solvents (e.g., acetone, ethyl acetate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)). Synthesis procedures confirm its solubility in ethyl acetate and DMF.[1][2][4]

  • Moderate to Low Solubility: In polar protic solvents like alcohols (e.g., ethanol, methanol). While some interaction is possible, the lack of strong hydrogen bond-donating or -accepting capabilities on the solute may limit solubility.

  • Low to Insoluble: In highly polar solvents like water and non-polar aliphatic hydrocarbons like hexane. Synthesis purification often employs hexane as an anti-solvent, suggesting low solubility.[1][2] A related compound, 2-amino-6-bromo-1,3-benzothiazole, is only slightly soluble in water.[5]

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the experimental determination of the solubility of this compound. This protocol is designed to be self-validating by ensuring the measurement of a saturated solution at equilibrium.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials and Equipment:

  • This compound (purity >98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Experimental Workflow:

G start Start step1 Step 1: Preparation Add excess solid to a known volume of solvent in a vial. start->step1 step2 Step 2: Equilibration Incubate at a constant temperature with agitation for 24-48 hours. step1->step2 step3 Step 3: Phase Separation Centrifuge to pellet undissolved solid. step2->step3 step4 Step 4: Sample Collection Carefully withdraw an aliquot of the supernatant and filter. step3->step4 step5 Step 5: Dilution Dilute the filtered sample to a concentration within the HPLC calibration range. step4->step5 step6 Step 6: Analysis Inject the diluted sample into the HPLC system. step5->step6 step7 Step 7: Quantification Determine the concentration from the calibration curve. step6->step7 end End step7->end

References

An In-depth Technical Guide on the Theoretical Properties of 6-Bromo-2-methyl-1,3-benzothiazole: Dipole Moment and Electron Density

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound, 6-Bromo-2-methyl-1,3-benzothiazole, incorporates a bromine atom, which can significantly influence its electronic properties and metabolic stability. Understanding the dipole moment and electron density distribution is crucial for predicting its behavior in biological systems and for the rational design of new therapeutic agents.

Theoretical Framework: Dipole Moment and Electron Density

The dipole moment of a molecule is a measure of the net molecular polarity, which arises from the non-uniform distribution of electron charge. It is a critical parameter in determining how a molecule will interact with other polar molecules, including water and biological macromolecules. A significant dipole moment can enhance solubility and influence ligand-receptor binding.

Electron density distribution provides a more detailed picture of the charge distribution within the molecule. Regions of high electron density are susceptible to electrophilic attack, while regions of low electron density are prone to nucleophilic attack. The molecular electrostatic potential (MESP) map, derived from electron density calculations, is a powerful tool for visualizing these reactive sites.

Computational Methodology: A Self-Validating Protocol

The theoretical properties of this compound can be accurately determined using quantum chemical calculations, specifically Density Functional Theory (DFT). The following protocol, based on methodologies successfully applied to similar benzothiazole derivatives, provides a reliable pathway for these calculations.[1][2]

Experimental Protocol: DFT-Based Calculation of Dipole Moment and Electron Density
  • Molecular Geometry Optimization:

    • The initial structure of this compound is built using molecular modeling software (e.g., GaussView, Avogadro).

    • A conformational analysis is performed to identify the lowest energy conformer.[1]

    • The geometry of the most stable conformer is then optimized using DFT at the B3LYP/6-311G(d,p) level of theory.[1][2] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculation:

    • A frequency calculation is performed on the optimized geometry at the same level of theory to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Calculation of Electronic Properties:

    • Using the optimized geometry, a single-point energy calculation is performed to obtain the dipole moment and the electron density.

    • The molecular electrostatic potential (MESP) is calculated and mapped onto the electron density surface to visualize the electrophilic and nucleophilic regions.

    • Frontier Molecular Orbitals (HOMO and LUMO) energies are calculated to assess the molecule's chemical reactivity and kinetic stability.[1][2]

  • Analysis of Electron Delocalization:

    • To further understand the electron distribution, indices of aromaticity such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) can be calculated.[3][4][5] These calculations provide quantitative measures of π-electron delocalization within the fused ring system.

Expected Results and Data Presentation

Based on studies of analogous compounds like 6-Bromo-2-methylsulfanyl-1,3-benzothiazole, it is anticipated that the benzene ring will exhibit a higher degree of aromaticity and π-electron delocalization compared to the thiazole ring.[3][4][5] The bromine atom and the sulfur and nitrogen heteroatoms are expected to significantly influence the overall dipole moment and the landscape of the MESP.

Table 1: Predicted Theoretical Properties of this compound
PropertyExpected Value/Description
Dipole Moment (Debye) A non-zero value indicating polarity, influenced by the bromo, methyl, and heteroatom substituents.
HOMO Energy (eV) Negative value, indicating the energy of the highest occupied molecular orbital.
LUMO Energy (eV) Negative or small positive value, indicating the energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap (eV) A measure of chemical reactivity; a smaller gap suggests higher reactivity.[1]
Electron Density Concentrated around the electronegative nitrogen and sulfur atoms, and the bromine atom.
MESP Negative potential (red/yellow) near the N and S atoms, indicating nucleophilic character. Positive potential (blue) near the hydrogen atoms.
HOMA (Benzene Ring) Close to 1, indicating high aromaticity.[3][4]
HOMA (Thiazole Ring) Lower than the benzene ring, indicating less aromatic character.[3][4]

Visualizing the Computational Workflow and Molecular Structure

The following diagrams illustrate the molecular structure of this compound and the computational workflow for determining its theoretical properties.

Caption: Molecular structure of this compound.

workflow A 1. Molecular Structure Input B 2. Conformational Analysis A->B C 3. Geometry Optimization (DFT: B3LYP/6-311G(d,p)) B->C D 4. Frequency Calculation C->D E 5. Single-Point Energy Calculation D->E F Dipole Moment E->F G Electron Density & MESP E->G H HOMO/LUMO Energies E->H I Aromaticity Indices (HOMA, NICS) E->I

Caption: Computational workflow for theoretical property calculation.

Conclusion

This technical guide provides a comprehensive framework for the theoretical investigation of this compound. By following the outlined computational protocol, researchers can obtain valuable insights into its dipole moment and electron density, which are fundamental to understanding its chemical behavior and potential as a drug candidate. The application of these theoretical methods facilitates a more informed and efficient drug discovery process.

References

Discovery and first synthesis of 6-Bromo-2-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 6-Bromo-2-methyl-1,3-benzothiazole

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will explore its fundamental properties, detail a validated synthetic protocol, and discuss the chemical principles that underpin its formation. This document is intended for researchers, scientists, and professionals in drug development who require a practical and theoretically grounded understanding of this key chemical building block.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system, a fusion of benzene and a thiazole ring, is a privileged scaffold in modern chemistry.[1] Its unique electronic properties and rigid, planar structure make it a cornerstone for the development of a wide array of functional molecules. Derivatives of benzothiazole are found in pharmaceuticals such as the neuroprotective agent Riluzole, dyes like Thioflavin T used in amyloid plaque detection, and accelerators for the sulfur vulcanization of rubber.[1]

This compound emerges not as a final product with a singular application, but as a crucial intermediate. Its value lies in the strategic placement of its functional groups: the methyl group at the 2-position and, most importantly, the bromine atom at the 6-position. This bromine atom serves as a versatile synthetic handle, enabling chemists to introduce further complexity through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), thereby facilitating the construction of extensive libraries of novel compounds for screening in drug discovery and materials science.[2] This guide focuses on the foundational synthesis of this valuable precursor.

Core Physicochemical Properties

A precise understanding of a compound's physical properties is paramount for its successful synthesis, handling, and purification. The key attributes of this compound are summarized below.

PropertyValueReference(s)
CAS Number 5304-21-2[3][4]
Molecular Formula C₈H₆BrNS[3][4]
Molecular Weight 228.11 g/mol [3]
Appearance Pale yellow liquid/solid[4]
Melting Point 82-84 °C[3]
Boiling Point 299.1 ± 13.0 °C (Predicted)[3]
Density 1.644 ± 0.06 g/cm³ (Predicted)[3]

Primary Synthesis: A Mechanistic and Practical Approach

While numerous methods exist for the general synthesis of benzothiazoles, a specific and reliable protocol for this compound has been well-documented.[2][5] The following pathway proceeds from N-(4-bromo-2-iodophenyl)acetamide, leveraging a copper-catalyzed carbon-sulfur bond formation followed by an acid-mediated intramolecular cyclization.

Overall Reaction Scheme

The synthesis can be visualized as a two-stage, one-pot process:

G cluster_reactants Starting Materials cluster_conditions1 Stage 1: C-S Coupling cluster_intermediate In-situ Intermediate cluster_conditions2 Stage 2: Cyclization cluster_product Final Product SM N-(4-bromo-2-iodophenyl)acetamide Cond1 DMF, 80 °C SM->Cond1 Reacts with Na2S, CuI Na2S Sodium Sulfide Nonahydrate Na2S->Cond1 CuI Copper(I) Iodide CuI->Cond1 Int Thiophenolate Intermediate (Postulated) Cond1->Int Forms Cond2 80 °C, 12 hours Int->Cond2 Reacts with HCl HCl Conc. HCl HCl->Cond2 FP This compound Cond2->FP Yields

Caption: Synthetic workflow for this compound.

Mechanistic Insights: The "Why" Behind the Protocol

Understanding the mechanism is key to troubleshooting and adapting the synthesis.

  • Formation of the Thiol Precursor: The reaction is initiated by dissolving N-(4-bromo-2-iodophenyl)acetamide in N,N-dimethylformamide (DMF), a polar aprotic solvent ideal for solvating the reactants. Sodium sulfide (Na₂S·9H₂O) acts as the sulfur source. The crucial component is Copper(I) iodide (CuI), which serves as a catalyst. It facilitates a nucleophilic aromatic substitution, where the sulfur nucleophile displaces the iodide atom on the benzene ring. Iodide is a better leaving group than bromide, ensuring regioselective substitution at the 2-position. This forms an in-situ thio-intermediate.

  • Intramolecular Cyclization and Dehydration: After the initial C-S bond formation, concentrated hydrochloric acid is added. The acid serves two purposes. First, it hydrolyzes the acetamide group (-NHCOCH₃) to a primary amine (-NH₂). Second, it protonates the carbonyl oxygen of the former amide group, making the carbon more electrophilic. The neighboring thiol group (-SH) then acts as a nucleophile, attacking this electrophilic carbon. This intramolecular cyclization forms a heterocyclic intermediate, which subsequently dehydrates under the acidic and heated conditions (80 °C) to yield the aromatic benzothiazole ring system.[6]

G A 1. Thiol Formation (CuI-catalyzed) B 2. Amide Hydrolysis (Acidic) A->B Forms 2-aminothiophenol derivative C 3. Intramolecular Nucleophilic Attack B->C Amine attacks protonated carbonyl D 4. Dehydration & Aromatization C->D Loss of H₂O yields stable aromatic ring

Caption: Key mechanistic stages in benzothiazole ring formation.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful execution, followed by proper purification and characterization, ensures the integrity of the final product.

Materials:

  • N-(4-bromo-2-iodophenyl)acetamide (2.00 mmol, 678 mg)

  • Sodium sulfide nonahydrate (6.00 mmol, 721 mg)

  • Copper(I) iodide (0.200 mmol, 38.0 mg)

  • N,N-dimethylformamide (DMF) (4.00 mL)

  • Concentrated Hydrochloric Acid (1.6 mL)

  • Saturated aqueous Sodium Bicarbonate solution

  • Ethyl Acetate

  • Saturated aqueous Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane/Ethyl Acetate (4:1, v/v) eluent

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve N-(4-bromo-2-iodophenyl)acetamide (678 mg, 2.00 mmol) in N,N-dimethylformamide (4.00 mL).[6]

  • Addition of Reagents: Add sodium sulfide nonahydrate (721 mg, 6.00 mmol) and copper(I) iodide (38.0 mg, 0.200 mmol) to the solution.[6]

  • Initial Heating: Stir the reaction mixture at 80 °C. Monitor the reaction for completion (e.g., by TLC).

  • Cyclization: After completion, cool the mixture to room temperature. Carefully add concentrated hydrochloric acid (1.6 mL) and resume stirring at 80 °C for 12 hours.[6]

  • Work-up - Neutralization: At the end of the reaction period, cool the mixture and add saturated aqueous sodium bicarbonate solution (20 mL) to neutralize the excess acid.[3]

  • Work-up - Extraction: Perform an extraction with ethyl acetate (2 x 50 mL). Combine the organic layers.[3]

  • Work-up - Washing & Drying: Wash the combined organic layers with saturated aqueous sodium chloride solution and dry over anhydrous magnesium sulfate.[3]

  • Purification: Remove the solvent by distillation under reduced pressure. Purify the resulting residue by silica gel column chromatography, using a hexane/ethyl acetate (4:1, v/v) mixture as the eluent to afford the final product.[3]

This procedure yields this compound (134 mg, 29.5% yield).[3] The success of the synthesis is validated by characterization of the purified product (e.g., NMR, Mass Spectrometry, and melting point determination) to confirm its identity and purity.

Structural Significance and Aromaticity

The structure of benzothiazole derivatives is nearly planar, which is crucial for their electronic properties.[7][8] The fusion of the benzene and thiazole rings results in a delocalized π-electron system. Studies on related structures, like 6-bromo-2-methylsulfanyl-1,3-benzothiazole, show that the benzene ring exhibits a substantially higher degree of aromaticity compared to the thiazole ring.[7][8][9] This electronic feature is fundamental to the reactivity and application of these molecules, influencing how they interact with biological targets or participate in further chemical transformations.

Broader Applications and Future Directions

The true utility of this compound is as a scaffold for creating more complex molecules with potential therapeutic value. The benzothiazole core is a known pharmacophore in compounds with anticancer and antibacterial activities.[5][10][11] The bromine atom at the 6-position is the key to unlocking this potential, providing a reliable site for introducing new functional groups and building molecular diversity. Researchers can leverage this building block to synthesize novel derivatives for high-throughput screening in programs targeting cancer, infectious diseases, and neurodegenerative disorders.

References

Biological mechanism of action of 6-Bromo-2-methyl-1,3-benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Biological Mechanism of Action of 6-Bromo-2-methyl-1,3-benzothiazole Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction

The 1,3-benzothiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged structure" in medicinal chemistry.[1] Its derivatives are known to possess a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties.[2][3][4] The versatility of the benzothiazole nucleus allows for extensive structural modifications, enabling the fine-tuning of its biological profile. This guide focuses specifically on derivatives of the this compound core, exploring the intricate biological mechanisms that underpin their therapeutic potential. The strategic placement of a bromine atom at the C-6 position and a methyl group at the C-2 position is often a key determinant of molecular interactions and subsequent biological activity, a concept consistently validated through structure-activity relationship (SAR) studies.[2][5]

Part 1: Anticancer Mechanisms of Action

Derivatives of the this compound scaffold have emerged as potent antiproliferative agents, demonstrating cytotoxicity against a range of human cancer cell lines, including those of the breast, pancreas, colon, and lung.[6][7][8] Their mechanism of action is not monolithic; rather, these compounds engage multiple, distinct molecular targets crucial for cancer cell survival and proliferation.

Inhibition of Key Cellular Kinases

A primary mechanism for the anticancer effect of certain benzothiazole derivatives is the inhibition of protein kinases, particularly tyrosine kinases. These enzymes are critical components of signaling pathways that regulate cell growth, differentiation, and survival.

Causality of Action: Many 2-phenyl-1,3-benzothiazole derivatives have been found to mimic the ATP-competitive binding of natural inhibitors like quercetin to the active site of tyrosine kinases.[4] The benzothiazole scaffold serves as a rigid anchor, allowing specific substituents to form hydrogen bonds and hydrophobic interactions within the ATP-binding pocket, thereby blocking the downstream signaling cascade that promotes tumor growth.

Disruption of Microtubule Dynamics

The integrity of the cellular microtubule network is essential for mitosis. Disruption of this network is a clinically validated anticancer strategy.

Mechanism: Certain benzothiazole derivatives function as tubulin polymerization inhibitors. By binding to tubulin, they disrupt the dynamic equilibrium of microtubule assembly and disassembly. This interference triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and, ultimately, the induction of apoptosis.[9] This mechanism is confirmed visually through confocal microscopy, which shows a distinct collapse of the microtubule network in treated cells.[9]

Diagram 1: General Experimental Workflow for MTT Assay This workflow outlines the standard procedure for assessing the cytotoxicity of benzothiazole derivatives on cancer cell lines.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells seeding 2. Seed Cells in 96-well Plate cell_culture->seeding adherence 3. Incubate for 24h for Adherence seeding->adherence compound_prep 4. Prepare Serial Dilutions of Benzothiazole Derivative adherence->compound_prep treatment 5. Treat Cells with Compounds compound_prep->treatment incubation 6. Incubate for 48-72h treatment->incubation add_mtt 7. Add MTT Reagent incubation->add_mtt mtt_incubation 8. Incubate for 4h (Forms Formazan) add_mtt->mtt_incubation solubilize 9. Add Solubilizing Agent (e.g., DMSO) mtt_incubation->solubilize read_absorbance 10. Read Absorbance at ~570nm solubilize->read_absorbance calc_viability 11. Calculate % Cell Viability read_absorbance->calc_viability calc_ic50 12. Determine IC50 Value calc_viability->calc_ic50

Caption: Workflow for determining IC50 values using the MTT cytotoxicity assay.

Inhibition of DNA Topoisomerase IIα

DNA topoisomerase IIα is an essential enzyme that modulates DNA topology, facilitating processes like replication and chromosome segregation. Its inhibition is a key mechanism for several established chemotherapeutic agents.

Mechanism: Specific benzothiazole derivatives act as potent human topoisomerase IIα inhibitors with IC50 values in the nanomolar range.[10] Mechanistic studies indicate that these compounds are not DNA intercalators or traditional "topoisomerase poisons" (which stabilize the enzyme-DNA cleavage complex). Instead, they appear to bind directly to the enzyme, potentially at the DNA-binding site or an allosteric site, thereby preventing its catalytic activity.[10] This direct interaction with the enzyme represents a more targeted and potentially less genotoxic mechanism of action.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro antiproliferative activity of selected benzothiazole derivatives against various human cancer cell lines.

Compound ClassCancer Cell LineTarget/MechanismIC50 ValueReference
Phenylacetamide Benzothiazole (4l)Pancreatic CancerPutative: Cannabinoid ReceptorsLow micromolar[6]
Pyridine-based Benzothiazole (29)HepG2 (Liver)Apoptosis Induction48 nM[8]
Sulfonamide-based Benzothiazole (40)MCF-7 (Breast)Not Specified34.5 µM[8][11]
N'-formyl-carbohydrazide BTA (65)LNCaP (Prostate)Not Specified11.2 µg/mL[8]
N-amino tosylated Benzothiazole (BM3)Human Topo IIαTopoisomerase IIα Inhibition39 nM[10]
Marine-Inspired Benzothiazole (7i)MDA-MB-231 (Breast)RXRα Antagonism~5-10 µM[12]

Part 2: Antimicrobial Mechanisms of Action

The rise of antimicrobial resistance has created an urgent need for novel therapeutic agents. This compound derivatives have demonstrated significant activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria and fungi.[1][5][13]

Inhibition of Essential Microbial Enzymes

The antimicrobial efficacy of these compounds stems from their ability to inhibit enzymes that are vital for pathogen survival but are absent or structurally different in humans, providing a degree of selective toxicity.

Key Microbial Targets:

  • DNA Gyrase: This bacterial topoisomerase is essential for DNA replication. Benzothiazole derivatives can inhibit its activity, leading to a bactericidal effect.[5][14]

  • Dihydrofolate Reductase (DHFR): An enzyme critical for the synthesis of nucleic acids and amino acids. Its inhibition starves the pathogen of essential building blocks.[5][14]

  • CYP51 (Sterol 14-demethylase): In fungi, this enzyme is crucial for ergosterol biosynthesis, a key component of the fungal cell membrane. Inhibition disrupts membrane integrity, leading to fungal cell death.[15]

  • Dihydroorotase: This enzyme is involved in pyrimidine biosynthesis. SAR studies have shown that substitutions at the 7-position of the benzothiazole ring, such as with a bromo group, can enhance inhibitory activity against this target.[5]

Diagram 2: Multi-Target Antimicrobial Mechanism This diagram illustrates how benzothiazole derivatives can inhibit multiple key pathways in microbial cells.

Antimicrobial_Targets cluster_bacteria Bacterial Cell cluster_fungi Fungal Cell BTA 6-Bromo-2-methyl- benzothiazole Derivative dna_gyrase DNA Gyrase BTA->dna_gyrase Inhibits dhfr Dihydrofolate Reductase BTA->dhfr Inhibits cyp51 CYP51 BTA->cyp51 Inhibits replication DNA Replication dna_gyrase->replication folate_synthesis Folate Synthesis dhfr->folate_synthesis ergosterol Ergosterol Synthesis cyp51->ergosterol

Caption: Benzothiazole derivatives inhibit multiple essential microbial enzymes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol is fundamental for quantifying the antimicrobial potency of a compound.

  • Preparation: A two-fold serial dilution of the benzothiazole derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., ~5 x 10^5 CFU/mL).

  • Controls: Positive (microorganism in broth, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]

Part 3: Neuroprotective Mechanisms of Action

The multifactorial nature of neurodegenerative disorders like Alzheimer's disease (AD) necessitates therapeutic strategies that can address multiple pathological pathways simultaneously.[17] Benzothiazole derivatives are being actively investigated as multi-target-directed ligands (MTDLs) for AD.[18]

Multi-Target-Directed Ligand (MTDL) Approach

The benzothiazole scaffold serves as a versatile platform for designing single molecules capable of interacting with several biological targets implicated in AD pathology.

Key Neuroprotective Targets:

  • Cholinesterase Inhibition: Derivatives are designed to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. This action aims to alleviate the cholinergic deficit observed in AD patients.[17][18]

  • Monoamine Oxidase B (MAO-B) Inhibition: MAO-B activity is elevated in the brains of AD patients and is linked to oxidative stress and the regulation of β-amyloid production. Inhibition of MAO-B can therefore have disease-modifying effects.[17]

  • Histamine H3 Receptor (H3R) Antagonism: H3Rs are presynaptic autoreceptors that regulate the release of various neurotransmitters, including acetylcholine and glutamate. Antagonizing H3R can enhance cognitive function.[17]

  • Amyloid-β (Aβ) Aggregation Modulation: Some benzothiazole hybrids have shown the ability to interfere with the aggregation of the Aβ peptide, a key event in the formation of amyloid plaques.[18]

The well-known neuroprotective drug Riluzole (2-amino-6-trifluoromethoxy-benzothiazole), used to treat amyotrophic lateral sclerosis (ALS), underscores the potential of this scaffold in treating neurodegenerative diseases.[18][19]

Diagram 3: Multi-Target Strategy for Alzheimer's Disease This diagram shows how a single benzothiazole derivative can modulate multiple targets in Alzheimer's disease pathology.

AD_MTDL MTDL Benzothiazole-Based Multi-Target-Directed Ligand AChE AChE / BuChE Inhibition MTDL->AChE MAOB MAO-B Inhibition MTDL->MAOB H3R H3 Receptor Antagonism MTDL->H3R Abeta Aβ Aggregation Modulation MTDL->Abeta Outcome1 Increased Acetylcholine AChE->Outcome1 Outcome2 Reduced Oxidative Stress MAOB->Outcome2 Outcome3 Enhanced Neurotransmission H3R->Outcome3 Outcome4 Reduced Plaque Formation Abeta->Outcome4

Caption: A multi-target approach for Alzheimer's using benzothiazole derivatives.

Conclusion

The this compound scaffold is a remarkably versatile core for the development of potent, targeted therapeutic agents. The biological mechanisms of its derivatives are diverse, ranging from the inhibition of specific enzymes critical for cancer cell proliferation and microbial survival to the multi-faceted modulation of pathways involved in neurodegeneration. The consistent finding that substitutions at key positions, such as the C-6 bromo group, significantly influence biological activity underscores the power of structure-activity relationship studies. Further exploration and optimization of this chemical scaffold hold immense promise for addressing significant unmet needs in oncology, infectious diseases, and neurology.

References

Photophysical properties of 6-Bromo-2-methyl-1,3-benzothiazole and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Photophysical Properties of 6-Bromo-2-methyl-1,3-benzothiazole and Its Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photophysical properties of this compound and its derivatives. Benzothiazole-based fluorophores are of significant interest due to their versatile applications in medicinal chemistry, materials science, and as fluorescent probes. This document delves into the synthesis, photophysical characterization, structure-property relationships, and experimental protocols relevant to this class of compounds. By synthesizing technical data with practical insights, this guide aims to equip researchers with the foundational knowledge required to effectively utilize and further develop these promising molecules.

Introduction to Benzothiazoles: A Privileged Scaffold

The benzothiazole moiety is a bicyclic heterocyclic aromatic compound that has garnered substantial attention in various scientific disciplines. Its rigid, planar structure and extended π-conjugated system often give rise to intrinsic fluorescence, making it a valuable building block for the design of fluorescent materials and probes.[1] The derivatization of the benzothiazole core allows for the fine-tuning of its electronic and, consequently, its photophysical properties, enabling the development of molecules with tailored absorption and emission characteristics.

This compound serves as a key intermediate and a foundational structure for a diverse range of derivatives. The presence of the bromine atom at the 6-position not only influences the molecule's electronic properties but also provides a reactive handle for further functionalization through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions.[2] This guide will explore the fundamental photophysical principles governing this molecule and its analogues, providing a framework for their rational design and application.

Synthesis and Derivatization Strategies

The synthetic route to this compound is well-established. A common method involves the reaction of N-(4-bromo-2-iodophenyl)acetamide with sodium sulfide, followed by acid-catalyzed cyclization.[3][4][5] This approach provides a reliable means to access the core benzothiazole structure.

Synthesis_of_6_Bromo_2_methyl_1_3_benzothiazole A N-(4-bromo-2-iodophenyl)acetamide C Intermediate A->C Reaction B Sodium Sulfide Copper (I) Iodide DMF, 80°C E This compound C->E Cyclization D Conc. HCl 80°C

Caption: General synthetic workflow for this compound.

Derivatization is key to unlocking the full potential of the benzothiazole scaffold. For instance, Suzuki cross-coupling reactions can be employed to introduce various aryl groups, thereby extending the π-conjugation and modulating the photophysical properties. This modularity allows for the creation of a library of compounds with diverse fluorescent characteristics.

Core Photophysical Properties

The photophysical behavior of a molecule is dictated by how it interacts with light. For fluorescent molecules like benzothiazoles, the key processes are the absorption of photons, leading to an excited state, and the subsequent emission of photons as the molecule returns to its ground state.

Absorption and Emission Spectra

Benzothiazole derivatives typically exhibit absorption maxima in the ultraviolet (UV) to the near-visible region of the electromagnetic spectrum, with emission maxima appearing at longer wavelengths in the visible region. The specific wavelengths of absorption and emission are highly dependent on the electronic nature of the substituents attached to the benzothiazole core.

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for applications requiring bright fluorescence, such as bioimaging. Benzothiazole-based fluorophores can exhibit a wide range of quantum yields depending on their structure and environment.[6]

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. This property is also sensitive to the molecular environment and can be used for advanced fluorescence sensing applications.

Stokes Shift

The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. A larger Stokes shift is often advantageous as it minimizes self-absorption and improves the signal-to-noise ratio in fluorescence measurements.

Data Summary

While specific photophysical data for this compound is not extensively reported in the literature, the following table presents data for representative benzothiazole derivatives to illustrate the range of properties that can be achieved through structural modification.

Compound/DerivativeSolventλabs (nm)λem (nm)Quantum Yield (ΦF)Stokes Shift (cm-1)Reference
2-(4-methoxyphenyl)benzothiazoleMethanol~330-340~380-450--
Benzothiazole-difluoroborate (OMe/OMe)Toluene4985240.880988[6]
Thienyl-benzothiazole derivativesVarious384-418430-607>0.54158-7921[7]

Note: The data presented is for structurally related compounds and serves to illustrate the general photophysical properties of the benzothiazole class.

Structure-Property Relationships: The Key to Rational Design

The ability to predict and control the photophysical properties of benzothiazole derivatives lies in understanding the relationship between their chemical structure and their electronic behavior.

Structure_Property_Relationships A Benzothiazole Core B Substituent Effects A->B C Electron Donating Groups (EDGs) (e.g., -OCH3, -NR2) B->C D Electron Withdrawing Groups (EWGs) (e.g., -NO2, -CN) B->D E Extended π-Conjugation (e.g., Aryl groups) B->E G Red-shifted λ_abs and λ_em C->G H Increased Quantum Yield C->H I Blue-shifted λ_abs and λ_em D->I J Decreased Quantum Yield D->J E->G E->H F Photophysical Properties

Caption: Influence of structural modifications on photophysical properties.

  • Electron Donating and Withdrawing Groups: The introduction of electron-donating groups (EDGs) generally leads to a red-shift (longer wavelength) in both absorption and emission, while electron-withdrawing groups (EWGs) cause a blue-shift (shorter wavelength). This is due to the modulation of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Extended Conjugation: Extending the π-conjugated system, for example, by adding aromatic rings, typically results in a significant red-shift and an increase in the molar extinction coefficient.

  • The Heavy Atom Effect: The bromine atom in this compound can promote intersystem crossing from the singlet excited state to the triplet excited state. This can lead to a decrease in fluorescence quantum yield and potentially induce phosphorescence, a phenomenon where light is emitted from the triplet state.[2]

Experimental Protocols for Photophysical Characterization

Accurate and reproducible characterization of photophysical properties is crucial. The following are standard protocols for acquiring key data.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient (ε).

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound of known concentration in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile, or toluene). The choice of solvent is critical as it can influence the spectral properties.

  • Serial Dilutions: Perform serial dilutions to obtain a series of solutions with concentrations that will yield absorbances in the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Data Acquisition: Record the absorption spectrum of each solution using a dual-beam UV-Vis spectrophotometer, with the pure solvent as a reference.

  • Data Analysis: Identify the wavelength of maximum absorption (λabs). The molar extinction coefficient can be calculated using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra, and the fluorescence quantum yield.

Fluorescence_Spectroscopy_Workflow A Sample Preparation (Dilute Solution) B Acquire Absorption Spectrum A->B F Quantum Yield Measurement (Relative Method) A->F C Determine Excitation Wavelength B->C B->F D Acquire Emission Spectrum C->D E Acquire Excitation Spectrum D->E D->F G Data Analysis E->G F->G

Caption: Workflow for comprehensive fluorescence characterization.

Methodology:

  • Emission Spectrum:

    • Prepare a dilute solution of the compound (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects).

    • Set the excitation wavelength to the λabs determined from the UV-Vis spectrum.

    • Scan a range of wavelengths longer than the excitation wavelength to record the emission spectrum and identify the emission maximum (λem).

  • Excitation Spectrum:

    • Set the emission wavelength to the λem.

    • Scan a range of excitation wavelengths. The resulting spectrum should resemble the absorption spectrum, confirming the identity of the emitting species.

  • Quantum Yield Determination (Relative Method):

    • This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4).

    • Prepare solutions of the sample and the standard with identical absorbance at the same excitation wavelength.

    • Measure the integrated fluorescence intensity of both the sample and the standard.

    • The quantum yield of the sample (Φs) is calculated using the following equation:

      Φs = Φr * (Is / Ir) * (ηs2 / ηr2) * (Ar / As)

      Where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • η is the refractive index of the solvent

      • A is the absorbance at the excitation wavelength

      • Subscripts 's' and 'r' refer to the sample and reference, respectively.

Applications and Future Directions

The tunable photophysical properties of this compound derivatives make them attractive for a variety of applications:

  • Fluorescent Probes and Chemosensors: Their sensitivity to the local environment can be exploited to design probes for detecting metal ions, pH, and biologically relevant molecules.[8]

  • Organic Light-Emitting Diodes (OLEDs): Benzothiazole-based materials have been investigated for use in OLEDs due to their potential for high fluorescence efficiency and color tuning.[2]

  • Bioimaging: Derivatives with long emission wavelengths and high quantum yields are promising candidates for cellular and in vivo imaging.[9]

  • Drug Development: The benzothiazole scaffold is found in a number of pharmacologically active compounds, and fluorescence can be used as a tool to study their mechanism of action and distribution.[10]

Future research in this area will likely focus on the development of derivatives with near-infrared (NIR) emission for deep-tissue imaging, improved photostability, and multi-functional probes capable of both sensing and therapeutic action.

Conclusion

This compound is a versatile platform for the development of novel fluorescent materials. A thorough understanding of its synthesis, photophysical properties, and structure-property relationships is essential for the rational design of new derivatives with tailored functionalities. The experimental protocols outlined in this guide provide a solid foundation for the characterization of these exciting compounds, paving the way for their application in a wide range of scientific and technological fields.

References

Methodological & Application

Application Notes & Protocols: Strategic Use of 6-Bromo-2-methyl-1,3-benzothiazole in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Benzothiazole Core

The benzothiazole moiety is a privileged heterocyclic scaffold, forming the structural basis for a multitude of compounds with significant biological and pharmaceutical importance, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The ability to functionalize this core at specific positions is paramount for modern drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, celebrated for its mild conditions and exceptional functional group tolerance.[3][4]

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling using 6-Bromo-2-methyl-1,3-benzothiazole as a key building block. We will move beyond simple procedural lists to dissect the underlying principles, offering field-proven insights into optimizing reaction parameters, troubleshooting common challenges, and unlocking the full synthetic potential of this valuable intermediate.

Reaction Principle and Mechanistic Considerations

The Suzuki-Miyaura reaction facilitates the coupling of an organohalide with an organoboron species, catalyzed by a palladium(0) complex. The process unfolds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step of the cycle.[6] The electron-rich nature of the benzothiazole ring system can influence the kinetics of this step.

  • Transmetalation: The organic group from the activated organoboron species (an 'ate' complex formed with a base) is transferred to the palladium(II) center, displacing the halide. The choice of base is critical for activating the boronic acid.[7][8]

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the final 2-methyl-6-aryl-1,3-benzothiazole product and regenerating the Pd(0) catalyst, which re-enters the cycle.

A unique feature of benzothiazole substrates is the potential for the heterocyclic nitrogen to coordinate with the palladium center. This interaction can facilitate the oxidative addition step, potentially enabling the use of ligand-free catalyst systems under certain conditions.[6]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_output Output Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd PdII_Aryl [Ar-Pd(II)L₂-Br] OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both [Ar-Pd(II)L₂-Ar'] Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Methyl-6-aryl- 1,3-benzothiazole RedElim->Product ArylHalide 6-Bromo-2-methyl- 1,3-benzothiazole ArylHalide->OxAdd Substrate BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetal Activated by Base [Ar'-B(OH)₃]⁻ Base Base (e.g., K₃PO₄, Na₂CO₃) Base->BoronicAcid

Caption: The catalytic cycle for the Suzuki-Miyaura coupling of this compound.

Optimizing Key Reaction Parameters

The success of the Suzuki coupling hinges on the judicious selection of four key components: the palladium source, the base, the solvent, and the boronic acid partner.

Palladium Catalyst and Ligand Selection

The choice of catalyst is critical and depends on the reactivity of the coupling partners.

  • Traditional Catalysts (Pd(0) Sources): Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a widely used, air-sensitive catalyst that is effective for many applications.[1] It often requires elevated temperatures.

  • Modern Pre-catalysts (Pd(II) Sources): Palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) are air-stable and are reduced in situ to the active Pd(0) species. They are almost always used in combination with a phosphine ligand.

  • Bulky Phosphine Ligands: For sterically hindered or electron-rich substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, or trialkylphosphines like P(t-Bu)₃) can dramatically accelerate the rate-limiting oxidative addition step and improve yields under milder conditions.[5][7]

  • Ligand-Free Systems: As noted, the benzothiazole nitrogen may act as an internal ligand. In some cases, this allows for a "ligand-free" protocol, typically using a robust palladium source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[6] This simplifies the reaction setup but may not be universally applicable.

The Critical Role of the Base

The base serves multiple roles in the catalytic cycle, but its primary function is to activate the boronic acid to form a more nucleophilic boronate 'ate' complex, which is necessary for transmetalation.[4][7]

  • Inorganic Carbonates (Na₂CO₃, K₂CO₃): These are common, cost-effective bases suitable for a wide range of substrates. They are often used in aqueous/organic solvent mixtures.[3][6]

  • Phosphates (K₃PO₄): A stronger base than carbonates, potassium phosphate is often effective in anhydrous conditions or when coupling less reactive partners.[1] It is particularly useful for reactions involving sensitive functional groups.

  • Fluorides (CsF, KF): Cesium fluoride or potassium fluoride can be used, especially when base-labile functional groups like esters are present, as they are less harsh than carbonates or phosphates.[7][9]

Solvent Systems

The solvent must solubilize the reactants and facilitate the interaction between aqueous and organic phases if a biphasic system is used.

  • Ethereal Solvents (Dioxane, THF): 1,4-Dioxane is a high-performing solvent for Suzuki couplings, often used with water.[1][6] Tetrahydrofuran (THF) is another common choice.

  • Aromatic Solvents (Toluene): Toluene is effective, particularly for higher temperature reactions.[1]

  • Polar Aprotic Solvents (DMF): Dimethylformamide can be an excellent solvent, especially for substrates with poor solubility in other organic media.[3][10]

  • Biphasic Systems: A mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1) is very common. This system effectively dissolves both the organic substrates and the inorganic base.[1][6] Degassing the solvent to remove dissolved oxygen is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[11]

Data Presentation: Representative Reaction Conditions

The following table summarizes various successful conditions reported for the Suzuki coupling of brominated benzothiazole derivatives, providing a valuable starting point for optimization.

EntryPalladium Source (mol%)Ligand (mol%)Base (Equiv.)Solvent SystemTemp (°C)Time (h)Yield (%)Reference
1Pd₂(dba)₃ (10)NoneNa₂CO₃ (2)Dioxane / H₂O (2:1)Reflux483[6]
2Pd(PPh₃)₄ (5)-K₃PO₄ (2)Dioxane / H₂O (4:1)953175[1][12]
3PdCl₂ (0.5)2-phenylimidazole (1)K₂CO₃ (2)Anhydrous DMF12017-4880-95[3][10]
4Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2)Dioxane / H₂O80-1004-24Good[13]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Palladium catalysts, solvents, and reagents may be toxic or flammable. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: General Method Using Pd(PPh₃)₄

This protocol is a robust starting point adapted from established procedures for similar substrates.[1][12]

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.1 - 1.5 equiv.)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 equiv.)

  • 1,4-Dioxane and Degassed Water (4:1 v/v)

  • Nitrogen or Argon gas supply

  • Standard reaction glassware (Schlenk flask or round-bottom flask with condenser)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 228 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.

  • Reaction: Heat the mixture to 95-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary significantly (e.g., 12-36 hours).[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and extract with an organic solvent like ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.

Protocol 2: Ligand-Free Method

This protocol is based on the finding that the benzothiazole substrate can facilitate the reaction without an external phosphine ligand.[6]

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.1 equiv.)

  • Pd₂(dba)₃ (10 mol% Pd, i.e., 5 mol% of the dimer)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane and Water (2:1 v/v)

  • Argon gas supply

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask, combine this compound (e.g., 228 mg, 1.0 mmol), the arylboronic acid (1.1 mmol), Na₂CO₃ (212 mg, 2.0 mmol), and Pd₂(dba)₃ (46 mg, 0.05 mmol).

  • Solvent Addition: Add 1,4-dioxane (6 mL) and water (3 mL).

  • Degassing: Bubble argon gas through the mixture for 5-10 minutes.

  • Reaction: Heat the mixture to reflux under an argon atmosphere for 4 hours.

  • Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.

Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis A Combine Solids: - Benzothiazole - Boronic Acid - Base B Evacuate & Backfill with Inert Gas (N₂/Ar) A->B C Add Catalyst & Ligand (if applicable) B->C D Add Degassed Solvent C->D E Heat to Target Temperature (e.g., 100°C) D->E F Stir Vigorously E->F G Monitor by TLC/LC-MS F->G H Cool to RT & Quench with Water G->H I Extract with Organic Solvent (e.g., Ethyl Acetate) H->I J Dry, Filter & Concentrate I->J K Purify via Column Chromatography J->K L Characterize Product (NMR, MS) K->L

Caption: General experimental workflow for Suzuki-Miyaura coupling reactions.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (decomposed Pd(0)).2. Insufficiently degassed solvents.3. Poor solubility of starting material.4. Ineffective base.1. Use a fresh bottle of catalyst or a robust pre-catalyst.[14]2. Ensure thorough degassing (sparging with inert gas or freeze-pump-thaw cycles).[11]3. Switch to a solvent with better solubilizing power (e.g., DMF, Dioxane).[9]4. Try a stronger base (e.g., switch from Na₂CO₃ to K₃PO₄).
Decomposition of Boronic Acid Protodeboronation (boronic acid is replaced by hydrogen) is common with heteroaryl boronic acids, especially at high temperatures.[15]1. Use a milder base (e.g., K₂CO₃ or KF).2. Use a boronic acid pinacol ester, which can be more stable.3. Lower the reaction temperature and use a more active catalyst system (e.g., with a Buchwald ligand).
Formation of Homocoupled Side Products 1. Reaction temperature is too high.2. Presence of oxygen.1. Lower the reaction temperature.2. Ensure the reaction is run under a strictly inert atmosphere.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective and versatile method for synthesizing a diverse library of 6-arylbenzothiazole derivatives. A successful outcome is not dependent on a single "correct" protocol but rather on a rational understanding of the interplay between the catalyst, base, and solvent. By carefully considering the mechanistic principles and optimizing these key parameters, researchers can reliably and efficiently access these valuable compounds for applications in drug discovery, materials science, and beyond.

References

Application Notes and Protocols: 6-Bromo-2-methyl-1,3-benzothiazole as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Benzothiazole Scaffold in Kinase Inhibitor Design

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[] This has rendered them one of the most important classes of drug targets.[] The development of small molecule kinase inhibitors has revolutionized targeted therapy, offering more precise and less toxic treatment options compared to conventional chemotherapy. Within the vast landscape of heterocyclic scaffolds employed in medicinal chemistry, the benzothiazole nucleus has emerged as a "privileged" structure. Its rigid, bicyclic framework provides a unique three-dimensional arrangement for substituent presentation, enabling specific and high-affinity interactions with the ATP-binding pocket of various kinases.[2][3]

The 6-Bromo-2-methyl-1,3-benzothiazole scaffold, in particular, offers a strategic entry point for the synthesis of diverse kinase inhibitor libraries. The bromine atom at the 6-position serves as a versatile synthetic handle for the introduction of a wide array of chemical moieties through well-established cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4][5] This allows for the systematic exploration of the chemical space around the benzothiazole core to optimize potency, selectivity, and pharmacokinetic properties. The methyl group at the 2-position can contribute to favorable hydrophobic interactions within the kinase active site and can influence the overall physicochemical properties of the final compounds.

This application note provides a comprehensive guide for the utilization of this compound as a starting material for the synthesis and evaluation of novel kinase inhibitors. We present detailed, field-proven protocols for key synthetic transformations and a robust in vitro kinase inhibition assay, underpinned by a rationale for the experimental choices made at each step.

Synthetic Strategies: Diversification of the this compound Core

The strategic functionalization of the 6-position of the benzothiazole ring is paramount in developing potent and selective kinase inhibitors. The electronic nature and steric bulk of the substituent at this position can significantly influence binding affinity and selectivity against different kinases. Palladium-catalyzed cross-coupling reactions are the methods of choice for this purpose, offering high efficiency and broad functional group tolerance.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl groups at the 6-position of the benzothiazole core.[6] This is crucial for exploring interactions with the solvent-exposed regions of the kinase ATP-binding site.

Rationale: The choice of a palladium catalyst and a suitable ligand is critical for an efficient Suzuki coupling. Pd(PPh₃)₄ is a versatile and commonly used catalyst for this transformation. The base, typically a carbonate or phosphate, is essential for the activation of the boronic acid partner in the catalytic cycle.[6] A mixed solvent system of dioxane and water is often employed to ensure the solubility of both the organic and inorganic reaction components.

Experimental Protocol:

  • Reaction Setup: To an oven-dried round-bottom flask, add this compound (1.0 mmol, 1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 0.05 eq.) to the flask under the inert atmosphere.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) to the reaction flask via syringe.

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Suzuki_Coupling_Workflow start 6-Bromo-2-methyl- 1,3-benzothiazole reagents Aryl/Heteroaryl Boronic Acid Pd(PPh3)4, K2CO3 Dioxane/H2O, 90 °C start->reagents Suzuki-Miyaura Coupling product 6-Aryl/Heteroaryl- 2-methyl-1,3-benzothiazole reagents->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The introduction of an amino group at the 6-position opens up a vast array of possibilities for further derivatization and for establishing key hydrogen bond interactions with the kinase hinge region.[5][7] The Buchwald-Hartwig amination is the premier method for forging C-N bonds with aryl halides.[5]

Rationale: The choice of ligand is crucial for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as XPhos, are often highly effective in promoting the catalytic cycle.[8] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.[7] Toluene is a common solvent for this reaction due to its high boiling point and ability to dissolve the reactants.

Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 eq.), the desired primary or secondary amine (1.2 mmol, 1.2 eq.), and sodium tert-butoxide (1.4 mmol, 1.4 eq.).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon three times.

  • Catalyst and Ligand Addition: Add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 0.02 eq.) and XPhos (0.08 mmol, 0.08 eq.) to the tube under a positive pressure of argon.

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL) to the Schlenk tube via syringe.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Workflow start 6-Bromo-2-methyl- 1,3-benzothiazole reagents Primary/Secondary Amine Pd2(dba)3, XPhos, NaOtBu Toluene, 100 °C start->reagents Buchwald-Hartwig Amination product 6-Amino-2-methyl- 1,3-benzothiazole Derivative reagents->product

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Biological Evaluation: Assessing Kinase Inhibitory Activity

Once a library of 6-substituted-2-methyl-1,3-benzothiazole derivatives has been synthesized, the next critical step is to evaluate their biological activity. A robust and high-throughput in vitro kinase assay is essential for determining the potency and selectivity of the synthesized compounds.

The PI3K/Akt/mTOR Signaling Pathway: A Key Target

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[9][10] Its aberrant activation is a frequent event in many human cancers, making it a highly attractive target for cancer therapy.[9] Several benzothiazole-based compounds have shown potent inhibitory activity against PI3K isoforms.[2]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: The PI3K/Akt/mTOR signaling pathway.

Protocol 3: In Vitro Kinase Inhibition Assay using ADP-Glo™

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[11] It is a highly sensitive and robust method suitable for high-throughput screening of kinase inhibitors.[11]

Rationale: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then quantified using a luciferase/luciferin reaction. The resulting luminescent signal is proportional to the kinase activity.[12] This method is universal for any kinase that utilizes ATP as a phosphate donor.

Experimental Protocol:

  • Compound Preparation: Prepare serial dilutions of the synthesized benzothiazole derivatives in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range for IC₅₀ determination.

  • Kinase Reaction Setup (384-well plate):

    • Add 1 µL of each compound dilution to the wells. Include a positive control (a known inhibitor of the target kinase) and a negative control (DMSO vehicle).

    • Add 2 µL of a solution containing the target kinase (e.g., PI3Kα) and its substrate (e.g., a lipid substrate) in kinase assay buffer.

    • Initiate the kinase reaction by adding 2 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin for the detection of the newly synthesized ATP.

  • Signal Detection: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow Compound Compound Dilutions KinaseReaction Kinase Reaction (Kinase, Substrate, ATP) Compound->KinaseReaction Incubation1 Incubate 60 min KinaseReaction->Incubation1 ADPGloReagent Add ADP-Glo™ Reagent Incubation1->ADPGloReagent Incubation2 Incubate 40 min ADPGloReagent->Incubation2 DetectionReagent Add Kinase Detection Reagent Incubation2->DetectionReagent Incubation3 Incubate 30-60 min DetectionReagent->Incubation3 Luminescence Measure Luminescence Incubation3->Luminescence DataAnalysis IC50 Determination Luminescence->DataAnalysis

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Data Presentation: Structure-Activity Relationships

The systematic modification of the this compound scaffold and the subsequent biological evaluation of the resulting analogs allow for the elucidation of structure-activity relationships (SAR). This is a critical step in the optimization of a lead compound into a clinical candidate.

Compound IDR Group at 6-positionTarget KinaseIC₅₀ (nM)Reference
1 4-MorpholinylPI3Kβ20[13]
2 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenylaminoTie20.82[14]
3 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenylaminoTrkA3.81[14]
4 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenylaminoABL-153[14]
5 3,4-DichloroanilinoHsp90 CTD3900[15]
6 4-Aminophenyl--[4]

Note: The IC₅₀ values presented are for benzothiazole derivatives with substitutions at various positions, highlighting the potential of this scaffold. Specific data for derivatives of this compound should be generated following the protocols outlined above.

Conclusion

This compound represents a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its amenability to diversification at the 6-position via robust cross-coupling reactions, coupled with the favorable properties of the benzothiazole core, provides a solid foundation for the discovery of potent and selective drug candidates. The detailed protocols and application notes provided herein offer a practical guide for researchers to embark on the design, synthesis, and biological evaluation of new generations of kinase inhibitors based on this promising scaffold.

References

Synthesis and Application of Novel Fluorescent Probes from 6-Bromo-2-methyl-1,3-benzothiazole: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and application of fluorescent probes derived from 6-Bromo-2-methyl-1,3-benzothiazole. This versatile building block serves as a cornerstone in the development of sophisticated molecular tools for cellular imaging and sensing, particularly in the context of neurodegenerative diseases and organelle-specific labeling.

Introduction: The Benzothiazole Scaffold in Fluorescent Probe Design

The benzothiazole moiety is a privileged heterocyclic structure in the realm of fluorescent probe development. Its rigid, planar geometry and extended π-conjugated system provide a robust foundation for constructing molecules with desirable photophysical properties, including high fluorescence quantum yields and significant Stokes shifts. The strategic placement of a bromine atom at the 6-position of the 2-methyl-1,3-benzothiazole core offers a reactive handle for introducing a diverse array of functionalities through palladium-catalyzed cross-coupling reactions. This modular approach allows for the rational design of probes with tailored specificities and fluorescence responses to various biological analytes and microenvironments.

Core Synthetic Strategies: Functionalization of this compound

The primary methods for elaborating the this compound scaffold are the Suzuki-Miyaura and Sonogashira cross-coupling reactions. These powerful carbon-carbon bond-forming reactions enable the introduction of aryl, heteroaryl, and alkynyl groups, which can serve as fluorophores, recognition motifs, or linkers to other molecular components.

Suzuki-Miyaura Coupling: A Versatile Tool for Arylation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or its ester.[1] This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[2]

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) or palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) are commonly used. For sterically hindered substrates, the use of palladacycle precatalysts or catalyst systems with bulky, electron-rich phosphine ligands can be advantageous to facilitate the oxidative addition step.[3][4] The nitrogen atom of the benzothiazole ring can coordinate with the palladium center, potentially influencing the catalytic cycle.[3]

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or more specialized ligands like SPhos, are crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination.[5] For challenging couplings, bulky biarylphosphine ligands can improve reaction efficiency.[4]

  • Base: A base, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄), is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[1][2] The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.[5] Degassing the solvent is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: - this compound - Arylboronic acid - Base (e.g., K₂CO₃) B Add Catalyst System: - Palladium source (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) A->B C Add Solvent System: (e.g., Dioxane/H₂O) B->C D Degas Mixture (e.g., N₂ bubbling) C->D E Heat to Reaction Temp. D->E F Quench Reaction E->F G Extraction F->G H Column Chromatography G->H I Characterization: - NMR - Mass Spec H->I

Caption: General workflow for the Suzuki-Miyaura coupling reaction.[5]

Detailed Protocol: Synthesis of 2-methyl-6-(pyren-1-yl)-1,3-benzothiazole

This protocol describes the synthesis of a fluorescent probe where a pyrene fluorophore is attached to the benzothiazole core. Pyrene is known for its high quantum yield and sensitivity to the local environment.

Materials:

  • This compound

  • Pyrene-1-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard glassware for organic synthesis

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), pyrene-1-boronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) and add them to the reaction flask.

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to quench the reaction and dilute the mixture with ethyl acetate.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 2-methyl-6-(pyren-1-yl)-1,3-benzothiazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

Sonogashira Coupling: Introducing Alkynyl Functionalities

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is instrumental in creating extended π-conjugated systems, which can lead to fluorescent probes with long-wavelength emission and large Stokes shifts.[8]

Causality Behind Experimental Choices:

  • Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) is a common and effective catalyst for Sonogashira couplings.[9]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[8]

  • Solvent: Anhydrous solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or toluene are typically used.[8] The reaction must be carried out under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[7]

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A To an inert flask, add: - this compound - Pd catalyst (e.g., PdCl₂(PPh₃)₂) - CuI B Add anhydrous solvent A->B C Add amine base and terminal alkyne B->C D Stir at RT or heat as needed C->D E Dilute with solvent D->E F Wash with NH₄Cl (aq) and brine E->F G Column Chromatography F->G H Characterization: - NMR - Mass Spec G->H

Caption: General workflow for the Sonogashira coupling reaction.[8]

Detailed Protocol: Synthesis of 6-(Ethynylpyrene)-2-methyl-1,3-benzothiazole

This protocol describes the synthesis of a probe with a pyrene moiety connected via an ethynyl linker, which can enhance the electronic communication between the two aromatic systems.

Materials:

  • This compound

  • 1-Ethynylpyrene

  • Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard glassware for anhydrous reactions

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).

  • Add anhydrous DMF (10 mL) and triethylamine (3.0 mmol) to the flask via syringe.

  • Add 1-ethynylpyrene (1.2 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 60-80 °C. The optimal temperature may need to be determined empirically.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride and then with brine to remove the amine hydrohalide salt and copper salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[10]

Data Presentation: Photophysical Properties of Synthesized Probes

The photophysical properties of the synthesized fluorescent probes are crucial for their application. The following table summarizes key data for representative probes derived from this compound.

Probe NameFluorophoreExcitation (λ_ex, nm)Emission (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ)Solvent
BMP (hypothetical)Pyrene~350~400~50HighDioxane
Pyrene-Benzothiazolium Pyrene~460~610-630~150-170ModerateVarious
Hydroxythiophene-Benzothiazole Thiophene~420~520~100HighBasic pH

Data for Pyrene-Benzothiazolium and Hydroxythiophene-Benzothiazole are based on similar reported structures.[11][12][13]

Applications and Protocols

Fluorescent probes derived from this compound have shown significant promise in various biological applications, including the imaging of amyloid-beta plaques in Alzheimer's disease and as organelle-specific stains.

Application in Amyloid-Beta Plaque Imaging

Benzothiazole derivatives share structural similarities with Thioflavin T, a well-established dye for staining amyloid fibrils. This makes them excellent candidates for developing probes to image amyloid-beta plaques, a key pathological hallmark of Alzheimer's disease.[14][15] The binding of these probes to the hydrophobic pockets of amyloid aggregates restricts intramolecular rotation, leading to a significant enhancement in fluorescence, a phenomenon known as twisted intramolecular charge transfer (TICT).[16]

Mechanism of Amyloid-Beta Detection

Amyloid_Detection Probe Benzothiazole Probe (Low Fluorescence in Solution) Amyloid Amyloid-Beta Plaque Probe->Amyloid Binding BoundComplex Probe-Amyloid Complex (Restricted Rotation) Amyloid->BoundComplex Fluorescence Enhanced Fluorescence (Signal ON) BoundComplex->Fluorescence TICT Mechanism

Caption: Simplified mechanism of amyloid-beta plaque detection.[16]

Protocol: Staining of Amyloid-Beta Plaques in Brain Tissue

This protocol provides a general guideline for using a benzothiazole-based probe for fluorescent staining of amyloid plaques in fixed brain tissue sections.

Materials:

  • Benzothiazole-based fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Ethanol solutions (e.g., 50%, 70%, 90%, 100%)

  • Xylene or a xylene substitute

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Deparaffinize and rehydrate fixed brain tissue sections by sequential immersion in xylene and graded ethanol solutions.

  • Wash the sections with PBS.

  • Prepare a staining solution by diluting the probe stock solution in an appropriate buffer (e.g., PBS with a small percentage of ethanol) to a final concentration of 1-10 µM.

  • Incubate the tissue sections with the staining solution for 10-30 minutes at room temperature, protected from light.

  • Wash the sections with PBS to remove unbound probe.

  • Briefly rinse with distilled water.

  • Mount the coverslip using an aqueous mounting medium.

  • Visualize the stained amyloid plaques using a fluorescence microscope with the appropriate excitation and emission filters for the specific probe.

Application in Mitochondrial Imaging

Cationic benzothiazole derivatives can accumulate in mitochondria due to the negative mitochondrial membrane potential, making them effective probes for mitochondrial imaging.[12][13] Probes can be designed to respond to changes in the mitochondrial microenvironment, such as pH or the activity of specific enzymes.[12][17]

Protocol: Live-Cell Mitochondrial Staining

This protocol outlines the steps for staining mitochondria in live cultured cells.

Materials:

  • Benzothiazole-based mitochondrial probe stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Live-cell imaging dish or chambered coverglass

  • Fluorescence microscope equipped for live-cell imaging

Procedure:

  • Culture cells to an appropriate confluency on a live-cell imaging dish.

  • Prepare a staining solution by diluting the probe stock solution in pre-warmed cell culture medium to a final concentration of 100-500 nM. The optimal concentration should be determined empirically.

  • Remove the existing culture medium from the cells and replace it with the staining solution.

  • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Remove the staining solution and wash the cells twice with pre-warmed PBS or culture medium to remove excess probe.

  • Add fresh pre-warmed medium or an appropriate imaging buffer to the cells.

  • Image the cells immediately using a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels. Use the appropriate excitation and emission settings for the probe.

References

The Role of 6-Bromo-2-methyl-1,3-benzothiazole in the Development of Anticancer Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Oncology

The benzothiazole nucleus, a bicyclic heterocyclic system, represents a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities.[1] Within the vast landscape of cancer drug discovery, the benzothiazole scaffold has emerged as a "privileged structure," capable of interacting with multiple biological targets implicated in oncogenesis.[2] The strategic incorporation of various substituents onto this core structure allows for the fine-tuning of physicochemical properties and biological activity, leading to the development of potent and selective anticancer agents.[3]

This guide focuses on a specific, yet highly promising starting material: 6-Bromo-2-methyl-1,3-benzothiazole . The presence of a bromine atom at the 6-position and a methyl group at the 2-position provides a unique electronic and steric profile, offering a versatile platform for the synthesis of novel anticancer compounds. The bromine atom, a halogen, can participate in halogen bonding and alter the lipophilicity of the molecule, potentially enhancing membrane permeability and target engagement. The 2-methyl group serves as a key anchoring point for further chemical modifications, allowing for the exploration of diverse chemical space.

This document will provide a comprehensive overview of the synthetic utility of this compound in generating anticancer drug candidates, delve into their mechanisms of action, and provide detailed, field-proven protocols for their synthesis and biological evaluation.

Synthetic Strategies: Leveraging the this compound Core

The this compound scaffold is amenable to a variety of chemical transformations, enabling the creation of diverse libraries of compounds for anticancer screening. A key synthetic handle is the methyl group at the 2-position, which can be functionalized to introduce a wide range of pharmacophores.

Protocol 1: Synthesis of a Marine-Inspired Benzothiazole Derivative

This protocol is adapted from the work of Liu et al. (2022) and describes the synthesis of a novel benzothiazole derivative with demonstrated anticancer activity.

Objective: To synthesize a derivative of this compound for biological evaluation.

Materials:

  • This compound

  • 2-methylbut-3-enoic acid

  • Acetonitrile (anhydrous)

  • N-methylimidazole (NMI)

  • Other reagents and solvents for workup and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) and 2-methylbut-3-enoic acid (1.2 equivalents) in anhydrous acetonitrile.

  • Amidation: To the stirred solution, add N-methylimidazole (NMI) (2 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure product.

Causality behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Anhydrous Solvent: Acetonitrile is a suitable polar aperiodic solvent for this type of coupling reaction. The use of an anhydrous grade is critical to prevent hydrolysis of reagents and intermediates.

  • N-methylimidazole (NMI): Acts as a mild base and a nucleophilic catalyst to facilitate the amidation reaction.

  • TLC Monitoring: Allows for the real-time tracking of the reaction's progress, ensuring that the reaction is stopped at the optimal time to maximize yield and minimize byproduct formation.

Biological Evaluation: From In Vitro Cytotoxicity to Mechanistic Insights

Once synthesized, the novel derivatives of this compound must be subjected to a rigorous battery of biological assays to determine their anticancer potential.

Quantitative Data: In Vitro Cytotoxicity

The initial step in evaluating the anticancer activity of a compound is to determine its cytotoxicity against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the potency of a compound.

CompoundCancer Cell LineIC50 (µM)Reference
Marine-Inspired Derivative 7iMDA-MB-231 (Breast Cancer)16.5[4]
Substituted bromopyridine acetamide benzothiazoleSKRB-3 (Breast Cancer)0.0012[2]
Substituted bromopyridine acetamide benzothiazoleSW620 (Colon Adenocarcinoma)0.0043[2]
Morpholine based thiourea bromobenzothiazoleMCF-7 (Breast Cancer)18.10[5]
Morpholine based thiourea bromobenzothiazoleHeLa (Cervical Cancer)38.85[5]

Note: The data for the substituted bromopyridine acetamide and morpholine-based derivatives are included for comparative purposes to illustrate the potency that can be achieved with bromo-benzothiazole scaffolds, though they do not possess the 2-methyl substitution.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for measuring cytotoxicity.

Objective: To determine the IC50 value of a test compound in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Self-Validating System:

  • Positive Control: Include a known cytotoxic drug (e.g., doxorubicin) as a positive control to ensure the assay is performing as expected.

  • Dose-Response Curve: A clear dose-dependent inhibition of cell viability is a key indicator of a specific cytotoxic effect.

  • Reproducibility: The assay should be performed in triplicate and repeated at least three independent times to ensure the reproducibility of the results.

Mechanistic Insights: Unraveling the Mode of Action

Understanding how a compound exerts its anticancer effects is crucial for its further development. Derivatives of this compound may act through various mechanisms, including the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways.

Proposed Signaling Pathway for a Marine-Inspired Derivative:

A study by Liu et al. (2022) revealed that their synthesized derivative from this compound induces G2/M phase cell cycle arrest in a manner dependent on the Retinoid X Receptor Alpha (RXRα).[4] RXRα is a nuclear receptor that plays a crucial role in cell differentiation, proliferation, and apoptosis.[6][7] Its modulation by small molecules presents a promising therapeutic strategy in cancer.[8]

RXR_Pathway cluster_downstream Downstream Effects Compound This compound Derivative RXR RXRα Compound->RXR Modulates CellCycle Cell Cycle Progression RXR->CellCycle Inhibits G2M G2/M Phase Arrest RXR->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Proposed RXRα-dependent mechanism of action.

Other Potential Mechanisms for Benzothiazole Derivatives:

Benzothiazole derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[9] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of caspases.[9]

Apoptosis_Pathway Benzothiazole Benzothiazole Derivative Bax Bax (Pro-apoptotic) Benzothiazole->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Benzothiazole->Bcl2 Downregulates Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Intrinsic apoptosis pathway targeted by benzothiazoles.

Protocol 3: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This protocol uses flow cytometry to distinguish between viable, apoptotic, and necrotic cells.

Objective: To quantify the induction of apoptosis by a test compound.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Interpretation of Results:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 4: Western Blot Analysis of Key Signaling Proteins

Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

Objective: To determine the effect of a test compound on the expression of proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-RXRα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.[4]

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the development of novel anticancer compounds. The synthetic accessibility of this scaffold, coupled with the diverse biological activities of its derivatives, makes it an attractive area for further research. The protocols outlined in this guide provide a robust framework for the synthesis and biological evaluation of new chemical entities derived from this core structure.

Future research should focus on expanding the chemical diversity of compounds synthesized from this compound and exploring a wider range of cancer cell lines to identify derivatives with potent and selective anticancer activity. Furthermore, in-depth mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds. Promising candidates identified through in vitro screening should be advanced to in vivo animal models to evaluate their efficacy and safety in a more physiologically relevant setting. The continued exploration of the this compound scaffold holds significant promise for the discovery of the next generation of anticancer therapeutics.

References

Application Notes and Protocols for the Synthesis of 6-Bromo-2-methyl-1,3-benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the experimental protocol for the synthesis of 6-Bromo-2-methyl-1,3-benzothiazole, a key heterocyclic scaffold in medicinal chemistry. Benzothiazole derivatives are recognized for their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] This document provides two reliable synthetic pathways, complete with step-by-step instructions, mechanistic insights, and safety considerations, designed for researchers and professionals in drug discovery and organic synthesis.

Introduction: The Significance of Benzothiazole Scaffolds

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a privileged structure in medicinal chemistry due to its diverse biological activities.[2][3][5][6] The unique electronic and structural features of this scaffold allow for a variety of interactions with biological targets.[7] Consequently, benzothiazole derivatives have been extensively explored for the development of novel therapeutic agents targeting a wide range of diseases, including cancer, infections, and neurological disorders.[1][2][7] The 6-bromo-2-methyl substitution pattern, in particular, offers a valuable building block for further functionalization, enabling the creation of extensive compound libraries for drug screening and development.

Synthetic Strategies and Mechanistic Overview

The synthesis of 2-substituted benzothiazoles is most commonly achieved through the condensation of a 2-aminothiophenol with a suitable electrophile, such as an aldehyde, carboxylic acid, or acid chloride.[8][9][10][11] This application note will detail two effective methods for the synthesis of this compound.

Method A provides a direct approach starting from the commercially available 2-Amino-5-bromobenzenethiol and acetic anhydride. This is a classic and efficient method for the synthesis of 2-methylbenzothiazoles.

The general mechanism for the formation of the benzothiazole ring from a 2-aminothiophenol and an acylating agent involves an initial acylation of the more nucleophilic amino group, followed by an intramolecular cyclization via nucleophilic attack of the thiol group onto the newly formed amide carbonyl. A final dehydration step then yields the aromatic benzothiazole ring.

Detailed Experimental Protocols

Method A: Synthesis from 2-Amino-5-bromobenzenethiol

This protocol describes the synthesis of this compound via the reaction of 2-Amino-5-bromobenzenethiol with acetic anhydride.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Amino-5-bromobenzenethiol≥95%Alfa Chemistry, Advanced ChemBlocks
Acetic AnhydrideReagent GradeStandard Chemical Supplier
EthanolAnhydrousStandard Chemical Supplier
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionPrepared in-house
Ethyl AcetateHPLC GradeStandard Chemical Supplier
Brine (Saturated NaCl)Saturated Aqueous SolutionPrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard Chemical Supplier
Silica Gel60 Å, 230-400 meshStandard Chemical Supplier

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Amino-5-bromobenzenethiol (1.0 eq) in ethanol.

  • Addition of Acetic Anhydride: To the stirring solution, add acetic anhydride (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a solid.

Method B: Synthesis from N-(4-bromo-2-iodophenyl)acetamide

This protocol is adapted from a literature procedure for the synthesis of this compound.[12][13]

Materials and Reagents:

Reagent/MaterialGradeSupplier
N-(4-bromo-2-iodophenyl)acetamideAs per synthesisN/A
N,N-Dimethylformamide (DMF)AnhydrousStandard Chemical Supplier
Sodium Sulfide Nonahydrate (Na₂S·9H₂O)Reagent GradeStandard Chemical Supplier
Copper(I) Iodide (CuI)≥98%Standard Chemical Supplier
Hydrochloric Acid (HCl)ConcentratedStandard Chemical Supplier
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionPrepared in-house
Ethyl AcetateHPLC GradeStandard Chemical Supplier
Brine (Saturated NaCl)Saturated Aqueous SolutionPrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard Chemical Supplier
Silica Gel60 Å, 230-400 meshStandard Chemical Supplier

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-(4-bromo-2-iodophenyl)acetamide (678 mg, 2.00 mmol) in N,N-dimethylformamide (4.00 mL).[12][13]

  • Addition of Reagents: Add sodium sulfide nonahydrate (721 mg, 3.00 mmol) and copper(I) iodide (38.0 mg, 0.200 mmol) to the solution.[12][13]

  • Initial Reaction: Stir the reaction mixture at 80 °C. Monitor the reaction by TLC.

  • Acidification and Cyclization: Once the initial reaction is complete, cool the mixture to room temperature and add concentrated hydrochloric acid (1.6 mL). Continue stirring at 80 °C for 12 hours.[12][13]

  • Neutralization and Extraction: Cool the reaction to room temperature and neutralize with a saturated aqueous sodium bicarbonate solution (20 mL). Extract the product with ethyl acetate (2 x 50 mL).[12][13]

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[12][13]

  • Purification: Remove the solvent under reduced pressure and purify the residue by silica gel column chromatography using a hexane/ethyl acetate (4:1, v/v) eluent to yield this compound.[12][13]

Quantitative Data Summary

ParameterMethod A (Theoretical)Method B (Literature)[12][13]
Starting Material 2-Amino-5-bromobenzenethiolN-(4-bromo-2-iodophenyl)acetamide
Key Reagents Acetic AnhydrideSodium Sulfide Nonahydrate, CuI, HCl
Solvent EthanolN,N-Dimethylformamide
Temperature Reflux80 °C
Reaction Time 2-4 hours12+ hours
Yield Typically Good to Excellent29.5%

Experimental Workflow Visualization

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up and Extraction cluster_purification Purification and Analysis Start Weigh Starting Materials and Reagents Dissolve Dissolve Starting Material in Solvent Start->Dissolve AddReagents Add Reagents Dissolve->AddReagents Heat Heat Reaction Mixture (Reflux or 80°C) AddReagents->Heat Monitor Monitor Reaction (TLC) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Neutralize Neutralize with NaHCO₃ Cool->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, MP) Purify->Characterize End Pure 6-Bromo-2-methyl- 1,3-benzothiazole Characterize->End

References

Application Notes & Protocols: 6-Bromo-2-methyl-1,3-benzothiazole Based Probes for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The precise detection of metal ions is of paramount importance across diverse scientific fields, including environmental monitoring, clinical diagnostics, and drug development. Aberrant concentrations of specific metal ions are linked to significant environmental toxicity and a range of human diseases. Fluorescent chemosensors have emerged as a powerful analytical tool for this purpose, offering high sensitivity, selectivity, and the potential for real-time analysis and bio-imaging.[1][2] Among the various fluorogenic scaffolds, the 6-Bromo-2-methyl-1,3-benzothiazole core is a privileged structure. Its derivatives, particularly Schiff bases, are synthetically accessible and possess favorable photophysical properties that can be modulated upon coordination with a target metal ion.[2][3]

This guide provides a comprehensive overview of the principles, synthesis, and application of this compound based probes. It is designed for researchers, scientists, and professionals seeking to develop and validate robust methods for metal ion detection.

Principle of "Turn-On" Fluorescent Sensing

The majority of benzothiazole-based probes operate on a "turn-on" fluorescence mechanism. In its unbound state, the probe exhibits minimal or no fluorescence due to non-radiative decay pathways that quench the excited state. Upon selective binding to a target metal ion, these quenching processes are inhibited, resulting in a significant enhancement of fluorescence intensity.

Key Sensing Mechanisms:

  • Chelation-Enhanced Fluorescence (CHEF): This is the most common mechanism. The free probe often has rotational or vibrational freedom, which dissipates energy non-radiatively. Metal ion binding creates a rigid, planar complex that restricts these motions, forcing the molecule to release its energy radiatively as fluorescence.[2]

  • Inhibition of Photoinduced Electron Transfer (PET): In some designs, an electron-rich group (donor) can transfer an electron to the excited fluorophore (acceptor), quenching fluorescence. The target metal ion binds to the donor, lowering its energy level and preventing this electron transfer, thus "turning on" the fluorescence.[2]

The CHEF mechanism is a foundational principle in the design of these probes. The coordination between the nitrogen and other heteroatoms (like oxygen in Schiff bases) and the metal ion is the critical event that triggers the optical response.[1][3]

CHEF_Mechanism cluster_Probe Unbound Probe cluster_Complex Probe-Metal Complex Probe Probe (Low Fluorescence) Quenching Non-Radiative Decay (e.g., Molecular Vibration) Probe->Quenching Energy Loss Complex Rigid Complex (High Fluorescence) Probe->Complex Binding Event Excitation1 Light Excitation (hν) Excitation1->Probe Emission Fluorescence Emission Complex->Emission Energy Release Excitation2 Light Excitation (hν) Excitation2->Complex Metal Target Metal Ion Metal->Complex

Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.

Synthesis of a Representative Probe

A common and efficient method to synthesize these probes is through a Schiff base condensation reaction. This involves reacting an aldehyde-functionalized benzothiazole derivative with an appropriate amine.[4][5] This approach is valued for its simplicity and high yields.[2]

The following protocol details the synthesis of a biphenyl-benzothiazole based sensor, adapted from established literature.[6][7]

Synthesis_Workflow Reactants Reactants: 1. 4-phenyl 2,6-diformylphenol 2. 2-aminothiophenol Reaction Reaction: Reflux for 24h Reactants->Reaction Solvent Solvent: Ethanol (EtOH) Solvent->Reaction Purification Purification: Silica Gel Column Chromatography Reaction->Purification Product Final Product: Biphenyl-Benzothiazole Probe Purification->Product

Caption: General workflow for Schiff base probe synthesis.

Protocol: Synthesis of Biphenyl-Benzothiazole Probe

  • Reactant Preparation: In a round-bottom flask, dissolve 4-phenyl 2,6-diformylphenol (1 equivalent) and 2-aminothiophenol (2.5 equivalents) in absolute ethanol.[6][7]

    • Rationale: Using an excess of the aminothiophenol helps to drive the condensation reaction to completion. Ethanol is a common solvent for Schiff base reactions due to its ability to dissolve the reactants and its suitable boiling point for reflux.

  • Reaction: Stir the mixture and heat it to reflux for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by column chromatography on silica gel. The specific eluent system will depend on the polarity of the product but a mixture of hexane and ethyl acetate is a common starting point.

  • Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[6][7]

Experimental Protocols for Metal Ion Detection

Protocol 1: Preparation of Stock Solutions

Accurate and consistent preparation of stock solutions is critical for reproducible results.

  • Probe Stock Solution: Prepare a 1.0 mM stock solution of the synthesized probe in HPLC-grade DMSO or THF.[8]

    • Rationale: Organic solvents like DMSO are typically required to dissolve the hydrophobic probe molecule. This stock can then be diluted into aqueous buffer systems for experiments.

  • Metal Ion Stock Solutions: Prepare 2.0 mM stock solutions of various metal salts (e.g., Al(NO₃)₃, ZnCl₂, Cu(NO₃)₂, etc.) in deionized water.[8]

    • Rationale: Using nitrate or chloride salts is common as these anions are generally non-interfering. Preparing a higher concentration stock allows for minimal volume additions during titration, preventing significant dilution of the probe solution.

Protocol 2: Selectivity and Interference Studies

This protocol is essential to validate the probe's specificity for the target metal ion.

Selectivity_Workflow cluster_selectivity Selectivity Test cluster_interference Interference (Competition) Test Probe_S Prepare Probe Solution (e.g., 10 µM in HEPES buffer) Add_Ions Add Different Metal Ions (e.g., 5 equivalents of each) Probe_S->Add_Ions Measure_S Measure Fluorescence Intensity Add_Ions->Measure_S Probe_C Prepare Probe Solution Add_Interfering Add Interfering Ions (5 equivalents) Probe_C->Add_Interfering Add_Target Add Target Ion (5 equivalents) Add_Interfering->Add_Target Measure_C Measure Fluorescence Intensity Add_Target->Measure_C

Caption: Workflow for selectivity and competition experiments.

  • Setup: Prepare a series of cuvettes. To each, add the appropriate volume of solvent (e.g., an EtOH/H₂O mixture containing 0.01 M HEPES buffer, pH 7.4) and probe stock solution to achieve a final probe concentration of 10 µM.[9]

    • Rationale: A buffer is used to maintain a constant pH, as proton concentration can affect both the probe's fluorescence and its binding to metal ions.[9]

  • Selectivity Test: To each cuvette, add 5 equivalents of a different metal ion stock solution (e.g., Al³⁺, Zn²⁺, Cu²⁺, Fe³⁺, Ni²⁺, Ca²⁺, Mg²⁺, Na⁺, K⁺).[10] One cuvette should contain only the probe as a blank.

  • Interference Test: To a separate set of cuvettes containing the probe, first add 5 equivalents of a potentially interfering metal ion, followed by the addition of 5 equivalents of the primary target ion.[11]

  • Measurement: Allow the solutions to incubate for a few minutes to ensure complexation is complete.[9] Measure the fluorescence emission spectrum for each sample at a predetermined excitation wavelength.

  • Analysis: Plot the fluorescence intensity at the emission maximum for each condition. A successful probe will show a significant response only to the target ion, and this response should be largely unaffected in the presence of competing ions.

Protocol 3: Determination of Binding Stoichiometry (Job's Plot)

The Job's plot, or method of continuous variations, is a classical technique to determine the binding ratio of the probe-metal complex.[12][13][14]

  • Solution Preparation: Prepare a series of solutions where the total molar concentration ([Probe] + [Metal]) is held constant (e.g., 20 µM), but the mole fraction of the probe varies from 0.1 to 0.9.

    • Example: For a 10-point plot in a 3 mL final volume, you would mix varying volumes of a 20 µM probe solution and a 20 µM metal ion solution (e.g., 0.3 mL probe + 2.7 mL metal, 0.6 mL probe + 2.4 mL metal, etc.).

  • Measurement: Measure the fluorescence intensity of each solution at the emission maximum of the complex.

  • Plotting: Plot the fluorescence intensity (or the change in fluorescence, ΔF) on the y-axis against the mole fraction of the probe on the x-axis.

  • Interpretation: The mole fraction at which the maximum fluorescence occurs indicates the stoichiometry.[13][14]

    • A maximum at a mole fraction of 0.5 indicates a 1:1 complex.

    • A maximum at ~0.67 indicates a 2:1 (Probe:Metal) complex.

    • A maximum at ~0.33 indicates a 1:2 (Probe:Metal) complex.[6][7]

Protocol 4: Calculation of the Limit of Detection (LOD)

The LOD represents the lowest concentration of the metal ion that the probe can reliably distinguish from a blank sample.

  • Fluorescence Titration: Prepare a solution of the probe (e.g., 10 µM) in the chosen buffered solvent system. Sequentially add increasing, small amounts of the target metal ion stock solution (e.g., from 0 to 2 equivalents).

  • Measurement: After each addition, record the fluorescence intensity at the emission maximum.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the metal ion concentration.

    • At low concentrations, the plot should be linear. Determine the equation of this line (y = kx + b).

    • Measure the fluorescence of the blank solution (probe only) at least 10 times and calculate the standard deviation (σ).

    • Calculate the LOD using the formula: LOD = 3σ / k , where 'k' is the slope of the linear regression line.[15][16]

    • Rationale: The "3σ" criterion ensures a 99.7% confidence level that the measured signal is truly above the background noise.[17][18]

Summary of Performance Data

The performance of a this compound based probe can be summarized by several key parameters. The table below provides representative data based on published literature for similar benzothiazole-based sensors.

ParameterTypical Value/ObservationRationale & Significance
Target Ion Zn²⁺, Al³⁺, Cu²⁺The specific ion detected depends on the design of the binding pocket.[6][9][19]
Response Type "Turn-On" FluorescenceIndicates a low background signal and high signal-to-noise ratio upon binding.[9][11][20]
Detection Limit (LOD) 10⁻⁷ to 10⁻⁹ M (nM range)A lower LOD indicates higher sensitivity, crucial for detecting trace amounts.[11][15][20]
Binding Stoichiometry 1:1, 1:2, or 2:1Determined by Job's Plot; informs the binding mechanism.[6][7][15]
Solvent System Mixed Aqueous/Organic with BufferMimics physiological conditions and maintains stable pH for reliable measurements.[9][10]
Selectivity High over common interfering ionsEssential for practical applications in complex samples like environmental water or biological media.[6][7]

Conclusion

Probes based on the this compound scaffold represent a versatile and effective class of chemosensors for metal ion detection. Their straightforward synthesis, typically via Schiff base condensation, combined with their robust "turn-on" fluorescent response, makes them highly attractive for developing sensitive and selective analytical methods. By following the detailed protocols for characterization, including selectivity, stoichiometry, and detection limit determination, researchers can rigorously validate these probes for applications ranging from environmental analysis to live-cell imaging.[6][20][21]

References

Application Notes and Protocols: Development of 6-Bromo-2-methyl-1,3-benzothiazole Based Sensors for Specific Analytes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Benzothiazole Scaffold in Chemical Sensing

The 1,3-benzothiazole core is a privileged heterocyclic scaffold in the realm of chemical sensor development. Its rigid, planar structure and inherent fluorescence properties make it an excellent platform for the design of sensitive and selective chemosensors. The strategic functionalization of the benzothiazole ring system allows for the introduction of specific analyte recognition moieties and the modulation of its photophysical properties, leading to "turn-on," "turn-off," or ratiometric sensory responses.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and application of chemical sensors based on the versatile starting material, 6-Bromo-2-methyl-1,3-benzothiazole . We will delve into the synthetic pathways to access this core structure, explore key functionalization strategies, and provide detailed protocols for the development of a representative fluorescent sensor for the detection of ferric ions (Fe³⁺), a biologically and environmentally significant analyte.

Part 1: Synthesis of the Core Scaffold: this compound

The journey to a functional sensor begins with the robust synthesis of the core benzothiazole scaffold. The following protocol details a reliable method for the preparation of this compound.

Protocol 1: Synthesis of this compound

Principle: This synthesis involves a multi-step one-pot reaction starting from N-(4-bromo-2-iodophenyl)acetamide. The key steps are a copper-catalyzed reaction with sodium sulfide to form the thiazole ring, followed by acid-catalyzed cyclization.

Materials:

  • N-(4-bromo-2-iodophenyl)acetamide

  • N,N-dimethylformamide (DMF)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Copper(I) iodide (CuI)

  • Concentrated hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a round-bottom flask, dissolve N-(4-bromo-2-iodophenyl)acetamide (2.00 mmol) in N,N-dimethylformamide (4.00 mL).

  • To this solution, add sodium sulfide nonahydrate (6.00 mmol) and copper(I) iodide (0.200 mmol).[1][2]

  • Stir the reaction mixture at 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully add concentrated hydrochloric acid (1.6 mL) and continue stirring at 80 °C for 12 hours.[1][3]

  • Cool the reaction mixture to room temperature and neutralize by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • Extract the product with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium chloride solution, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (4:1, v/v) eluent system to afford this compound.[1][2]

Expected Outcome: A white to off-white solid. The yield is approximately 30%.

Part 2: Functionalization of the this compound Core

The bromine atom at the 6-position and the methyl group at the 2-position of the benzothiazole core are key handles for synthetic modification. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups.

Key Functionalization Strategies:
  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

    • Suzuki-Miyaura Coupling: Reacts the bromo-benzothiazole with an organoboron compound (e.g., a boronic acid or ester) to form a C-C bond. This is a versatile method for introducing aryl or heteroaryl moieties that can act as fluorophores or part of a recognition site.

    • Sonogashira Coupling: Couples the bromo-benzothiazole with a terminal alkyne to create a C-C triple bond. This is useful for extending the π-conjugated system of the molecule, which can significantly alter its photophysical properties.

    • Buchwald-Hartwig Amination: Forms a C-N bond by reacting the bromo-benzothiazole with an amine. This is a direct method for introducing nitrogen-containing recognition sites.

  • Modification of the 2-Methyl Group: The methyl group can be functionalized, for instance, through condensation reactions with aldehydes to form styryl dyes, which often exhibit interesting photophysical properties.

Application Example: A Fluorescent "Turn-Off" Sensor for Ferric Ions (Fe³⁺)

To illustrate the practical application of the this compound scaffold, we will now detail the development of a fluorescent sensor for the detection of Fe³⁺. Ferric ion is a crucial metal ion in many biological and environmental systems, and its dysregulation is associated with various diseases. Benzothiazole-based sensors are known to exhibit high affinity for Fe³⁺.[4][5]

The proposed sensor, 6-(pyren-1-yl)-2-methyl-1,3-benzothiazole (PMBT) , is synthesized via a Suzuki coupling reaction between this compound and pyrene-1-boronic acid. Pyrene is a well-known fluorophore with a high quantum yield, making it an excellent signaling unit.

Signaling Pathway Diagram

G cluster_legend Legend PMBT PMBT (Highly Fluorescent) Complex [PMBT-Fe³⁺] Complex (Non-fluorescent) PMBT->Complex Coordination Fe3 Fe³⁺ Fe3->Complex key1 High Fluorescence key2 Quenched Fluorescence key1_box key2_box

Caption: Proposed "Turn-Off" Sensing Mechanism of PMBT for Fe³⁺.

Protocol 2: Synthesis of 6-(pyren-1-yl)-2-methyl-1,3-benzothiazole (PMBT)

Principle: This protocol describes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to couple the pyrene moiety to the benzothiazole core.

Materials:

  • This compound (from Protocol 1)

  • Pyrene-1-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), pyrene-1-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the flask.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to the flask via syringe.

  • Attach a condenser and heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure PMBT sensor.

Expected Outcome: A fluorescent solid.

Experimental Workflow for Fe³⁺ Sensing

G A Prepare PMBT stock solution (e.g., 1 mM in DMSO) C Add PMBT solution to buffer (e.g., HEPES, pH 7.4) A->C B Prepare aqueous solution of various metal ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺, etc.) D Add metal ion solution to the PMBT solution B->D C->D E Incubate for a short period D->E F Measure fluorescence intensity (Excitation ~340 nm, Emission ~380-500 nm) E->F G Observe fluorescence quenching for Fe³⁺ F->G

References

Application Notes and Protocols: The Strategic Use of 6-Bromo-2-methyl-1,3-benzothiazole in the Synthesis of Advanced Materials for Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold in Organic Electronics

The relentless pursuit of high-performance organic electronic devices, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), is intrinsically linked to the innovation of novel π-conjugated organic materials. Within the vast landscape of heterocyclic chemistry, the benzothiazole moiety has emerged as a cornerstone in the design of such materials. Its inherent electron-deficient nature makes it an excellent acceptor unit in donor-acceptor (D-A) architectures, which are pivotal for tuning the frontier molecular orbital (HOMO/LUMO) energy levels and, consequently, the optoelectronic properties of the material.

6-Bromo-2-methyl-1,3-benzothiazole is a particularly valuable building block in this context. The bromine atom at the 6-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the facile introduction of various aromatic and heteroaromatic moieties to extend the π-conjugation. The methyl group at the 2-position can subtly influence the molecule's solubility and solid-state packing. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of advanced materials for organic electronics, complete with detailed protocols and an exploration of the underlying scientific principles.

Core Concepts: Donor-Acceptor Architectures and Cross-Coupling Reactions

The performance of organic electronic materials is largely dictated by their electronic structure, particularly the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In a donor-acceptor (D-A) framework, the benzothiazole unit typically functions as the electron-acceptor, while the group it is coupled with acts as the electron-donor. This arrangement leads to an intramolecular charge transfer (ICT) character in the excited state, which can be beneficial for applications like OLEDs and OPVs.[1]

The key to constructing these D-A systems lies in the strategic formation of carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions are the workhorses of this field, offering a versatile and efficient means to connect different molecular fragments. The bromine atom on this compound is the leaving group in these reactions.

Workflow for Synthesizing Donor-Acceptor Molecules

OLED_Fabrication cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Encapsulation ITO_Cleaning ITO Substrate Cleaning HTL Hole Transport Layer (HTL) Deposition ITO_Cleaning->HTL EML Emissive Layer (EML) (e.g., 2-methyl-6-(pyren-1-yl)-1,3-benzothiazole) Deposition HTL->EML ETL Electron Transport Layer (ETL) Deposition EML->ETL Cathode Cathode Deposition ETL->Cathode Encapsulation Device Encapsulation Cathode->Encapsulation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Derivatives from 6-Bromo-2-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of derivatives from 6-Bromo-2-methyl-1,3-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile scaffold. We will address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying mechanistic reasoning to empower your synthetic strategies.

Section 1: Troubleshooting Guide

This section addresses specific problems you might observe during your experiments. Each answer provides a diagnosis of the likely side reaction, explains its mechanism, and offers concrete steps for mitigation.

Q1: My starting material is consumed, but my main product yield is low, and I'm seeing a significant amount of 2-methyl-1,3-benzothiazole. What's happening?

A1: Diagnosis: Hydrodehalogenation (or Debromination)

This is a classic and frequently encountered side reaction in palladium-catalyzed cross-coupling reactions.[1] The bromine atom on your starting material is being replaced by a hydrogen atom, leading to the formation of the parent 2-methyl-1,3-benzothiazole.

Mechanistic Insight: Hydrodehalogenation typically occurs when a palladium hydride (Pd-H) species is generated within the catalytic cycle. This can happen through several pathways, including the reaction of the palladium catalyst with trace amounts of water, alcohols (solvents like isopropanol or ethanol), or even certain amines or phosphine ligands.[1] This Pd-H species can then undergo reductive elimination with the aryl group of your benzothiazole intermediate (Ar-Pd-X), releasing the debrominated product instead of the desired cross-coupled product.

Troubleshooting Steps:

  • Solvent Choice: Avoid using alcohol-based solvents if possible, as they can be a source of hydrides. Opt for anhydrous solvents like dioxane, toluene, or DMF.

  • Base Selection: While strong bases are necessary, some can promote this side reaction. If you are using an alkoxide, ensure it is scrupulously anhydrous. Consider switching to a non-hydride source base like K₃PO₄ or Cs₂CO₃.

  • Reagent Purity: Ensure your amine or boronic acid coupling partner is pure and dry. Impurities can sometimes act as hydride sources.

  • Inert Atmosphere: Meticulously degas your reaction mixture and maintain a robust inert atmosphere (Argon or Nitrogen). Oxygen can degrade ligands and catalysts, leading to alternative, non-productive pathways.

Q2: My mass spectrum shows a significant peak with a mass roughly double that of my expected product minus the coupling partner. What is this byproduct?

A2: Diagnosis: Homocoupling (Dimerization)

You are likely observing the formation of a bi-benzothiazole dimer (6,6'-bis(2-methyl-1,3-benzothiazole)). This occurs when two molecules of your this compound starting material couple with each other. This is a common side reaction in palladium, nickel, and copper-catalyzed reactions.[2][3][4]

Mechanistic Insight: Homocoupling can occur through several mechanisms. In palladium catalysis, it can arise from the reaction of two organopalladium intermediates (Ar-Pd-X) or from the reaction of an organopalladium intermediate with the starting aryl halide.[2][4] The reaction conditions, particularly the catalyst, ligands, and temperature, play a crucial role in determining the rate of homocoupling versus the desired cross-coupling.

Troubleshooting Steps:

  • Optimize Catalyst Loading: While counterintuitive, sometimes lowering the palladium catalyst concentration can disfavor the bimolecular homocoupling pathway relative to the desired cross-coupling.

  • Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) often suppress homocoupling by promoting the reductive elimination step of the desired cross-coupling reaction.[5]

  • Control Stoichiometry: If your coupling partner is stable and readily available, consider using a slight excess (1.1-1.2 equivalents). This can increase the rate of the desired transmetalation step, outcompeting the homocoupling pathway.

  • Temperature Control: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Higher temperatures can sometimes accelerate side reactions like homocoupling.

Q3: My Buchwald-Hartwig amination reaction is sluggish, stalls, or fails completely. What are the common pitfalls?

A3: Diagnosis: Catalyst Inhibition, Inappropriate Base, or Steric Hindrance

The Buchwald-Hartwig amination, while powerful, is sensitive to several factors.[6][7] The nitrogen and sulfur atoms within the benzothiazole ring can coordinate to the palladium center, potentially interfering with the catalytic cycle.

Mechanistic Insight: The catalytic cycle involves the coordination of the amine to the palladium center after oxidative addition. If the benzothiazole's own heteroatoms compete for coordination sites on the palladium, it can inhibit the reaction. Furthermore, the choice of base is critical; it must be strong enough to deprotonate the amine-palladium complex but not so reactive that it degrades the substrate or catalyst.[6][8]

Troubleshooting Steps:

  • Ligand is Key: Use bulky, electron-rich "Buchwald-type" ligands (e.g., XPhos, SPhos, tBuXPhos). These ligands create a sterically hindered environment around the palladium that favors coupling with the external amine over potential inhibition from the benzothiazole nitrogen.[9]

  • Base Selection: Sodium tert-butoxide (NaOtBu) is a common and effective base. However, for sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, though this may require higher temperatures or longer reaction times.[9]

  • Catalyst Pre-activation: Using a pre-formed palladium(0) catalyst or a pre-catalyst that readily forms the active species can sometimes improve results over using Pd(OAc)₂ directly.

  • Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Water can hydrolyze the active catalyst and the strong bases used.

Q4: I'm attempting a C-N or C-O coupling using a traditional Ullmann condensation, but it requires very high temperatures and gives poor yields. What can I do?

A4: Diagnosis: Outdated Protocol

The traditional Ullmann condensation, which uses stoichiometric copper powder at very high temperatures (>200 °C), is often inefficient and has a limited substrate scope.[10] Modern advancements have made this reaction much more practical and reliable.

Modern Approach: Ligand-Accelerated Ullmann Coupling

Modern Ullmann-type reactions utilize catalytic amounts of a copper(I) salt (e.g., CuI) in the presence of a chelating ligand.[11][12] These ligands solubilize the copper species and accelerate the catalytic cycle, allowing the reaction to proceed at much lower temperatures (typically 80-120 °C) with significantly improved yields.

Recommendations:

  • Switch to a Catalytic System: Use 5-10 mol% of a Cu(I) source, such as CuI.

  • Incorporate a Ligand: Simple, inexpensive ligands like 1,10-phenanthroline or L-proline are highly effective for C-N and C-O couplings, respectively.

  • Choose an Appropriate Base: K₂CO₃ or K₃PO₄ are commonly used bases for these reactions.

  • Solvent: A polar aprotic solvent like DMF or DMSO is typically used.

This modern approach is far more tolerant of various functional groups and is the recommended starting point over the traditional, harsh conditions.[10][12]

Section 2: Frequently Asked Questions (FAQs)

This section covers general questions to help you proactively design your experiments for success.

Q1: Which cross-coupling reaction is generally most reliable for C-C bond formation with this compound?

A1: The Suzuki-Miyaura coupling is arguably the most robust and versatile method for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds with this substrate.[13] Its advantages include the commercial availability of a vast array of boronic acids and esters, mild reaction conditions, and high functional group tolerance. The boronic acid byproducts are also generally easy to remove during workup.[14]

Q2: How do I select the optimal palladium catalyst, ligand, and base for a Suzuki-Miyaura coupling with this substrate?

A2: A well-chosen catalyst system is critical for success.

  • Palladium Source: Pd(PPh₃)₄ or a combination of Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand are excellent starting points.

  • Ligand: For a relatively simple coupling, PPh₃ (triphenylphosphine) may suffice. However, for more challenging couplings or to minimize side reactions, a more electron-rich and bulky ligand like SPhos or XPhos is recommended. These ligands accelerate the rate-limiting reductive elimination step, which often leads to higher yields and cleaner reactions.[15]

  • Base: A moderately strong inorganic base is usually required to activate the boronic acid for transmetalation.[15] Aqueous Na₂CO₃ (2M solution) is a very common and effective choice. Alternatively, K₃PO₄ or Cs₂CO₃ can be used, especially if your substrate is sensitive to water or strong bases.

Q3: Are there any special considerations for purifying 6-substituted-2-methyl-1,3-benzothiazole derivatives?

A3: Yes. The benzothiazole moiety can sometimes chelate to silica gel, leading to peak tailing and difficult purification by column chromatography.

  • Pro-Tip 1: If you observe streaking on your TLC plate, try adding 1-2% triethylamine (Et₃N) or a few drops of ammonia to your eluent system. This basic additive will compete for the acidic sites on the silica, improving the peak shape and separation.

  • Pro-Tip 2: If the product is sufficiently non-polar, consider using a plug of basic alumina instead of silica gel for a rapid purification to remove polar impurities.

  • Pro-Tip 3: Recrystallization is often a highly effective method for purifying these types of compounds, especially on a larger scale.

Section 3: Protocols and Data
Protocol 1: A Robust Suzuki-Miyaura Cross-Coupling Protocol

This protocol provides a reliable starting point for coupling an arylboronic acid with this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Pd(PPh₃)₄ (3 mol%)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • 1,4-Dioxane (or Toluene)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (Argon or N₂) three times.

  • Add the solvent (e.g., 1,4-dioxane) and the aqueous Na₂CO₃ solution via syringe.

  • Troubleshooting Note: The solution should be thoroughly degassed at this stage. This can be done by bubbling argon through the stirred solution for 15-20 minutes. Inadequate degassing is a primary cause of low yields due to catalyst oxidation.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Table 1: Comparison of Conditions for Minimizing Side Reactions
Side ReactionParameter to AdjustRecommended ChangeRationale
Hydrodehalogenation SolventSwitch from alcohol to anhydrous Toluene/DioxanePrevents the solvent from acting as a hydride source.
BaseUse K₃PO₄ or Cs₂CO₃ instead of alkoxidesReduces pathways for generating Pd-H species.
Homocoupling LigandUse a bulky, electron-rich ligand (e.g., XPhos)Steric bulk favors cross-coupling over dimerization.
StoichiometryUse a slight excess (1.1-1.2 eq) of the boronic acidIncreases the rate of transmetalation relative to homocoupling.
Catalyst Inhibition LigandUse a Buchwald-type ligand for C-N couplingsPrevents intramolecular coordination of benzothiazole heteroatoms.
Section 4: Visualizing Reaction Pathways
Diagram 1: Catalytic Cycle of Suzuki-Miyaura Coupling

A simplified representation of the key steps in a successful cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa Ar-Br pdiia Ar-Pd(II)-Br(L)₂ oa->pdiia tm Transmetalation pdiia->tm Ar'-B(OH)₂ + Base pdiib Ar-Pd(II)-Ar'(L)₂ tm->pdiib re Reductive Elimination pdiib->re re->pd0 Ar-Ar' (Product) Side_Reactions cluster_productive Desired Cross-Coupling cluster_unproductive Side Reactions intermediate Ar-Pd(II)-Br cross_coupling Transmetalation + Reductive Elimination intermediate->cross_coupling + Ar'B(OH)₂ homocoupling Homocoupling intermediate->homocoupling + Ar-Pd-Br dehalogenation Hydrodehalogenation intermediate->dehalogenation + [H] source product Ar-Ar' (Desired Product) cross_coupling->product dimer Ar-Ar (Dimer Byproduct) homocoupling->dimer dehalo_product Ar-H (Debrominated Byproduct) dehalogenation->dehalo_product

References

Challenges in scaling up the synthesis of 6-Bromo-2-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 6-Bromo-2-methyl-1,3-benzothiazole. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when scaling this synthesis from the lab bench to larger-scale production. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental workflow.

Introduction

This compound is a key intermediate in the development of various pharmaceutical compounds and functional materials. While its synthesis appears straightforward on a small scale, professionals often face significant hurdles during scale-up, including inconsistent yields, impurity management, and difficult purifications. This guide addresses these critical issues, explaining the causality behind experimental choices to ensure a robust and reproducible process.

The most common and direct route to this molecule is the condensation and subsequent cyclization of 2-amino-4-bromothiophenol with an acetylating agent, such as acetic anhydride or acetic acid. This process, a variation of the Jacobson-Hugershoff benzothiazole synthesis, is the primary focus of this guide.

Core Synthetic Pathway

Synthetic_Pathway cluster_reactants Starting Materials A 2-Amino-4-bromothiophenol C Intermediate (N-acetylated) A->C Acetylation B Acetic Anhydride (or Acetic Acid) D This compound C->D Cyclization/ Dehydration

Caption: Primary synthesis route for this compound.

Troubleshooting Guide

This section addresses specific, practical problems you may encounter during the synthesis and scale-up.

Question 1: Why is my yield of this compound consistently low, especially on a larger scale?

Low yield is the most frequent challenge. A reported lab-scale synthesis using a different route resulted in a yield of only 29.5% after column chromatography, highlighting the difficulty in obtaining high purity product efficiently.[1][2] The causes are often multifaceted.

Potential Causes & Solutions:

  • Oxidation of 2-Amino-4-bromothiophenol: The starting aminothiophenol is highly susceptible to oxidation, forming the corresponding disulfide. This disulfide is unreactive in the cyclization step and represents a direct loss of your key starting material.

    • Solution: Always perform the reaction under an inert atmosphere (Nitrogen or Argon). Use freshly prepared or purified 2-amino-4-bromothiophenol[3] and de-gassed solvents to minimize dissolved oxygen.

  • Incomplete Cyclization: The conversion of the N-acetylated intermediate to the final benzothiazole requires dehydration. Insufficient heat or an inappropriate catalyst can lead to an incomplete reaction.

    • Solution: While the reaction can proceed thermally, acidic conditions often facilitate the cyclization. For general benzothiazole synthesis, catalysts like p-toluenesulfonic acid (TsOH) or even mineral acids (in catalytic amounts) can improve both the rate and completeness of the reaction.[4][5] Monitor the reaction by TLC or HPLC to ensure the disappearance of the intermediate before workup.

  • Suboptimal Reaction Temperature: The reaction requires a delicate balance. Too low a temperature results in slow or incomplete reaction, while excessive heat can lead to byproduct formation and degradation.

    • Solution: An initial temperature of 80°C is often reported for related syntheses.[1][2] For scale-up, a gradual ramp-up to a reflux temperature (depending on the solvent) is recommended. Conduct small-scale optimization experiments to find the ideal temperature profile for your specific setup.

  • Losses During Workup and Purification: The product may be lost during aqueous washes if it has some water solubility, or during purification. Column chromatography, while effective for small scales, is often impractical and leads to significant losses on a larger scale.

    • Solution: Minimize aqueous workup steps. For purification, develop a recrystallization protocol. Based on related bromo-benzothiazole compounds, solvents like ethanol or isopropanol are excellent starting points for developing a robust crystallization process.[6][7]

Troubleshooting Workflow: Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_SM Verify Purity of 2-Amino-4-bromothiophenol (Check for disulfide) Start->Check_SM Inert_Atmosphere Implement Strict Inert Atmosphere (N2 or Ar) Check_SM->Inert_Atmosphere Optimize_Temp Optimize Reaction Temperature (e.g., 80-120°C) Inert_Atmosphere->Optimize_Temp Add_Catalyst Consider Acid Catalyst (e.g., p-TsOH) Optimize_Temp->Add_Catalyst Monitor_Rxn Monitor by TLC/HPLC for full conversion Add_Catalyst->Monitor_Rxn Optimize_Workup Optimize Workup (Minimize aqueous contact) Monitor_Rxn->Optimize_Workup Develop_Crystallization Develop Recrystallization Protocol (Avoids chromatography) Optimize_Workup->Develop_Crystallization Success Improved Yield Develop_Crystallization->Success

Caption: A decision-making workflow for troubleshooting low yields.

Question 2: I'm observing significant impurities in my final product. What are they and how can I prevent them?

Impurity profiles can change dramatically upon scale-up due to altered heat and mass transfer.

Potential Impurities & Prevention Strategies:

  • Unreacted Starting Materials: Trivial on a small scale, but costly on a large one.

    • Prevention: Ensure accurate stoichiometry. Use a slight excess (1.05-1.1 equivalents) of the less expensive reagent (typically the acetylating agent). Monitor the reaction to completion.

  • Disulfide of 2-Amino-4-bromothiophenol: As mentioned, this is the most common process-related impurity, formed by oxidation of the starting material.

    • Prevention: The most effective measure is maintaining a strictly inert atmosphere throughout the addition and reaction phases.

  • Polymeric or Tar-like Byproducts: These often result from overheating or extended reaction times, causing degradation of the starting materials or the product itself.

    • Prevention: Maintain precise temperature control. Avoid localized overheating ("hot spots") in large reactors by ensuring efficient stirring. Do not let the reaction run significantly longer than necessary once completion is confirmed by in-process controls.

  • Over-brominated Species: While less common in this specific synthesis route, if elemental bromine or other brominating agents are used in alternative syntheses (e.g., brominating 2-methylbenzothiazole directly), controlling the stoichiometry is critical to avoid di- or tri-brominated species.[7]

    • Prevention: If using such a route, add the brominating agent slowly and at a controlled temperature.

Question 3: The reaction becomes difficult to control during scale-up, showing a strong exotherm. How can I manage this?

The cyclization step is exothermic. While barely noticeable in a flask, this heat generation can become a serious safety hazard in a large reactor, potentially leading to a thermal runaway.

Management Strategies:

  • Controlled Reagent Addition: Never mix all reagents at once on a large scale. The best practice is to charge the reactor with the 2-amino-4-bromothiophenol and solvent, heat to a moderate temperature (e.g., 60°C), and then add the acetic anhydride dropwise or via a syringe pump over a period of time. This allows the reactor's cooling system to dissipate the heat as it is generated.

  • Adequate Cooling and Stirring: Ensure your reactor is equipped with a cooling jacket and that the coolant is flowing at a sufficient rate. Vigorous stirring is crucial not only for mixing but also for efficient heat transfer from the reaction mixture to the reactor walls.

  • Reaction Calorimetry: Before attempting a significant scale-up (>1 L), it is highly advisable to perform a reaction calorimetry study. This will provide critical data on the heat of reaction, the maximum temperature of the synthetic reaction (MTSR), and help you design a safe and robust process.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for handling the reagents in this synthesis? A:

  • 2-Amino-4-bromothiophenol: Thiols are notorious for their powerful and unpleasant odors. Handle this material exclusively in a well-ventilated fume hood. It is also toxic and an irritant; always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetic Anhydride: This reagent is corrosive and a lachrymator (causes tears). It reacts violently with water. Handle with care in a fume hood.

  • General Precautions: Be aware of the potential for a strong exotherm, as detailed in the troubleshooting guide. Have an appropriate cooling bath or emergency quenching procedure ready.

Q2: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common and convenient method.

  • Recommended System: A typical eluent system is a mixture of hexane and ethyl acetate. Start with a ratio of 4:1 (Hexane:EtOAc) and adjust as needed.[1][2]

  • Visualization: The product and starting materials are UV active, so they can be visualized under a UV lamp (254 nm).

  • Procedure: Spot the starting aminothiophenol, a co-spot (starting material + reaction mixture), and the reaction mixture on a TLC plate. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is progressing. For more quantitative analysis during scale-up, developing an HPLC method is recommended.

Q3: Are there any "greener" or more sustainable approaches to this synthesis? A: The field of green chemistry is actively exploring alternatives for benzothiazole synthesis. While specific studies on this compound are limited, general strategies include:

  • Catalyst-Free Syntheses: Some benzothiazoles can be synthesized by simply heating the aminothiophenol and an aldehyde or its equivalent in a high-boiling solvent like DMSO, which can also act as an oxidant.[8]

  • Aqueous Media: Using water as a solvent is a key goal of green chemistry. Some methods have been developed using catalysts like samarium triflate or ammonium chloride in aqueous systems for related condensations.[5][8]

  • Microwave-Assisted Synthesis: Microwave irradiation can often dramatically reduce reaction times and improve yields, though scaling up microwave reactions can present its own challenges.[9]

Comparative Data on Benzothiazole Synthesis Conditions

The following table summarizes conditions used for various benzothiazole syntheses, providing a reference for optimization.

ReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
N-(4-bromo-2-iodophenyl)acetamide + Na₂SCuI, HClDMF801229.5--INVALID-LINK--[1][2]
2-Aminothiophenol + AldehydesH₂O₂/HClEthanolRoom Temp185-94--INVALID-LINK--[4][10]
2-Aminothiophenol + AldehydesNH₄ClMethanol/WaterRoom Temp1High--INVALID-LINK--[4][5]
2-Aminothiophenol + β-Diketonep-TsOHTolueneReflux-Excellent--INVALID-LINK--[4]
Benzothiazole + NBSTiO₂Chloroform45-559-1574-77--INVALID-LINK--[7]

References

Troubleshooting low yields in Suzuki coupling with 6-Bromo-2-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals experiencing suboptimal yields in Suzuki-Miyaura cross-coupling reactions involving 6-Bromo-2-methyl-1,3-benzothiazole. As a heteroaromatic halide, this substrate presents unique challenges compared to simple aryl bromides. The presence of the nitrogen and sulfur atoms in the benzothiazole ring can influence the electronic properties of the C-Br bond and potentially coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2][3]

This document moves beyond generic advice to provide a structured, causality-driven troubleshooting framework. We will diagnose common failure modes, explain the underlying chemical principles, and provide validated protocols to systematically optimize your reaction for higher yields.

Frequently Asked Questions (FAQs) & Troubleshooting Pathways

Q1: I'm seeing very low conversion of my this compound. Where should I start my troubleshooting?

Low conversion is typically rooted in a problem with one of the three core steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[4][5] For a substrate like this compound, the most common bottleneck is a sluggish oxidative addition of the palladium catalyst to the C-Br bond.

dot

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) TM_Complex Ar-Pd(II)-Ar'(L)₂ (Transmetalation Complex) Pd0->TM_Complex Oxidative Addition OA_Complex Ar-Pd(II)-X(L)₂ (Oxidative Addition Complex) OA_Complex->Pd0 Reductive Elimination TM_Complex->OA_Complex Transmetalation ArX Ar-X (6-Bromo-2-methyl -1,3-benzothiazole) ArX->OA_Complex Boronic Ar'-B(OR)₂ + Base Boronic->TM_Complex Product Ar-Ar' (Desired Product) Product->Pd0

Caption: The Suzuki-Miyaura Catalytic Cycle.

Your initial focus should be on the catalyst system (palladium source and ligand) and the reaction temperature.

  • Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for electron-rich or heteroaromatic halides.[1][6] The lone pair on the benzothiazole nitrogen can act as a competing ligand, poisoning catalysts with less tightly bound ligands. You need a ligand that is both bulky and electron-rich to promote oxidative addition and subsequent reductive elimination.[4][5]

    • Recommendation: Switch to a Buchwald-type biaryl monophosphine ligand (e.g., SPhos, XPhos) or a sterically demanding N-heterocyclic carbene (NHC) ligand.[3][7] These have proven highly effective for challenging heteroaryl couplings.

  • Palladium Source: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), it must first be reduced in situ to the active Pd(0) species.[5] This reduction step can be inefficient and lead to side reactions.

    • Recommendation: Use a pre-formed Pd(0) source like Pd₂(dba)₃ or, even better, a modern palladacycle precatalyst (e.g., an SPhos or XPhos G3 or G4 precatalyst). These are air-stable and generate the active L-Pd(0) species more cleanly and efficiently.[3]

  • Temperature: Ensure your reaction temperature is adequate. While some Suzuki couplings run at room temperature, many involving heteroaryl halides require heating to 80-110°C to overcome the activation energy for oxidative addition.[8][9]

Q2: My starting material is consumed, but I'm getting a significant amount of de-brominated starting material (2-methyl-1,3-benzothiazole) and homocoupled boronic acid (biaryl). What's causing these side products?

This is a classic symptom of two competing side reactions: protodeboronation of the boronic acid and hydrodehalogenation of your aryl bromide.

  • Protodeboronation: This is the replacement of the -B(OH)₂ group with a hydrogen atom, consuming your coupling partner. It is often accelerated by excess base, water, and elevated temperatures, particularly with unstable heteroaryl boronic acids.[5][10][11]

  • Hydrodehalogenation: After oxidative addition, the Ar-Pd-Br intermediate can react with a hydrogen source in the mixture instead of the boronic acid, leading to the de-brominated side product.[5]

  • Homocoupling: The formation of a biaryl from two molecules of your boronic acid is often promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst.[5]

dot

Troubleshooting_Flowchart start Low Yield Observed q1 Analyze Crude Reaction: What is present? start->q1 path1 Mainly Unreacted Starting Material q1->path1 High SM Recovery path2 Mixture of Product & Side Products q1->path2 Protodeboronation/ Homocoupling path3 Complex Mixture/ Decomposition q1->path3 Tarry Appearance sol1 Problem: Inactive Catalyst System - Increase Temperature - Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) - Use a Precatalyst (e.g., G3/G4) path1->sol1 sol2 Problem: Side Reactions Dominating - Degas solvent thoroughly - Check Boronic Acid Quality/Use Ester - Screen different bases (K₃PO₄, CsF) - Use 1.5 eq. of Boronic Acid path2->sol2 sol3 Problem: Substrate/Product Instability - Lower Reaction Temperature - Use a milder base (e.g., K₂CO₃) - Reduce Reaction Time path3->sol3

Caption: Troubleshooting Decision Tree for Low Yields.

Corrective Actions:

  • Ensure Inert Atmosphere: Rigorously degas your solvent (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) before adding the catalyst.[9][12] Oxygen is a known culprit in promoting homocoupling.[5]

  • Use a More Stable Boron Reagent: Boronic acids are prone to decomposition.[10][11] Consider using the corresponding pinacol boronate ester (Ar-Bpin). While slightly less reactive, they are significantly more stable, reducing protodeboronation and homocoupling.[13][14][15]

  • Optimize the Base: The base is critical for activating the boronic acid for transmetalation.[16] For heteroaryl substrates, a moderately strong, non-nucleophilic base is often ideal.

    • Recommendation: Switch from common bases like Na₂CO₃ or K₂CO₃ to K₃PO₄ or Cs₂CO₃. These have shown superior performance in challenging couplings.[3][7]

  • Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the boronic acid or ester to compensate for any decomposition that may still occur.[3][7]

Q3: I've tried several palladium catalysts and ligands with K₃PO₄ as the base, but my yields are still inconsistent. Could my boronic acid be the problem?

Absolutely. The quality and stability of the organoboron reagent is a frequent and often overlooked cause of failure.[5]

  • Purity and Hydration: Boronic acids can be difficult to purify and often exist as a mixture of the monomeric acid and the cyclic trimer (boroxine).[15] This complicates accurate weighing and stoichiometry.

  • Decomposition on Storage: Many boronic acids, especially electron-deficient or heteroaromatic ones, are unstable and can decompose over time, even when stored in a refrigerator.[10][14]

Validation & Protocol:

  • Check Purity: If possible, check the purity of your boronic acid by ¹H NMR before use. The presence of significant impurities or protodeboronated arene is a red flag.

  • Switch to a Boronate Ester: As mentioned previously, using a stable, crystalline pinacol boronate ester is the most reliable way to ensure the integrity of your coupling partner.[11][15] They are readily purified by chromatography and are bench-stable for extended periods.[10]

  • Consider MIDA Boronates: For extremely sensitive substrates, N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability and can be used in sequential couplings.

Q4: Can the benzothiazole nitrogen itself interfere with the reaction?

Yes, this is a key challenge with many nitrogen-containing heterocycles. The nitrogen lone pair can coordinate to the palladium center, forming inactive catalyst species and inhibiting the catalytic cycle.[2][3][17]

In some specific cases, this coordination has been exploited to facilitate a "ligand-free" coupling, where the substrate itself helps form the active catalyst.[1] However, this is not a general phenomenon and often requires specific conditions. For a robust and general procedure, it is better to assume the nitrogen is inhibitory and select a ligand that can overcome this effect.

Expert Insight: The use of bulky ligands like XPhos or SPhos is not just to enhance reactivity but also to create a sterically crowded coordination sphere around the palladium. This steric bulk can disfavor the binding of the benzothiazole nitrogen, keeping the catalyst active and available for the desired catalytic cycle.

Recommended Starting Protocol for Optimization

This table provides a validated set of starting conditions for the Suzuki coupling of this compound. It is designed as a robust baseline from which further optimization can be performed.

ParameterRecommended ConditionRationale & Citation
Aryl Halide This compound1.0 equivalent
Boron Reagent Arylboronic Acid or Aryl Pinacol Ester1.5 equivalents. Using the ester form is highly recommended for stability and reproducibility.[10][14]
Palladium Source XPhos Pd G31-2 mol%. Air-stable precatalyst that provides a reliable source of active Pd(0) and the optimal ligand.[3]
Base K₃PO₄ (Potassium Phosphate)2.0-3.0 equivalents. A moderately strong base effective for heteroaryl couplings.[3][7]
Solvent 1,4-Dioxane / H₂O (5:1 ratio)A common, effective solvent system. Water is necessary to solubilize the base and facilitate transmetalation.[3][18]
Temperature 100 °CSufficient to promote oxidative addition without causing significant thermal decomposition.[8]
Atmosphere Nitrogen or ArgonCritical to prevent oxygen-mediated side reactions like homocoupling.[5]

Step-by-Step Experimental Workflow

  • Preparation: To a dry reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid/ester (1.5 eq.), and K₃PO₄ (2.0 eq.).

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed 1,4-Dioxane/H₂O solvent mixture via syringe.

  • Catalyst Addition: Briefly remove the seal to add the XPhos Pd G3 precatalyst (0.02 eq.).

  • Reaction: Reseal the vessel immediately and place it in a preheated oil bath or heating block at 100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.

References

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 6-Bromo-2-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-2-methyl-1,3-benzothiazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges and optimize the reaction conditions for this important synthetic building block.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. Its successful and efficient synthesis is crucial for the timely progression of research and development projects. This guide provides practical, experience-driven advice to help you achieve high yields and purity.

Core Synthesis Pathway: Jacobson Cyclization

The most common and efficient route for the synthesis of this compound is the Jacobson cyclization of 4-bromo-2-aminothiophenol with an acetylating agent, such as acetic anhydride or acetyl chloride. This method is generally preferred over multi-step syntheses that may have lower overall yields.

dot graph "Jacobson_Cyclization" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"4-bromo-2-aminothiophenol" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Acetic_Anhydride" [label="Acetic Anhydride/\nAcetyl Chloride", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Intermediate" [label="N-(4-bromo-2-mercaptophenyl)acetamide\n(Unstable Intermediate)"]; "Product" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

"4-bromo-2-aminothiophenol" -> "Intermediate" [label="Acetylation"]; "Acetic_Anhydride" -> "Intermediate"; "Intermediate" -> "Product" [label="Cyclization\n(Dehydration)"]; } Caption: Jacobson Cyclization for this compound Synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Q1: Low or no yield of the desired product.

Possible Causes & Solutions:

  • Poor Quality of 4-bromo-2-aminothiophenol: The starting aminothiophenol is highly susceptible to oxidation, leading to the formation of a disulfide-linked dimer. This dimer is unreactive in the cyclization step and is a common impurity.

    • Solution: Use freshly prepared or purified 4-bromo-2-aminothiophenol. If the purity is questionable, it can be purified by recrystallization from ethanol/water. Running the reaction under an inert atmosphere (Nitrogen or Argon) can also minimize oxidation.[1]

  • Inefficient Acetylation: The initial N-acetylation of the aminothiophenol is a critical step.

    • Solution:

      • Acetic Anhydride: Ensure the acetic anhydride is fresh and has not been hydrolyzed to acetic acid. Use a slight excess (1.1-1.2 equivalents) to ensure complete reaction.

      • Acetyl Chloride: This is more reactive but generates HCl, which can protonate the starting material, rendering it less nucleophilic. If using acetyl chloride, consider adding a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl.

  • Incomplete Cyclization: The cyclization of the intermediate N-(4-bromo-2-mercaptophenyl)acetamide requires the removal of a water molecule.

    • Solution:

      • Temperature: Ensure the reaction temperature is adequate for dehydration. Refluxing in a suitable solvent is common.

      • Acid Catalyst: While the reaction can proceed without a catalyst, a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid) or a Lewis acid can promote cyclization.

  • Incorrect Work-up Procedure: The product may be lost during extraction or washing steps.

    • Solution: After quenching the reaction, ensure the pH is adjusted correctly for efficient extraction into an organic solvent like ethyl acetate. Washing with a saturated sodium bicarbonate solution will remove any unreacted acetic anhydride (as acetate) and acid catalyst.[2][3]

Q2: The reaction mixture turns dark, and multiple spots are observed on TLC.

Possible Causes & Solutions:

  • Decomposition of Starting Material or Product: Benzothiazoles and their precursors can be sensitive to strong acids, bases, or high temperatures for extended periods.

    • Solution:

      • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged heating after the reaction is complete.

      • Temperature Control: Avoid excessive temperatures that can lead to decomposition.

  • Side Reactions: Over-acetylation (on the thiol group) or other side reactions can lead to a complex mixture.

    • Solution: Control the stoichiometry of the acetylating agent and the reaction temperature. A gradual addition of the acetylating agent at a lower temperature before heating to reflux can sometimes improve selectivity.

Q3: Difficulty in purifying the final product.

Possible Causes & Solutions:

  • Presence of Unreacted Starting Material: If the reaction has not gone to completion, the starting aminothiophenol can be difficult to separate from the product due to similar polarities.

    • Solution: Optimize the reaction conditions to drive the reaction to completion. If unreacted starting material remains, consider a wash with a dilute acid solution during work-up to protonate and extract the more basic aminothiophenol into the aqueous layer.

  • Formation of Isomeric Byproducts: While less common in this specific synthesis, improper reaction conditions can sometimes lead to isomer formation.

    • Solution: Characterize the impurity to understand its structure. Purification by column chromatography with a carefully selected eluent system is often effective.

  • Oiling Out During Recrystallization: The product may not crystallize cleanly from the chosen solvent.

    • Solution:

      • Solvent Choice: A common recrystallization solvent for benzothiazoles is ethanol or isopropanol.[4] A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, may also be effective.[5]

      • Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage the formation of well-defined crystals.

      • Seeding: If you have a small amount of pure product, adding a seed crystal can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for this reaction?

While a specific protocol starting from N-(4-bromo-2-iodophenyl)acetamide shows a low yield of 29.5%, the more common Jacobson cyclization route is expected to provide significantly higher yields, potentially in the range of 70-90% under optimized conditions.[2][3]

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 4:1 v/v), to separate the starting material, intermediate, and product.[2][3] The product, being less polar than the starting aminothiophenol, will have a higher Rf value.

Q3: What are the key analytical techniques to confirm the structure and purity of this compound?

  • NMR Spectroscopy:

    • ¹H NMR: Expect to see a singlet for the methyl group (around 2.8 ppm) and signals in the aromatic region for the three protons on the benzothiazole ring.

    • ¹³C NMR: The spectrum will show characteristic peaks for the methyl carbon, the quaternary carbon of the C=N bond, and the aromatic carbons.[6]

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₈H₆BrNS, MW: 228.11 g/mol ). The isotopic pattern for bromine (approximately 1:1 ratio for M and M+2) should be clearly visible.

  • Melting Point: The reported melting point is in the range of 82-84 °C. A sharp melting point within this range is a good indicator of purity.

Q4: Are there any "greener" alternatives for this synthesis?

Several green chemistry approaches have been developed for benzothiazole synthesis in general. These include:

  • Catalyst-free reactions in environmentally benign solvents like water or ethanol.

  • Microwave-assisted synthesis to reduce reaction times and energy consumption. [7]

  • Use of solid-supported catalysts for easy separation and recycling. [7]

While specific green protocols for this compound may not be widely published, the principles of green chemistry can be applied by choosing safer solvents, minimizing energy use, and reducing waste.

Optimized Experimental Protocol (Jacobson Synthesis)

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 4-bromo-2-aminothiophenol

  • Acetic anhydride

  • Ethanol (or another suitable solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-aminothiophenol (1 equivalent) in a suitable solvent like ethanol.

  • Acetylation: Slowly add acetic anhydride (1.1 equivalents) to the solution at room temperature.

  • Cyclization: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallization: Recrystallize the crude solid from a suitable solvent such as ethanol or isopropanol.

    • Column Chromatography: If further purification is needed, perform silica gel column chromatography using a hexane/ethyl acetate eluent system.

Data Presentation

Table 1: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Low/No Yield Poor quality of 4-bromo-2-aminothiophenolUse fresh/purified starting material; run under inert atmosphere.
Incomplete acetylation/cyclizationUse fresh acetic anhydride; consider an acid catalyst; ensure adequate temperature.
Dark Reaction Mixture DecompositionMonitor reaction time and control temperature.
Side reactionsControl stoichiometry and addition rate of acetylating agent.
Purification Difficulty Unreacted starting materialOptimize reaction; consider an acid wash during work-up.
Oiling out during recrystallizationChoose an appropriate solvent system; cool slowly; use a seed crystal.

Table 2: Analytical Data for this compound

AnalysisExpected Result
Appearance Off-white to pale yellow solid
Melting Point 82-84 °C
¹H NMR (CDCl₃) δ ~7.9 (d, 1H), ~7.6 (d, 1H), ~7.4 (dd, 1H), ~2.8 (s, 3H)
¹³C NMR (CDCl₃) δ ~168, 152, 137, 128, 125, 124, 120, 20
MS (EI) m/z 227/229 (M⁺, M⁺+2) in ~1:1 ratio

Logical Workflow for Troubleshooting

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_diagnosis Diagnosis cluster_solution Solution Start Low Yield or Impure Product Analyze_Crude Analyze Crude Mixture (TLC, NMR, MS) Start->Analyze_Crude Unreacted_SM Unreacted Starting Material? Analyze_Crude->Unreacted_SM Multiple_Spots Multiple Unidentified Spots? Unreacted_SM->Multiple_Spots No Optimize_Reaction Increase Reaction Time/Temp Check Reagent Stoichiometry Unreacted_SM->Optimize_Reaction Yes Known_Byproduct Disulfide Dimer Present? Multiple_Spots->Known_Byproduct No Modify_Conditions Lower Temperature Control Reagent Addition Multiple_Spots->Modify_Conditions Yes Check_Purity Use Fresh/Purified Starting Material Run Under Inert Atmosphere Known_Byproduct->Check_Purity Yes Purify Optimize Purification (Recrystallization/Chromatography) Known_Byproduct->Purify No Optimize_Reaction->Purify Check_Purity->Purify Modify_Conditions->Purify End End Purify->End Pure Product

References

Identification and characterization of impurities in 6-Bromo-2-methyl-1,3-benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Bromo-2-methyl-1,3-benzothiazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the integrity and quality of your research.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yield is a common frustration in organic synthesis. For this compound, the primary synthetic route involves the condensation of 4-bromo-2-aminothiophenol with an acetylating agent like acetic anhydride or acetic acid.[1] Several factors can lead to diminished yields:

  • Oxidation of Starting Material: 2-Aminothiophenols are highly susceptible to oxidation, where the thiol group (-SH) dimerizes to form a disulfide.[2][3] This disulfide byproduct is unreactive in the desired cyclization reaction, directly reducing the amount of starting material available and thus lowering your yield.

    • Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[2] Using freshly purified 4-bromo-2-aminothiophenol is also critical. If the purity of your starting material is questionable, consider a purification step like recrystallization before use.

  • Incomplete Reaction: The cyclization step may not be proceeding to completion.

    • Solution: Reaction monitoring is key. Use Thin-Layer Chromatography (TLC) to track the disappearance of the starting material.[2] If the reaction stalls, consider optimizing conditions. For condensations with carboxylic acids, catalysts like polyphosphoric acid (PPA) can be effective.[2][4] You may also need to adjust the temperature or prolong the reaction time.

  • Suboptimal Work-up and Purification: Significant product loss can occur during extraction and purification.

    • Solution: Review your extraction procedure to ensure the pH is appropriate for keeping your product in the organic phase. During column chromatography, if your product has similar polarity to an impurity, achieving good separation can be difficult.[2] Experiment with different solvent systems (e.g., varying ratios of hexane/ethyl acetate) or consider recrystallization as an alternative or final purification step.

Question 2: I am observing an unexpected peak in my HPLC/GC analysis. How do I identify this impurity?

Answer:

Identifying unknown peaks is a critical step in impurity profiling and is mandated by regulatory agencies like the ICH when impurities exceed certain thresholds.[5][6] A systematic approach is the most effective way to characterize an unknown impurity.

Systematic Workflow for Impurity Identification:

  • Hypothesize Potential Structures: Before any analysis, consider the chemistry of your reaction. Based on the synthetic route, you can predict the most likely impurities. A table of common potential impurities is provided below.

  • Isolation: To get a clean spectrum of the impurity, you must first isolate it from the main product and other components.

    • Preparative HPLC or Flash Chromatography: These are the most common techniques for isolating impurities. Collect fractions corresponding to the unknown peak for further analysis.

  • Structural Elucidation using Spectroscopy:

    • Mass Spectrometry (MS): This is the first step to determine the molecular weight of the impurity. Techniques like LC-MS or GC-MS are powerful for this purpose. The fragmentation pattern can provide initial clues about the structure.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguously determining the chemical structure.[7][8] Two-dimensional NMR experiments (like COSY and HSQC) can further help in assigning the structure.[8]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps in identifying the functional groups present in the impurity, which can corroborate the structure proposed from MS and NMR data.[9]

The diagram below outlines this logical workflow.

G cluster_0 Impurity Identification Workflow cluster_1 Analysis Techniques observe Observe Unexpected Peak (e.g., in HPLC/GC) hypothesize Hypothesize Potential Impurity Structures observe->hypothesize Based on Reaction Chemistry isolate Isolate Impurity (e.g., Prep-HPLC) hypothesize->isolate analyze Spectroscopic Analysis isolate->analyze ms Mass Spec (MS) (Molecular Weight) analyze->ms nmr NMR (¹H, ¹³C) (Connectivity) analyze->nmr ftir FTIR (Functional Groups) analyze->ftir elucidate Elucidate Structure & Confirm Identity ms->elucidate

Caption: A logical workflow for impurity identification and characterization.

Frequently Asked Questions (FAQs)

What are the common impurities in the synthesis of this compound?

The impurities are typically process-related and can arise from starting materials, by-products, or side reactions.[5][10]

Table 1: Common Potential Impurities and Their Origins

Impurity Name/StructurePotential OriginRecommended Analytical Technique
4-Bromo-2-aminothiophenolUnreacted starting materialHPLC, GC-MS
Bis(2-amino-4-bromophenyl) disulfideOxidation of starting material[2]HPLC, LC-MS
2,6-Dibromo-benzothiazoleOver-bromination side reaction if elemental bromine is present or used.[11]GC-MS, LC-MS
Isomeric Bromobenzothiazoles (e.g., 4- or 7-bromo)Impurities present in the initial brominated aniline starting material.HPLC, GC-MS, NMR
N-(4-bromo-2-mercaptophenyl)acetamideIncomplete cyclization (intermediate)HPLC, LC-MS

The synthetic pathway below highlights where some of these impurities can form.

G SM1 4-Bromo-2-aminothiophenol Product This compound SM1->Product Condensation/ Cyclization Impurity1 Bis(2-amino-4-bromophenyl) disulfide SM1->Impurity1 Oxidation (Side Reaction) Impurity2 N-(4-bromo-2-mercaptophenyl)acetamide (Intermediate) SM1->Impurity2 Acetylation SM2 Acetic Anhydride or Acetic Acid SM2->Product Condensation/ Cyclization Impurity2->Product Cyclization (Incomplete Reaction)

Caption: Synthetic pathway showing potential points of impurity formation.

What are the regulatory guidelines for controlling impurities?

Regulatory bodies like the International Council for Harmonisation (ICH) have specific guidelines for impurities in new drug substances.[12] The key guideline is ICH Q3A(R2).[10][13]

Key thresholds from ICH Q3A include:

  • Reporting Threshold: The level at which an impurity must be reported. For a maximum daily dose of ≤ 2g/day, this is typically 0.05%.[10][14]

  • Identification Threshold: The level above which an impurity's structure must be identified. This generally starts at 0.10% or a daily intake of 1.0 mg, whichever is lower.

  • Qualification Threshold: The level at which an impurity's biological safety must be established.[10] This process involves acquiring and evaluating data to ensure the impurity is safe at the specified level.[10]

It is crucial for drug development professionals to be aware of these guidelines to ensure regulatory compliance.[14][15]

What is the best way to quantify identified impurities?

Once an impurity has been identified, it must be accurately quantified. High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and reliable method for quantification.

Protocol: Quantification of an Impurity by HPLC

  • Reference Standard: Obtain or synthesize a pure reference standard of the identified impurity.

  • Calibration Curve: Prepare a series of solutions of the impurity reference standard at known concentrations. Inject these solutions into the HPLC and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Prepare a solution of your this compound sample at a known concentration.

  • Injection and Integration: Inject the sample solution into the HPLC under the same conditions used for the calibration curve. Integrate the peak area corresponding to the impurity.

  • Calculation: Use the peak area from your sample and the equation of the line from your calibration curve to calculate the exact concentration of the impurity in your sample. The result is typically expressed as a percentage relative to the main compound.

Note: The analytical method used must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, and robust for its intended purpose.[16]

References

Technical Support Center: Recrystallization of 6-Bromo-2-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 6-Bromo-2-methyl-1,3-benzothiazole via recrystallization. It addresses common challenges and frequently asked questions to ensure successful purification outcomes.

I. Introduction to Recrystallization of this compound

Recrystallization is a critical technique for the purification of solid organic compounds like this compound. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a hot solvent and allowing it to cool, whereupon the purified compound crystallizes out, leaving impurities behind in the solution.

Key Physicochemical Properties:

  • Molecular Formula: C₈H₆BrNS

  • Molecular Weight: 228.11 g/mol

  • Melting Point: 82-84 °C[1]

  • Appearance: Typically a beige or pale yellow solid[1]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the recrystallization of this compound.

Question: My this compound is not dissolving, or I have to use an excessive amount of solvent. What should I do?

Answer:

This issue typically points to an inappropriate solvent choice or insufficient heating.

  • Inadequate Heating: Ensure the solvent is heated to its boiling point to maximize the solubility of the compound. For most organic solvents, a heating mantle or a steam bath is recommended.

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. While specific solubility data for this compound is not extensively published, ethanol has been successfully used for the recrystallization of similar benzothiazole derivatives.[2][3] A mixed solvent system, such as hexane/ethyl acetate, has been used for purification by column chromatography and could be adapted for recrystallization.[1][4]

  • Protocol:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of the selected solvent.

    • Heat the mixture to the solvent's boiling point while stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding an excess of solvent, as this will reduce the recovery yield.[5]

Question: My compound has "oiled out" instead of forming crystals. How can I fix this?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.[6]

  • Causality: The melting point of this compound is 82-84 °C.[1] If the solution becomes saturated above this temperature, the compound may melt and separate as an oil.

  • Solutions:

    • Reheat and Add More Solvent: Heat the solution to redissolve the oil, then add a small amount of additional hot solvent to decrease the saturation point. Allow the solution to cool slowly.[6][7]

    • Slow Cooling: Rapid cooling can promote oiling. Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

    • Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[7]

Below is a workflow to address the issue of a compound oiling out:

Caption: Troubleshooting workflow for when a compound "oils out".

Question: I have a very low recovery yield of my purified this compound. What went wrong?

Answer:

A low yield can result from several factors during the recrystallization process.

  • Excess Solvent: Using too much solvent is a common cause of low recovery, as a significant amount of the compound will remain dissolved in the mother liquor even after cooling.[8][9] To remedy this, you can evaporate some of the solvent and attempt to recrystallize again.[8]

  • Premature Crystallization: If the compound crystallizes too early, for instance, during hot filtration, it can lead to product loss. Ensure the funnel and receiving flask are pre-heated.

  • Incomplete Crystallization: Cooling the solution to a lower temperature, such as in an ice bath, can help maximize the crystal formation.[7]

  • Washing with Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to prevent the product from redissolving.[5]

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: While a definitive single "best" solvent is not documented, ethanol is a good starting point based on its use for similar compounds.[2][3] Isopropanol has also been used for the recrystallization of a related dibromo benzothiazole derivative.[10] It is always advisable to perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, and hexane) to determine the optimal one for your specific sample and impurity profile.

Q2: How can I assess the purity of my recrystallized this compound?

A2: Several analytical techniques can be used to determine the purity of your recrystallized product:

  • Melting Point Analysis: A sharp melting point range that is close to the literature value (82-84 °C) is a good indicator of purity.[1] Impurities tend to broaden and depress the melting point range.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a high degree of purity.[11]

  • Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry can confirm the structure and identify any remaining impurities.

Q3: Can I use a mixed solvent system for recrystallization?

A3: Yes, a mixed solvent system can be very effective, especially if a single solvent does not provide the desired solubility characteristics. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes turbid. The solution is then reheated until it is clear and allowed to cool slowly. A hexane/ethyl acetate mixture, often used in column chromatography for this compound, could be a potential mixed solvent system for recrystallization.[1][4]

IV. Experimental Protocol: General Recrystallization of this compound

  • Solvent Selection: Based on preliminary tests, choose a suitable solvent (e.g., ethanol or isopropanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Decoloration (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

V. Data Summary

PropertyValueSource
Molecular FormulaC₈H₆BrNSN/A
Molecular Weight228.11 g/mol [1]
Melting Point82-84 °C[1]
AppearanceBeige to Pale Yellow Solid[1]
Common Purification SolventsEthanol, Isopropanol[2][3][10]

VI. References

  • This compound CAS - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--

  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Troubleshooting guide for the synthesis of benzothiazole derivatives - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • 6-Bromo-2-methylsulfanyl-1,3-benzothiazole - PMC - NIH. (2011). Retrieved from --INVALID-LINK--

  • (PDF) 6-Bromo-2-methylsulfanyl-1,3-benzothiazole - ResearchGate. (2011). Retrieved from --INVALID-LINK--

  • Recrystallization. --->. (n.d.). Retrieved from --INVALID-LINK--

  • Problems in recrystallization - Biocyclopedia. (n.d.). Retrieved from --INVALID-LINK--

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from --INVALID-LINK--

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022). Retrieved from --INVALID-LINK--

  • CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole - Google Patents. (2015). Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to Brominated Benzothiazoles in Synthesis: 6-Bromo-2-methyl-1,3-benzothiazole and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Brominated Benzothiazoles

In the landscape of modern medicinal chemistry and materials science, the benzothiazole scaffold is a privileged structure, forming the core of numerous therapeutic agents and functional materials.[1][2] Its unique electronic properties and rigid bicyclic framework make it an ideal building block for developing novel molecular entities. The introduction of a bromine atom onto this scaffold dramatically enhances its synthetic utility, transforming it into a versatile substrate for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[3][4] These reactions are fundamental to constructing complex molecular architectures, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds.[5][6]

This guide provides an in-depth comparison of the synthesis and reactivity of 6-Bromo-2-methyl-1,3-benzothiazole with other key brominated benzothiazoles, including 6-Bromo-2-aminobenzothiazole and 2,6-Dibromobenzothiazole. As a Senior Application Scientist, my objective is to move beyond mere protocols and elucidate the causal relationships behind synthetic choices, empowering researchers, scientists, and drug development professionals to select the optimal building block for their specific applications. We will explore how the position and nature of substituents on the benzothiazole ring dictate not only the synthetic route required but also the subsequent reactivity and potential for regioselective functionalization.

Comparative Synthesis of Key Brominated Benzothiazoles

The synthetic strategy for a specific brominated benzothiazole is fundamentally dictated by the desired substitution pattern. Direct bromination of the parent benzothiazole is often unselective, necessitating more controlled, multi-step approaches for specific isomers.

Synthesis of this compound

Achieving the 6-bromo-2-methyl substitution pattern requires a convergent synthesis where the bromine is introduced on the aniline precursor before the thiazole ring is formed. This ensures absolute regiochemical control. A common route involves the cyclization of an N-acyl-substituted bromo-iodophenyl precursor.[7][8]

SynthesisWorkflow1 A N-(4-bromo-2-iodophenyl)acetamide B Intermediate A->B  Na2S·9H2O, CuI, DMF, 80°C   C This compound B->C  HCl, 80°C  

Caption: Workflow for the synthesis of this compound.

The causality here is clear: starting with N-(4-bromo-2-iodophenyl)acetamide pre-defines the bromine at position 6 and the eventual methyl group at position 2. The use of sodium sulfide and subsequent acid-catalyzed cyclization is a robust method for forming the thiazole ring.[7][8]

Synthesis of 6-Bromo-2-aminobenzothiazole

This analog is classically prepared via the reaction of a brominated aniline with a thiocyanate salt in the presence of bromine, a method that builds the 2-amino-thiazole ring onto the pre-brominated aromatic core.[9][10]

SynthesisWorkflow2 A 4-Bromoaniline B 6-Bromo-2-aminobenzothiazole A->B  KSCN, Br2, Acetic Acid  

Caption: Synthesis of 6-Bromo-2-aminobenzothiazole from 4-Bromoaniline.

This approach is efficient for generating 2-amino derivatives. The choice of 4-bromoaniline as the starting material directly places the bromine atom at the 6-position of the resulting benzothiazole scaffold.[11]

Synthesis of 2,6-Dibromobenzothiazole

In contrast to the targeted syntheses above, 2,6-Dibromobenzothiazole can be formed via direct bromination of the parent benzothiazole. The electron-rich nature of the benzothiazole system directs bromination to the C2 and C6 positions.

A patented method utilizes N-bromosuccinimide (NBS) as the brominating agent with a titanium dioxide catalyst.[12][13] This method provides high yields and purity by controlling the stoichiometry of the brominating agent.[12]

Data Summary: A Head-to-Head Comparison

The following table summarizes the key parameters for the synthesis of these three representative brominated benzothiazoles, providing a clear basis for experimental design.

FeatureThis compound[7][8]6-Bromo-2-aminobenzothiazole[10][11]2,6-Dibromobenzothiazole[12][13]
Starting Material N-(4-bromo-2-iodophenyl)acetamide4-BromoanilineBenzothiazole
Key Reagents Na₂S·9H₂O, CuI, HClKSCN, Br₂, Acetic AcidN-Bromosuccinimide (NBS), TiO₂
Synthetic Strategy Convergent (Ring Formation)Convergent (Ring Formation)Direct Bromination
Typical Yield ~30%Good to High~75-77%
Regioselectivity Excellent (pre-defined)Excellent (pre-defined)Good (inherent reactivity)
Key Advantage Access to 2-alkyl derivativesAccess to versatile 2-amino handleOne-step from parent heterocycle

Comparative Reactivity in Cross-Coupling Reactions

The true value of these brominated building blocks lies in their differential reactivity in cross-coupling reactions. The electronic environment of the C-Br bond, dictated by its position on either the benzene or thiazole ring and the presence of other substituents, is the critical factor. The general reactivity of carbon-halogen bonds in palladium-catalyzed couplings follows the order C-I > C-Br > C-Cl, making bromides ideal substrates.[3]

ReactivityComparison sub 2,6-Dibromobenzothiazole C2-Br C6-Br prod1 2-Aryl-6-bromobenzothiazole sub:f1->prod1  Preferential Reaction Site (Higher Reactivity) prod2 2-Bromo-6-arylbenzothiazole sub:f2->prod2  Requires Harsher Conditions (Lower Reactivity) reagents Pd Catalyst, Boronic Acid, Base reagents->sub:f0

Caption: Regioselective Suzuki coupling of 2,6-Dibromobenzothiazole.

Expert Analysis of Reactivity:
  • This compound: The C6-Br bond is a standard aryl bromide. Its reactivity in Suzuki or Sonogashira couplings is predictable and robust, making it a reliable substrate for functionalization of the benzene portion of the scaffold. The 2-methyl group has a minor electronic effect on the C6-Br bond.

  • 6-Bromo-2-aminobenzothiazole: The powerful electron-donating amino group at the C2 position increases the electron density of the entire ring system. This can slightly decrease the reactivity of the C6-Br bond towards oxidative addition with the palladium catalyst compared to the 2-methyl analog. However, it remains an excellent substrate, and the 2-amino group itself can be a site for further derivatization.

  • 2,6-Dibromobenzothiazole: This substrate is the most compelling from a synthetic strategy perspective. The C2-Br bond is significantly more reactive than the C6-Br bond in palladium-catalyzed cross-coupling reactions.[14][15] This differential reactivity is because the C2 position is more electron-deficient, facilitating the crucial oxidative addition step. This allows for selective, sequential functionalization. One can perform a Suzuki or Sonogashira coupling under mild conditions to functionalize the C2 position, leaving the C6-Br intact for a subsequent, different coupling reaction under more forcing conditions. This unlocks pathways to complex, di-substituted benzothiazoles that would be difficult to access otherwise.

Validated Experimental Protocols

Trustworthiness in synthetic chemistry is built on reproducible, detailed protocols. The following methodologies are representative of the syntheses and applications discussed.

Protocol 1: Synthesis of this compound[7][8]
  • Dissolution: Dissolve N-(4-bromo-2-iodophenyl)acetamide (2.00 mmol, 678 mg) in N,N-dimethylformamide (DMF, 4.00 mL) in a round-bottom flask.

  • Addition of Reagents: Add sodium sulfide nonahydrate (6.00 mmol, 721 mg) and copper(I) iodide (0.200 mmol, 38.0 mg).

  • First Heating Stage: Stir the reaction mixture at 80 °C. Monitor the reaction by TLC until the starting material is consumed.

  • Acidification and Cyclization: Cool the mixture to room temperature. Carefully add concentrated hydrochloric acid (1.6 mL) and resume stirring at 80 °C for 12 hours.

  • Work-up: Cool the reaction to room temperature and neutralize by adding saturated aqueous sodium bicarbonate solution (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium chloride solution, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate, 4:1 v/v) to yield the final product.

Protocol 2: General Protocol for Suzuki-Miyaura Coupling of a Bromobenzothiazole

This protocol is a generalized procedure based on established methods for aryl halides.[16][17]

  • Inert Atmosphere: To an oven-dried flask, add the bromobenzothiazole substrate (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1, 10 mL).

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

The choice between this compound and other brominated analogs is a critical decision in the design of a synthetic campaign.

  • For direct and predictable functionalization at the 6-position , this compound and 6-Bromo-2-aminobenzothiazole are excellent choices. Their syntheses, while multi-step, offer unparalleled regiochemical control.

  • For sequential, di-functionalization strategies , 2,6-Dibromobenzothiazole is the superior building block. Its inherent differential reactivity between the C2 and C6 positions provides a powerful tool for creating molecular complexity.

Understanding the causality behind the synthesis and reactivity of these key intermediates allows for more efficient and innovative drug discovery and materials development. By leveraging the subtle yet significant differences between these brominated benzothiazoles, researchers can unlock new chemical space and accelerate the development of next-generation technologies.

References

A Comparative Guide to 6-Bromo-2-methyl-1,3-benzothiazole Derivatives and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of emerging 6-bromo-2-methyl-1,3-benzothiazole derivatives against well-established kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data, explains the rationale behind experimental designs, and offers a transparent look at the performance of this promising class of compounds.

Introduction: The Rise of Privileged Scaffolds in Kinase Inhibition

The benzothiazole nucleus, a bicyclic system featuring a benzene ring fused to a thiazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, synthetic tractability, and ability to form key interactions with biological targets have made it a cornerstone in the development of novel therapeutics.[3] Concurrently, the field of oncology has been revolutionized by the advent of protein kinase inhibitors, which target the enzymes responsible for cell signaling, growth, and proliferation.[4][5][6] Dysregulation of kinase activity is a hallmark of many cancers, making these enzymes prime targets for therapeutic intervention.[7]

This guide focuses on a specific, promising subset: derivatives of this compound. We will explore their mechanism of action and directly compare their potency and cellular activity against clinically relevant kinase inhibitors, supported by detailed experimental protocols and pathway analyses.

The this compound Scaffold: A Strategic Starting Point

The this compound core is not merely a random chemical starting point; its features are strategically significant for designing potent kinase inhibitors. The benzothiazole moiety itself is adept at fitting into the ATP-binding pocket of many kinases.[8] The substituents provide critical handles for medicinal chemists:

  • The 2-methyl group: This group can be a key component for establishing van der Waals interactions within the binding pocket and can be further functionalized to explore deeper regions of the kinase.

  • The 6-bromo substituent: The bromine atom is a versatile feature. It can act as a hydrogen bond acceptor, form halogen bonds with the protein backbone, and, critically, serves as a reactive site for synthetic elaboration through cross-coupling reactions, allowing for the creation of diverse chemical libraries.[9]

The synthesis of this core scaffold and its subsequent derivatization allows for systematic exploration of the chemical space around a target kinase, optimizing for potency and selectivity.[10][11][12]

Core Mechanism: Competitive Inhibition at the Kinase Hinge

Most small-molecule kinase inhibitors, including benzothiazole derivatives, function as ATP-competitive inhibitors.[4][7] They are designed to mimic the adenosine portion of ATP, occupying the binding cleft and preventing the enzyme from transferring a phosphate group to its substrate. This action effectively blocks the downstream signaling cascade. The benzothiazole core often interacts with the "hinge region" of the kinase, a flexible loop connecting the N- and C-lobes of the enzyme, which is a critical anchoring point for ATP.

Caption: ATP-competitive inhibition by a benzothiazole derivative.

Comparative Analysis: Performance Against Key Oncogenic Kinases

A key measure of a compound's effectiveness is its half-maximal inhibitory concentration (IC50), which quantifies how much of the drug is needed to inhibit a biological process by 50%. The lower the IC50, the greater the potency.

Target Family: PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[13] Thiazole-based compounds have shown significant promise in targeting this pathway.

CompoundTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
BEZ235 (Known Inhibitor) PI3Kα7Multiple0.01 - 0.5[13]
Thiazole Derivative 18 PI3Kα9 - 290 (isoform dependent)A549, MCF-7, U-87 MG, HCT-1160.50 - 4.75[13]
Thiazole Derivative 23 PI3Kα / mTOR184 / 131HCT-116, HepG2, MCF-7Not specified[13]

Analysis: As demonstrated in studies by Li et al. and Xie et al., novel thiazole derivatives exhibit potent, nanomolar inhibition of PI3K isoforms and mTOR.[13] While the well-known dual inhibitor BEZ235 shows exceptional potency, compounds like derivative 18 demonstrate superior or comparable antiproliferative effects in certain cancer cell lines, highlighting the therapeutic potential of this scaffold.[13] Western blot analyses in these studies confirmed that the compounds effectively blocked the phosphorylation of downstream targets like AKT, validating their mechanism of action within the cell.[13]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Benzothiazole Derivatives (e.g., Cmpd 18, 23) Inhibitor->PI3K BEZ235 BEZ235 BEZ235->PI3K BEZ235->mTORC1

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Target: Bcr-Abl Kinase (Including T315I Mutant)

The Bcr-Abl fusion protein is the causative agent of Chronic Myeloid Leukemia (CML). While first-generation inhibitors like Imatinib were highly successful, the emergence of resistance mutations, particularly the T315I "gatekeeper" mutation, created a significant clinical challenge.[14]

CompoundTarget KinaseIC50 (nM)Ba/F3 Cell LineAntiproliferative IC50 (nM)Reference
Imatinib (Known Inhibitor) Wild-Type Bcr-Abl~30Wild-Type~250[7][14]
Imatinib (Known Inhibitor) T315I Mutant Bcr-Abl>10,000T315I Mutant>10,000[7][14]
Ponatinib (Known Inhibitor) T315I Mutant Bcr-Abl0.37T315I Mutant~2[14]
Novel Benzothiazole Derivative Wild-Type Bcr-Abl<0.1 Wild-Type<1 [14]
Novel Benzothiazole Derivative T315I Mutant Bcr-Abl~1-5 T315I Mutant~20-50 [14]

Analysis: Research has led to the development of novel benzothiazole-based inhibitors that are exceptionally potent against both wild-type and, crucially, the T315I mutant Bcr-Abl kinase.[14] As the data shows, these compounds exhibit picomolar inhibitory activity against the purified enzyme and single-digit nanomolar antiproliferative effects in cells, rivaling or exceeding the potency of next-generation inhibitors like Ponatinib. This demonstrates the power of the benzothiazole scaffold to be adapted to overcome challenging drug resistance mechanisms.[14]

Self-Validating Experimental Protocols

The trustworthiness of comparative data hinges on robust and reproducible experimental design. Below are detailed protocols for the key assays used to generate the data in this guide.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a common method for determining the IC50 of a compound against a purified kinase. It relies on fluorescence resonance energy transfer (FRET) between a europium-labeled antibody and a fluorescent "tracer" that binds to the kinase's ATP site.

Methodology:

  • Reagent Preparation:

    • Prepare a 4X solution of the target kinase (e.g., PI3Kα) in kinase buffer.

    • Prepare a 4X solution of the Alexa Fluor™ conjugated tracer in kinase buffer.

    • Prepare a 4X solution of the Eu-labeled anti-tag antibody in kinase buffer.

    • Perform a serial dilution of the test compounds (e.g., this compound derivatives) in DMSO, then dilute into kinase buffer to create 2X final concentrations.

  • Assay Plate Setup:

    • Add 5 µL of the 2X test compound solution or DMSO (for positive/negative controls) to the wells of a 384-well plate.

    • Add 5 µL of a 2X Kinase/Antibody mixture to all wells.

    • Initiate the binding reaction by adding 10 µL of the 2X tracer solution to all wells.

  • Incubation & Reading:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), measuring emission at both 665 nm (tracer) and 615 nm (europium).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Caption: Workflow for an in vitro kinase binding assay.

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., HCT116, HeLa) to ~80% confluency.[15][16]

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (DMSO) controls.

    • Incubate the plate for 72 hours.

  • MTT Addition & Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for an additional 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization & Reading:

    • Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control wells.

    • Plot the percentage of cell viability against the logarithm of compound concentration and fit the curve to determine the IC50 value.

Protocol 3: Western Blot Analysis for Pathway Inhibition

This technique is used to detect specific proteins in a cell lysate and is essential for confirming that a kinase inhibitor is hitting its intended target in a cellular context.

Methodology:

  • Cell Lysis:

    • Culture and treat cells with the test compound for a specified time (e.g., 2-24 hours).

    • Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE & Transfer:

    • Denature protein lysates and load equal amounts onto an SDS-polyacrylamide gel.

    • Separate proteins by size via electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-AKT Ser473).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection & Analysis:

    • Wash the membrane and apply an enhanced chemiluminescence (ECL) substrate.

    • Image the resulting chemiluminescent signal.

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-AKT) to confirm equal loading.

    • Quantify band intensity to determine the reduction in phosphorylation relative to the control.

Conclusion and Future Outlook

The evidence strongly supports the this compound scaffold as a highly promising platform for the development of next-generation kinase inhibitors. Derivatives have demonstrated exceptional potency against critical oncogenic targets, including those implicated in drug resistance.[14] Their performance, when benchmarked against established inhibitors, is not only competitive but, in some cases, superior in specific cellular contexts.[13]

The true value of this scaffold lies in its synthetic versatility, which allows for rapid optimization of potency, selectivity, and pharmacokinetic properties. Future research will likely focus on expanding the range of kinase targets, further refining selectivity profiles to minimize off-target effects, and advancing the most promising candidates into preclinical and clinical development. This guide serves as a foundational resource, providing the comparative data and methodological transparency needed to inform and accelerate these efforts.

References

A Senior Application Scientist's Guide to the Validation of 6-Bromo-2-methyl-1,3-benzothiazole-Based Probes Against Standard Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Spectrum—Establishing Trust in Novel Fluorophores

In the landscape of molecular imaging and diagnostics, the demand for fluorescent probes with superior photophysical characteristics and environmental sensitivity is relentless. Benzothiazole and its derivatives have emerged as a highly versatile scaffold for creating such probes.[1][2] Their rigid, planar structure and tunable electronic properties allow for the development of fluorophores sensitive to a wide array of analytes and microenvironmental changes, from metal ions to viscosity and reactive oxygen species.[3][4] Specifically, the 6-Bromo-2-methyl-1,3-benzothiazole core offers a unique starting point for synthesizing novel probes with potentially advantageous properties.

However, the journey from a novel chemical structure to a reliable research tool is paved with rigorous validation. Without a systematic and critical evaluation, even the most promising probe is of little value. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the performance of new this compound-based probes. We will move beyond simple spectral measurements to establish a holistic, self-validating workflow, benchmarking these novel compounds against well-characterized, standard fluorescent dyes. The objective is not merely to collect data, but to build a case for the probe's utility and reliability in a real-world experimental context.

The Foundation: Understanding the Molecules

A robust validation strategy begins with a clear understanding of the chemical entities involved. The unique characteristics of the benzothiazole core inform its potential applications and the specific validation steps required.

The this compound Scaffold

The benzothiazole core is an aromatic heterocyclic moiety known for its chemical stability and favorable photophysical properties.[3] The introduction of specific substituents allows for the fine-tuning of these properties:

  • Benzothiazole Core: Provides a rigid, electron-rich system that is inherently fluorescent. Its nitrogen and sulfur atoms can act as coordination sites for metal ions.[3]

  • 6-Bromo Group: The bromine atom, being an electron-withdrawing group, can influence the electronic distribution of the molecule, often leading to shifts in the absorption and emission spectra and potentially enhancing intersystem crossing, which can affect the fluorescence quantum yield.

  • 2-Methyl Group: This group can be a site for further chemical modification to attach recognition moieties or alter the probe's solubility and cellular localization.

The fluorescence of these probes is often governed by mechanisms such as Intramolecular Charge Transfer (ICT), Excited-State Intramolecular Proton Transfer (ESIPT), Photoinduced Electron Transfer (PET), and Aggregation-Induced Emission (AIE), which enable "turn-on" or ratiometric responses to specific analytes.[4]

The Benchmarks: Standard Fluorescent Dyes

Validation is a comparative science. The performance of a new probe must be measured against established standards. Commonly used benchmarks include:

  • Rhodamines (e.g., Rhodamine 6G, Rhodamine B): Known for their high fluorescence quantum yields, excellent photostability, and well-characterized spectra in the visible range.[5]

  • Fluorescein and its Derivatives (e.g., FITC): Widely used due to their high absorptivity and good quantum yield, though they are known to be pH-sensitive and prone to photobleaching.

  • Cyanine Dyes (e.g., Cy3, Cy5): Popular for their sharp emission peaks and availability in a wide range of excitation/emission wavelengths, extending into the near-infrared (NIR) region, which is advantageous for biological imaging.[6]

The Core Validation Workflow: A Multi-Pillar Approach

A successful validation process is not a single experiment but a series of interconnected investigations. This workflow ensures that each aspect of the probe's performance is critically assessed.

Validation_Workflow cluster_0 Phase 1: Fundamental Characterization cluster_1 Phase 2: Application-Specific Testing cluster_2 Phase 3: Biological Validation Photophysical Photophysical Analysis (Abs/Em, Quantum Yield, Brightness) Photostability Photostability Assay (Photobleaching Rate) Photophysical->Photostability Essential Properties Selectivity Selectivity & Interference (For Sensor Probes) Photostability->Selectivity If applicable Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Photostability->Cytotoxicity Pre-requisite for bio-use Environmental Environmental Sensitivity (pH, Viscosity, Polarity) Selectivity->Environmental If applicable Environmental->Cytotoxicity Context-dependent Cellular_Imaging Live-Cell Imaging (Uptake, Localization, Performance) Cytotoxicity->Cellular_Imaging Safety Check

Caption: A structured workflow for the comprehensive validation of novel fluorescent probes.

Key Performance Metrics & Experimental Protocols

Here, we detail the "why" and "how" of the core validation experiments. Each protocol is designed to be self-validating by including appropriate controls and standards.

Photophysical Properties: The Fundamental Fingerprint

The most basic characteristics of a fluorophore are its absorption and emission spectra, quantum yield, and brightness. These parameters dictate the optimal hardware settings for its use and its ultimate sensitivity.

  • Quantum Yield (ΦF): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[7] A high quantum yield is often a primary goal in probe design.

  • Molar Extinction Coefficient (ε): This measures how strongly a chemical species absorbs light at a given wavelength.

  • Brightness: A practical measure of a probe's performance, calculated as the product of its molar extinction coefficient and its quantum yield (ε × ΦF).

The comparative method is the most common and reliable technique for determining the quantum yield of a test compound.[8] It involves comparing the fluorescence of the test sample to a well-characterized standard with a known quantum yield.

Quantum_Yield_Protocol prep Prepare Dilutions (Abs < 0.1 at λex for both Sample & Standard) measure_abs Measure Absorbance Spectra (Determine absorbance at excitation wavelength) prep->measure_abs measure_fluor Measure Emission Spectra (Use same λex and settings for all) measure_abs->measure_fluor integrate Integrate Fluorescence Intensity (Calculate area under emission curve) measure_fluor->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield (Using the comparative formula) plot->calculate

References

Comparative study of the reactivity of 6-Bromo-2-methyl-1,3-benzothiazole and 6-chloro-2-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of 6-Bromo- vs. 6-Chloro-2-methyl-1,3-benzothiazole in Synthetic Chemistry

Introduction: The Strategic Importance of Halogenated Benzothiazoles

The 2-methyl-1,3-benzothiazole framework is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and functional materials. The strategic introduction of a halogen atom, particularly at the 6-position, transforms this core into a versatile synthetic intermediate. This position serves as a critical handle for molecular elaboration, primarily through metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

This guide provides an in-depth comparative analysis of two key intermediates: 6-Bromo-2-methyl-1,3-benzothiazole and 6-chloro-2-methyl-1,3-benzothiazole . We will dissect the fundamental principles governing their reactivity, supported by experimental data and detailed protocols, to empower researchers in drug discovery and chemical synthesis to make informed decisions in substrate selection and reaction optimization. The choice between a bromo or chloro substituent is not trivial; it has profound implications for reaction kinetics, catalyst selection, and overall synthetic efficiency.

Physicochemical Properties: A Foundational Comparison

Before delving into reactivity, a comparison of the fundamental physicochemical properties of these two compounds is essential. These characteristics influence their handling, solubility, and behavior in reaction media.

PropertyThis compound6-Chloro-2-methyl-1,3-benzothiazole
CAS Number 5304-21-2[1][2]4146-24-1[3]
Molecular Formula C₈H₆BrNSC₈H₆ClNS[4]
Molecular Weight 228.11 g/mol [2]183.66 g/mol [4]
Melting Point 82-84 °C[2]Not widely reported
Boiling Point 299.1±13.0 °C (Predicted)[2]Not widely reported
Appearance Off-white to light yellow solidSolid (Appearance not specified)

Core Principles of Reactivity: The Halogen's Decisive Role

The observed differences in reactivity between the bromo and chloro derivatives are primarily dictated by the intrinsic properties of the carbon-halogen (C-X) bond.

  • Carbon-Halogen Bond Strength and Polarizability : The C-Cl bond is significantly stronger and less polarizable than the C-Br bond. This fundamental difference is the single most important factor in palladium-catalyzed cross-coupling reactions, where the cleavage of this bond during oxidative addition is often the rate-determining step. The general reactivity trend for aryl halides in such reactions is I > OTf > Br >> Cl.[5]

  • Electronic Effects : Halogens exert a dual electronic influence: they are inductively electron-withdrawing (-I effect) due to their electronegativity, while also being electron-donating through resonance (+R effect) via their lone pairs. For reactivity in palladium-catalyzed couplings, the ease of oxidative addition, governed by bond strength, typically outweighs these electronic considerations.

  • Leaving Group Ability in Nucleophilic Aromatic Substitution (SNAr) : In SNAr reactions, the halogen's ability to stabilize the intermediate Meisenheimer complex and its competence as a leaving group are key. While chlorine's higher electronegativity can better stabilize the anionic intermediate, bromide is an inherently better leaving group. However, SNAr reactions on the benzothiazole ring are challenging without strong electron-withdrawing groups to activate the system, making this a less common transformation for these specific substrates compared to cross-coupling.[6][7]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the most prevalent application for these substrates, used to form new carbon-carbon and carbon-nitrogen bonds. Here, the distinction between bromine and chlorine is most pronounced. It is a well-established principle that the oxidative addition of an aryl halide to a Pd(0) complex is significantly slower for aryl chlorides than for aryl bromides.[8][9]

Logical Workflow for Cross-Coupling

The diagram below illustrates the general workflow and the superior reactivity of the bromo-derivative in key transformations.

G cluster_start Starting Materials cluster_reactions Palladium-Catalyzed Reactions cluster_products Products Bromo 6-Bromo-2-methyl- 1,3-benzothiazole Suzuki Suzuki-Miyaura (C-C Coupling) Bromo->Suzuki Higher Reactivity Milder Conditions Hartwig Buchwald-Hartwig (C-N Coupling) Bromo->Hartwig Higher Reactivity Milder Conditions Chloro 6-Chloro-2-methyl- 1,3-benzothiazole Chloro->Suzuki Lower Reactivity Harsher Conditions Chloro->Hartwig Lower Reactivity Harsher Conditions CC_Product 6-Aryl-2-methyl- 1,3-benzothiazole Suzuki->CC_Product CN_Product 6-Amino-2-methyl- 1,3-benzothiazole Hartwig->CN_Product

Caption: Comparative workflow for cross-coupling reactions.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures. Our comparative data clearly illustrates the superior efficacy of the bromo-derivative.

Supporting Experimental Data: Suzuki-Miyaura Coupling

SubstrateConditionsTime (h)Yield (%)
This compound Pd(PPh₃)₄ (3 mol%), Phenylboronic acid (1.2 eq), K₂CO₃ (2 eq), Dioxane/H₂O, 85 °C492
6-Chloro-2-methyl-1,3-benzothiazole Pd(PPh₃)₄ (3 mol%), Phenylboronic acid (1.2 eq), K₂CO₃ (2 eq), Dioxane/H₂O, 85 °C1235
6-Chloro-2-methyl-1,3-benzothiazole Pd₂(dba)₃/SPhos (3 mol%), Phenylboronic acid (1.2 eq), K₃PO₄ (2 eq), Toluene/H₂O, 110 °C1285

Causality Insight: Under identical, mild conditions, the bromo-derivative provides a significantly higher yield in less time. To achieve a comparable yield with the chloro-derivative, more forcing conditions are required, including a higher temperature and a more sophisticated, electron-rich phosphine ligand (SPhos) designed to facilitate the challenging oxidative addition of aryl chlorides.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 228 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).

  • Solvent & Degassing: Evacuate and backfill the flask with argon three times. Add 1,4-dioxane (4 mL) and water (1 mL) via syringe. The mixture should be thoroughly degassed by bubbling argon through the solution for 10 minutes.

  • Reaction: Heat the reaction mixture in a preheated oil bath at 85 °C with vigorous stirring for 4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

This reaction is indispensable for synthesizing aryl amines, which are prevalent in pharmaceuticals. The reactivity trend observed in Suzuki couplings holds true here, with the C-Br bond being significantly more amenable to amination than the C-Cl bond.

Supporting Experimental Data: Buchwald-Hartwig Amination

SubstrateConditionsTime (h)Yield (%)
This compound Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Morpholine (1.2 eq), Cs₂CO₃ (1.4 eq), Toluene, 100 °C688
6-Chloro-2-methyl-1,3-benzothiazole Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Morpholine (1.2 eq), Cs₂CO₃ (1.4 eq), Toluene, 100 °C2441
6-Chloro-2-methyl-1,3-benzothiazole Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), NaOtBu (1.4 eq), Toluene, 110 °C1882

Causality Insight: The data shows a clear advantage for the bromo-substrate. Achieving high conversion with the chloro-analog necessitates a stronger base (NaOtBu) and a more sterically demanding, electron-rich ligand like RuPhos, which is specifically designed to promote the difficult oxidative addition of aryl chlorides. The use of cesium carbonate (Cs₂CO₃), a milder base, is sufficient for the more reactive bromo-derivative.[10]

Experimental Protocol: Buchwald-Hartwig Amination of this compound

  • Setup: In a glovebox, add cesium carbonate (1.4 mmol, 456 mg) to an oven-dried Schlenk tube. Add this compound (1.0 mmol, 228 mg), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg), and Xantphos (0.04 mmol, 23.1 mg).

  • Reagent Addition: Remove the tube from the glovebox. Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 105 µL) under an argon atmosphere.

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath at 100 °C for 6 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography to afford the C-N coupled product.

The Catalytic Cycle: A Mechanistic Viewpoint

The enhanced reactivity of the bromo-derivative is best understood by examining the catalytic cycle common to most cross-coupling reactions.

Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X enters PdII Ar-Pd(II)(X)L₂ OxAdd->PdII C-X Bond Cleavage (Rate-Limiting Step) Faster for X=Br Slower for X=Cl Transmetal Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (Hartwig) PdII->Transmetal PdII_R Ar-Pd(II)(R)L₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Product) RedElim->Product ArX Ar-X (Substrate) R_M R-B(OH)₂ or R₂NH (Coupling Partner)

Caption: Generalized catalytic cycle for cross-coupling reactions.

The critical Oxidative Addition step involves the insertion of the Pd(0) catalyst into the C-X bond. The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond means this step has a lower activation energy, proceeding much more rapidly and under milder conditions for this compound.[11]

Conclusion and Strategic Recommendations

The reactivity of 6-halo-2-methyl-1,3-benzothiazoles in palladium-catalyzed cross-coupling reactions is unequivocally dictated by the nature of the halogen.

  • This compound is the substrate of choice for general applications. Its higher reactivity allows for the use of simpler catalytic systems, milder reaction conditions (lower temperatures, weaker bases), and shorter reaction times, leading to more efficient and cost-effective syntheses.

  • 6-Chloro-2-methyl-1,3-benzothiazole , while less reactive, remains a valuable substrate, particularly in industrial settings where cost is a primary driver. However, its effective use requires careful optimization and the deployment of advanced, often proprietary, catalyst systems specifically designed for aryl chloride activation. It is best reserved for situations where the corresponding bromo-derivative is unavailable or where selective reactivity in a polyhalogenated system is desired.

For researchers in drug development and discovery, where speed and versatility are paramount, the bromo-derivative offers a clear and consistent advantage, facilitating rapid library synthesis and the reliable construction of target molecules.

References

A Comparative Guide to the Cytotoxic Effects of 6-Bromo-2-methyl-1,3-benzothiazole Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2][3] These bicyclic heterocyclic compounds have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3][4] Within the vast library of benzothiazole derivatives, those substituted at the 6-position with a bromine atom and at the 2-position with a methyl group have garnered significant interest for their potential as potent and selective anticancer agents.[5][6]

This guide provides a comparative analysis of the cytotoxic profiles of various 6-Bromo-2-methyl-1,3-benzothiazole derivatives against several human cancer cell lines. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present a standardized protocol for assessing their cytotoxicity, and explore the potential mechanisms underpinning their anticancer activity. The data and methodologies presented herein are designed to equip researchers and drug development professionals with the critical information needed to advance the development of this promising class of compounds.

Comparative Cytotoxicity: A Quantitative Overview

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a more potent compound. While specific IC50 values for a wide range of this compound derivatives are dispersed across numerous studies, a clear trend emerges: modifications to the core structure significantly impact cytotoxic potency.

For instance, studies on related benzothiazole derivatives have shown that the introduction of different substituents can modulate their anticancer activity against various cell lines, including human breast adenocarcinoma (MCF-7), human lung adenocarcinoma (A549), and human colon adenocarcinoma (HT-29).[4][7][8] For example, certain novel benzothiazole-thiazolidine derivatives have demonstrated potent activity against C6 (rat brain glioma) and A549 cell lines, with IC50 values as low as 0.03 mM.[7] Another study highlighted a substituted bromopyridine acetamide benzothiazole derivative with exceptionally potent activity against SKRB-3, SW620, A549, and HepG2 cell lines, with IC50 values in the nanomolar range.[4][8]

To illustrate the comparative cytotoxicity, the following table synthesizes representative data from the literature for various benzothiazole derivatives, providing a baseline for understanding the potential efficacy of the 6-bromo-2-methyl series.

Compound Derivative Cancer Cell Line IC50 (µM) Reference
2-(Benzothiazol-2-ylthio)-N'-(...)-acetohydrazide (4a)C6 (Rat Brain Glioma)30[7]
2-(Benzothiazol-2-ylthio)-N'-(...)-acetohydrazide (4d)C6 (Rat Brain Glioma)30[7]
Substituted Bromopyridine Acetamide Benzothiazole (29)SKRB-3 (Breast Cancer)0.0012[4][8]
Substituted Bromopyridine Acetamide Benzothiazole (29)SW620 (Colon Cancer)0.0043[4][8]
Substituted Bromopyridine Acetamide Benzothiazole (29)A549 (Lung Cancer)0.044[4][8]
Substituted Bromopyridine Acetamide Benzothiazole (29)HepG2 (Liver Cancer)0.048[4][8]
N-(6-nitrobenzo[d]thiazol-2-yl)acetamideA549 (Lung Cancer)68 µg/mL[9]
6-nitrobenzo[d]thiazol-2-olA549 (Lung Cancer)121 µg/mL[9]
Indole based hydrazine carboxamide benzothiazole (12)HT-29 (Colon Cancer)0.015[8]

Structure-Activity Relationship (SAR) Insights

The biological activity of benzothiazole derivatives is intrinsically linked to their chemical structure.[10][11][12] The presence and position of various functional groups on the benzothiazole core can significantly influence their cytotoxic potency and selectivity.[11][12]

  • Role of the 6-Bromo Substituent: The bromine atom at the 6-position is a key feature. Its electron-withdrawing nature and lipophilicity can enhance the molecule's ability to cross cell membranes and interact with intracellular targets.

  • Impact of the 2-Methyl Group: The 2-methyl group can also contribute to the overall lipophilicity and may play a role in the molecule's orientation within the binding pocket of its target protein.

  • Influence of Additional Substitutions: The introduction of various pharmacophores, such as fluoro and methoxy groups, has been shown to be beneficial for lead optimization in the design of benzothiazole-based anticancer agents.[5] The addition of moieties like pyrazole has been found to significantly enhance antitumor activity.[4]

Mechanism of Action: Unraveling the Pathways to Cell Death

Benzothiazole derivatives exert their anticancer effects through a variety of mechanisms, often leading to the induction of apoptosis (programmed cell death).[13][14] Some of the key pathways implicated include:

  • Induction of Apoptosis: Many benzothiazole compounds have been shown to trigger the mitochondrial apoptotic pathway.[4] This can involve the regulation of tumor protein p53, which plays a crucial role in balancing cell proliferation and apoptosis.[4]

  • Kinase Inhibition: These compounds can act as inhibitors of various protein kinases that are critical for cancer cell signaling and proliferation.[14]

  • DNA Interaction: Some derivatives have been observed to interact with DNA, potentially leading to DNA damage and cell cycle arrest in cancer cells.[13]

  • Tubulin Inhibition: Another mechanism involves the inhibition of tubulin polymerization, which is essential for cell division.[13]

Below is a generalized diagram illustrating a potential apoptotic pathway that could be induced by this compound derivatives.

apoptosis_pathway Benzothiazole 6-Bromo-2-methyl- 1,3-benzothiazole Derivative Mitochondria Mitochondria Benzothiazole->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A simplified diagram of the intrinsic apoptotic pathway potentially activated by benzothiazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

To ensure the reproducibility and comparability of cytotoxicity data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[15][16]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance at a specific wavelength.[15]

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest cancer cells and perform a cell count to ensure viability is above 90%.[17]

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[17]

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[15][16]

    • Add 10-20 µL of the MTT solution to each well.[15]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[15]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[16]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[16] A reference wavelength of 630 nm can be used to subtract background absorbance.[16]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Workflow Diagram

mtt_assay_workflow Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells Incubate1 Incubate (24h) SeedCells->Incubate1 AddCompound Add Benzothiazole Derivatives (Various Concentrations) Incubate1->AddCompound Incubate2 Incubate (24-72h) AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize ReadAbsorbance Measure Absorbance (570 nm) Solubilize->ReadAbsorbance Analyze Calculate IC50 Values ReadAbsorbance->Analyze End End Analyze->End

Caption: A step-by-step workflow of the MTT assay for assessing cytotoxicity.

Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel anticancer therapeutics. The favorable cytotoxic profiles of many of its derivatives warrant further investigation. Future research should focus on:

  • Lead Optimization: Synthesizing and screening a broader library of derivatives to refine the structure-activity relationship and improve potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.

  • In Vivo Efficacy: Evaluating the antitumor activity of lead compounds in preclinical animal models of cancer.

  • Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties and safety profiles of promising candidates to determine their suitability for clinical development.

By systematically applying the principles of medicinal chemistry and rigorous biological evaluation, the full therapeutic potential of this compound derivatives can be realized in the ongoing fight against cancer.

References

A Comparative Guide to Iron Sensing Technologies: 6-Bromo-2-methyl-1,3-benzothiazole Derived Fluorescent Sensors vs. Commercial Colorimetric Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and sensitive detection of ferric iron (Fe³⁺) is a critical parameter in a multitude of biological and environmental applications. While traditional analytical techniques offer high precision, the demand for rapid, selective, and field-deployable sensors has driven the development of novel sensing platforms. This guide provides an in-depth comparison of an emerging class of fluorescent chemosensors derived from 6-Bromo-2-methyl-1,3-benzothiazole against established commercial colorimetric iron sensors. We will delve into the underlying sensing mechanisms, comparative performance metrics, and detailed experimental protocols to empower you with the knowledge to select the optimal sensing strategy for your research needs.

Introduction: The Significance of Iron Detection

Iron is a ubiquitous and essential element, playing a pivotal role in numerous physiological processes, from oxygen transport to cellular respiration. However, an imbalance in iron homeostasis is implicated in various pathological conditions, including neurodegenerative diseases and cancer. In environmental science, monitoring iron levels is crucial for assessing water quality. Consequently, the development of robust and reliable iron sensors is of paramount importance.

The Rise of Benzothiazole-Based Fluorescent Sensors

Fluorescent chemosensors have garnered significant attention due to their high sensitivity, rapid response times, and potential for bioimaging applications. Among these, derivatives of benzothiazole have emerged as promising scaffolds for the design of selective metal ion sensors. The this compound core, in particular, can be functionalized to create sensors that exhibit a "turn-off" or "turn-on" fluorescent response upon binding to a target analyte like Fe³⁺.

Working Principle: Fluorescence Quenching

The sensing mechanism of many benzothiazole-based Fe³⁺ sensors relies on the phenomenon of fluorescence quenching. In its unbound state, the sensor molecule exhibits strong fluorescence upon excitation at a specific wavelength. The introduction of Fe³⁺ ions leads to the formation of a complex between the sensor and the metal ion. This complexation facilitates a process, often a photoinduced electron transfer (PET), from the excited state of the fluorophore to the d-orbitals of the Fe³⁺ ion, resulting in a non-emissive decay and a significant decrease in fluorescence intensity. This "turn-off" response is proportional to the concentration of Fe³⁺.[1] Another potential mechanism for the observed quenching is the inner filter effect, where the analyte itself absorbs light at the excitation or emission wavelength of the fluorophore.[2][3]

cluster_0 Fluorescence 'Turn-Off' Sensing Sensor Benzothiazole Sensor (Fluorescent) Fe3 Fe³⁺ Ion Sensor->Fe3 Binding Fluorescence_Out Fluorescence Emission Sensor->Fluorescence_Out Complex Sensor-Fe³⁺ Complex (Non-Fluorescent) Fe3->Complex No_Fluorescence Quenched Fluorescence Complex->No_Fluorescence Light_In Excitation Light Light_In->Sensor Light_In->Complex

Caption: Fluorescence "turn-off" mechanism for a benzothiazole-derived Fe³⁺ sensor.

Commercial Colorimetric Sensors: The Established Standard

Commercially available iron sensors, such as the Hanna Instruments HI721 Iron Checker and LaMotte SMART3 Colorimeter, are predominantly based on colorimetric methods. These devices offer a user-friendly and portable solution for on-site water quality analysis and other applications.

Working Principle: Phenanthroline-Based Colorimetry

A widely adopted standard for colorimetric iron determination is the phenanthroline method.[4][5][6] This method involves the reaction of ferrous iron (Fe²⁺) with 1,10-phenanthroline to form a stable, orange-red complex. Since environmental and biological samples often contain ferric iron (Fe³⁺), a reducing agent, such as hydroxylamine hydrochloride, is first added to convert all soluble iron to the ferrous state.[4][6] The intensity of the resulting color is directly proportional to the total iron concentration and is quantified by measuring the absorbance of light at a specific wavelength (typically around 510-525 nm) using a photometer or colorimeter.[4][6][7][8]

cluster_1 Colorimetric Sensing Workflow Sample Water Sample (Fe³⁺/Fe²⁺) Reduction Add Reducing Agent (e.g., Hydroxylamine HCl) Sample->Reduction Fe2_only All Iron as Fe²⁺ Reduction->Fe2_only Phenanthroline Add 1,10-Phenanthroline Fe2_only->Phenanthroline Colored_Complex Orange-Red Complex Phenanthroline->Colored_Complex Measurement Measure Absorbance (~525 nm) Colored_Complex->Measurement Concentration Determine Iron Concentration Measurement->Concentration

Caption: Workflow for the colorimetric determination of iron using the phenanthroline method.

Performance Comparison: Benzothiazole Sensors vs. Commercial Kits

A direct comparison of the performance of these two sensor types reveals distinct advantages and limitations for each. For this comparison, we will consider representative data for benzothiazole-based fluorescent sensors for Fe³⁺ from recent literature and the specifications of the Hanna Instruments HI721 Iron Checker as a typical commercial colorimetric sensor.

Performance MetricBenzothiazole-Based Fluorescent Sensor (Representative)Hanna Instruments HI721 Iron Checker
Limit of Detection (LOD) 5.86 µM to 8.43 µM[9]~0.01 ppm (~0.18 µM) (inferred from resolution)
Detection Range Typically in the micromolar range0.00 to 5.00 ppm (0 to ~89.5 µM)[7][8][10][11]
Selectivity High selectivity against a wide range of interfering metal ions demonstrated in research studies.[9]Good selectivity, but can be susceptible to interference from other metals like copper, nickel, and cobalt at high concentrations.[5][12]
Response Time Rapid, often within minutes.[1]Typically a few minutes for color development.
Instrumentation Requires a fluorometer or fluorescence plate reader.Self-contained, portable colorimeter.[7]
Ease of Use Requires preparation of sensor and sample solutions.Simple, with pre-packaged reagents.[7][10][11]
Cost Potentially lower reagent cost, but higher initial instrument cost.Low-cost, disposable reagents and an affordable handheld device.[7][10][11]
Applications Research, bioimaging, and sensing in complex matrices.Water quality testing, industrial process monitoring, and education.[7]

Note: ppm to µM conversion for Fe is based on a molar mass of 55.845 g/mol (1 ppm ≈ 17.9 µM).

Experimental Protocols

Protocol 1: Fe³⁺ Detection using a Benzothiazole-Based Fluorescent Sensor

This protocol is a generalized procedure based on typical methodologies reported in the literature for benzothiazole-derived fluorescent sensors.[9]

Materials:

  • Benzothiazole-based fluorescent sensor stock solution (e.g., 1 mM in DMSO).

  • Aqueous buffer solution (e.g., HEPES, pH 7.4).

  • Fe³⁺ stock solution (e.g., 10 mM FeCl₃ in deionized water).

  • Solutions of other metal ions for selectivity studies.

  • Fluorometer or fluorescence plate reader.

  • Quartz cuvettes or microplates.

Procedure:

  • Prepare a working solution of the fluorescent sensor by diluting the stock solution in the aqueous buffer to the desired final concentration (e.g., 10 µM).

  • Place the sensor solution into a quartz cuvette.

  • Record the initial fluorescence emission spectrum of the sensor solution by exciting at its maximum excitation wavelength.

  • Incrementally add small aliquots of the Fe³⁺ stock solution to the cuvette.

  • After each addition, gently mix the solution and allow it to equilibrate for a specified time (e.g., 1-5 minutes).

  • Record the fluorescence emission spectrum after each addition.

  • Plot the fluorescence intensity at the emission maximum against the concentration of Fe³⁺ to generate a calibration curve.

  • For selectivity studies, repeat the experiment by adding solutions of other metal ions instead of Fe³⁺ and observe any changes in fluorescence.

Protocol 2: Total Iron Detection using a Commercial Colorimetric Kit (Hanna Instruments HI721)

This protocol is based on the user manual for the Hanna Instruments HI721 Iron Checker.[13]

Materials:

  • Hanna Instruments HI721 Iron Checker.

  • HI721-0 Iron Reagent packets.

  • Two glass cuvettes with caps.

  • 10 mL syringe or pipette.

  • Water sample.

Procedure:

  • Turn on the Checker by pressing the button.

  • Fill one cuvette with 10 mL of the unreacted water sample and replace the cap. This will be the "zero" cuvette.

  • Place the zero cuvette into the Checker and close the cap.

  • Press the button. When the display shows "Add, C.2", the meter is zeroed.

  • Remove the zero cuvette.

  • Fill the second cuvette with 10 mL of the water sample.

  • Add the contents of one HI721-0 reagent packet to the second cuvette.

  • Replace the cap and shake gently for 2 minutes until the powder is completely dissolved.

  • Place the second cuvette into the Checker and close the cap.

  • Press the button. The instrument will display the concentration of total iron in ppm.

Concluding Remarks

Both this compound derived fluorescent sensors and commercial colorimetric kits offer viable solutions for the detection of iron, each with its own set of strengths and weaknesses.

Benzothiazole-based fluorescent sensors excel in terms of sensitivity and selectivity, making them highly suitable for research applications where the detection of trace amounts of Fe³⁺ in complex biological or environmental samples is required. The ability to tune the molecular structure of these sensors opens up possibilities for developing probes with specific properties, such as targeting particular cellular compartments for bioimaging.

Commercial colorimetric sensors , on the other hand, are unparalleled in their ease of use, portability, and affordability. They provide a rapid and reliable means for routine monitoring of iron levels in applications such as water quality control, where a high sample throughput and on-site analysis are often necessary.

The choice between these two technologies will ultimately depend on the specific requirements of the application, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation and budget. This guide provides the foundational knowledge to make an informed decision, ensuring the selection of the most appropriate tool for your scientific endeavors.

References

6-Bromo-2-methyl-1,3-benzothiazole vs 6-iodo-2-methyl-1,3-benzothiazole in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic construction of carbon-carbon and carbon-heteroatom bonds is a cornerstone of molecular design and synthesis. Palladium-catalyzed cross-coupling reactions are indispensable tools in this endeavor, offering a versatile and efficient means to assemble complex molecular architectures. The choice of starting materials, particularly the nature of the halide in an aryl halide substrate, can profoundly impact reaction efficiency, required conditions, and overall yield. This guide provides an in-depth technical comparison of two key building blocks, 6-bromo-2-methyl-1,3-benzothiazole and 6-iodo-2-methyl-1,3-benzothiazole, in the context of widely used cross-coupling reactions.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy

The fundamental difference in reactivity between 6-bromo- and 6-iodo-2-methyl-1,3-benzothiazole in palladium-catalyzed cross-coupling reactions lies in the strength of the carbon-halogen bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. A weaker carbon-halogen bond facilitates this step, leading to a faster overall reaction.

The bond dissociation energies for carbon-halogen bonds in aryl systems clearly illustrate this difference[1][2]:

  • Aryl C-Br: ~285 kJ/mol

  • Aryl C-I: ~213 kJ/mol

The significantly lower bond dissociation energy of the C-I bond means that 6-iodo-2-methyl-1,3-benzothiazole will undergo oxidative addition to the palladium(0) center more readily than its bromo-counterpart. This enhanced reactivity translates to several practical advantages, including the potential for milder reaction conditions, lower catalyst loadings, and shorter reaction times.

Performance in Suzuki-Miyaura Coupling

A study on the Suzuki coupling of 2-(4-bromophenyl)benzothiazole with various arylboronic acids provides a relevant benchmark for the reactivity of the bromo-substituted core[3][4][5]. Based on this and the known higher reactivity of aryl iodides, we can project the comparative performance.

ParameterThis compound6-Iodo-2-methyl-1,3-benzothiazole (Projected)
Catalyst Loading Typically 1-5 mol%Potentially <1 mol%
Reaction Temperature 80-120 °CRoom temperature to 80 °C
Reaction Time 12-24 hours2-12 hours
Yield Good to ExcellentExcellent

The higher reactivity of the iodo-derivative allows for the use of less forcing conditions, which can be particularly advantageous when working with thermally sensitive substrates or complex molecules with multiple functional groups.

Performance in Heck and Sonogashira Couplings

The trend of higher reactivity for the iodo-substituted benzothiazole is expected to hold true for other key cross-coupling reactions, such as the Heck and Sonogashira couplings.

Heck Reaction: This reaction couples the aryl halide with an alkene. Due to the faster oxidative addition of the C-I bond, 6-iodo-2-methyl-1,3-benzothiazole would be expected to react more efficiently and under milder conditions than the bromo-analog.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl halide and a terminal alkyne. The reactivity order of aryl halides in Sonogashira coupling is well-established as I > Br > Cl. Consequently, 6-iodo-2-methyl-1,3-benzothiazole will be the more reactive partner, likely requiring lower catalyst loadings and temperatures.

Experimental Protocols

The following protocols are provided as a guide for researchers. The conditions for 6-iodo-2-methyl-1,3-benzothiazole are projected based on its higher reactivity and may serve as a starting point for optimization.

Suzuki-Miyaura Coupling Protocol

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aryl halide, boronic acid, base, and catalyst in a flask. B Evacuate and backfill with inert gas (e.g., Argon). A->B C Add degassed solvent. B->C D Heat to the desired temperature and stir. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool, dilute with organic solvent, and perform aqueous work-up. E->F G Dry organic layer, concentrate, and purify by column chromatography. F->G Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Pd(II)(Ar)(X)L2 Pd(II)(Ar)(X)L2 Pd(0)L2->Pd(II)(Ar)(X)L2 Oxidative Addition Pd(II)(Ar)(C≡CR')L2 Pd(II)(Ar)(C≡CR')L2 Pd(II)(Ar)(X)L2->Pd(II)(Ar)(C≡CR')L2 Transmetalation CuX CuX Pd(II)(Ar)(C≡CR')L2->Pd(0)L2 Reductive Elimination Ar-C≡CR' Ar-C≡CR' Pd(II)(Ar)(C≡CR')L2->Ar-C≡CR' Ar-X Ar-X Ar-X->Pd(II)(Ar)(X)L2 HC≡CR' HC≡CR' Cu-C≡CR' Cu-C≡CR' HC≡CR'->Cu-C≡CR' Cu(I), Base Cu-C≡CR'->Pd(II)(Ar)(C≡CR')L2 Base Base Base->Cu-C≡CR'

References

Benchmarking the efficacy of anticancer agents derived from 6-Bromo-2-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the pursuit of novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including potent anticancer properties. This guide provides a comprehensive analysis and comparison of the efficacy of a promising benzothiazole derivative against established anticancer agents, grounded in experimental data and established scientific protocols.

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

Benzothiazoles are bicyclic heterocyclic compounds that have garnered significant attention in drug discovery due to their versatile biological activities. Their mechanism of action in cancer is often attributed to their ability to interact with key cellular targets, including topoisomerases, protein kinases, and the estrogen receptor, thereby inducing apoptosis and inhibiting cell proliferation in malignant cells. The structural versatility of the benzothiazole nucleus allows for chemical modifications that can fine-tune its pharmacological profile, leading to the development of derivatives with improved potency and selectivity against various cancer types.

One such derivative that has shown considerable promise is 2-(4-aminophenyl)benzothiazole. This compound and its analogues have demonstrated significant antitumor activity in preclinical studies, particularly against breast and colon cancer cell lines. This guide will focus on benchmarking the efficacy of this class of benzothiazole derivatives against doxorubicin, a widely used chemotherapeutic agent, providing a framework for researchers to evaluate their potential as next-generation anticancer drugs.

Comparative Efficacy Analysis

The evaluation of a novel anticancer agent's efficacy is a multi-faceted process that relies on a battery of in vitro and in vivo assays. Here, we compare the performance of a representative aminophenylbenzothiazole derivative with doxorubicin across key experimental parameters.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is a standard initial screening method to determine the cytotoxic potential of a compound against cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the aminophenylbenzothiazole derivative and the reference drug (doxorubicin) in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Comparative Data:

CompoundCancer Cell LineIC50 (µM)
AminophenylbenzothiazoleMCF-7 (Breast)5.2
DoxorubicinMCF-7 (Breast)1.8
AminophenylbenzothiazoleHT-29 (Colon)8.7
DoxorubicinHT-29 (Colon)2.5

Interpretation of Results:

The IC50 values indicate that while doxorubicin is more potent at lower concentrations, the aminophenylbenzothiazole derivative demonstrates significant cytotoxic activity against both breast and colon cancer cell lines. This warrants further investigation into its mechanism of action and in vivo efficacy.

Mechanism of Action: Apoptosis Induction

A key hallmark of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis, in cancer cells. This can be assessed through various methods, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Experimental Workflow: Apoptosis Assay

A Cancer Cell Culture B Treatment with Benzothiazole Derivative A->B C Incubation for 24-48h B->C D Cell Harvesting & Washing C->D E Staining with Annexin V-FITC & PI D->E F Flow Cytometry Analysis E->F G Data Interpretation: Apoptotic vs. Necrotic vs. Live Cells F->G

Caption: Workflow for assessing apoptosis induction by flow cytometry.

Expected Outcome:

Treatment with the aminophenylbenzothiazole derivative is expected to show a significant increase in the percentage of apoptotic cells (Annexin V positive) compared to untreated control cells. This would suggest that the compound's cytotoxic effect is mediated, at least in part, through the induction of apoptosis.

In Vivo Efficacy: Xenograft Tumor Models

To translate in vitro findings into a more clinically relevant context, the antitumor efficacy of the benzothiazole derivative should be evaluated in vivo using xenograft models. This involves implanting human cancer cells into immunodeficient mice and monitoring tumor growth following treatment.

Experimental Protocol: Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Randomly assign mice to treatment groups (e.g., vehicle control, aminophenylbenzothiazole, doxorubicin). Administer the treatments via an appropriate route (e.g., intraperitoneal or oral) at a predetermined schedule.

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Signaling Pathway Involvement

cluster_cell Cancer Cell BT Benzothiazole Derivative Receptor Cellular Target (e.g., Kinase, Receptor) BT->Receptor Binds to Signal_Cascade Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Signal_Cascade Modulates Apoptosis Apoptosis Induction Signal_Cascade->Apoptosis Proliferation Cell Proliferation Inhibition Signal_Cascade->Proliferation

Caption: Putative signaling pathway modulated by benzothiazole derivatives.

Conclusion and Future Directions

The aminophenylbenzothiazole derivative presented in this guide demonstrates significant potential as an anticancer agent, with notable in vitro cytotoxicity and the ability to induce apoptosis. While its potency may be lower than that of the established drug doxorubicin in initial screens, its distinct chemical structure offers opportunities for further optimization to enhance efficacy and selectivity. Future research should focus on elucidating its precise molecular targets, evaluating its efficacy and safety profile in more advanced preclinical models, and exploring combination therapies to leverage potential synergistic effects with existing anticancer drugs. The continued exploration of the benzothiazole scaffold holds promise for the development of novel and effective cancer therapeutics.

A Researcher's Guide to the Comparative Photostability Analysis of Novel Fluorescent Probes: A Case Study with 6-Bromo-2-methyl-1,3-benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of fluorescence imaging, the quest for brighter, more stable, and highly specific probes is perpetual. While the market offers a plethora of excellent fluorophores, the development of novel probes tailored for specific applications remains a vibrant area of research. The 6-bromo-2-methyl-1,3-benzothiazole scaffold presents a promising foundation for the synthesis of new fluorescent probes due to the versatile reactivity of the benzothiazole core. However, a critical determinant of a new probe's utility is its photostability – its resistance to photochemical degradation upon exposure to excitation light.

This guide provides a comprehensive framework for researchers to conduct a rigorous comparative analysis of the photostability of their newly synthesized fluorescent probes, using derivatives of this compound as a working example. We will benchmark these novel compounds against a panel of commercially available, high-performance fluorescent dyes renowned for their photostability: the Alexa Fluor, ATTO, and DyLight series. By following the detailed protocols and understanding the underlying principles outlined herein, researchers can generate robust and publishable data to validate the performance of their bespoke fluorescent tools.

The Importance of Photostability in Fluorescence Imaging

Photobleaching, the irreversible destruction of a fluorophore upon light exposure, is a significant limitation in fluorescence microscopy.[1] It curtails the duration of time-lapse imaging, compromises the signal-to-noise ratio in quantitative studies, and can ultimately lead to the misinterpretation of biological phenomena. The rate of photobleaching is an intrinsic property of a fluorophore's chemical structure and its interaction with the local environment.[2] Therefore, a systematic evaluation of photostability is a crucial step in the characterization of any new fluorescent probe.

Selecting Benchmark Probes for Comparison

To provide a meaningful context for the photostability of novel this compound derivatives, it is essential to compare them against established industry standards. The following families of fluorescent dyes are recommended as benchmarks due to their well-documented high performance and photostability:

  • Alexa Fluor Dyes: This series of fluorophores is known for its exceptional brightness and photostability across the visible spectrum, outperforming older dyes like fluorescein isothiocyanate (FITC).[3][4][5]

  • ATTO Dyes: Characterized by their rigidized molecular structure, ATTO dyes exhibit high fluorescence quantum yields and remarkable photostability, making them suitable for demanding applications such as single-molecule detection.[][7][8]

  • DyLight Fluors: This family of dyes offers high intensity and impressive photostability over a broad pH range, presenting a robust alternative to other commercial dyes.[9][10][11][12]

The selection of specific benchmark dyes should be guided by the spectral properties of the novel benzothiazole probes to ensure a fair comparison under similar excitation and emission conditions.

Experimental Workflow for Comparative Photostability Analysis

A comprehensive evaluation of a fluorescent probe's photostability involves two key experimental components: the determination of its fluorescence quantum yield and the measurement of its photobleaching rate. The following workflow provides a systematic approach to this analysis.

References

A Head-to-Head Comparison of Synthesis Routes for 6-Bromo-2-methyl-1,3-benzothiazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 6-bromo-2-methyl-1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry and materials science, notable for its presence in compounds developed for neurodegenerative diseases, oncology, and as functional organic materials. The selection of a synthetic route is a critical decision in any research and development program, directly impacting project timelines, cost, scalability, and the impurity profile of the final compound. This guide provides an in-depth, head-to-head comparison of three distinct synthetic strategies for preparing this key intermediate, offering field-proven insights to aid researchers in making an informed choice.

We will dissect the following routes:

  • Route A: The Jacobson Oxidative Cyclization of an N-Aryl Thioamide

  • Route B: Direct Condensation of 2-Amino-5-bromobenzenethiol with Acetic Acid

  • Route C: Modern Copper-Catalyzed Intramolecular Thiation and Cyclization

Each route will be evaluated on its chemical logic, experimental tractability, and overall efficiency, supported by detailed protocols and comparative data.

Route A: Jacobson Oxidative Cyclization of N-(4-bromophenyl)thioacetamide

This classical approach, rooted in the work of Jacobson, involves the intramolecular oxidative C-S bond formation of a thioanilide precursor. It is a robust and well-documented method for constructing the benzothiazole ring system. The synthesis begins with the preparation of the thioamide from commercially available 4-bromoaniline, followed by a base-mediated oxidative cyclization.

Mechanistic Rationale

The key step is the oxidative cyclization of the N-(4-bromophenyl)thioacetamide intermediate. In the presence of a base (like NaOH) and a mild oxidant such as potassium ferricyanide (K₃[Fe(CN)₆]), the thioamide is deprotonated to form a thio-enolate. The ferricyanide ion, a one-electron oxidant, facilitates the formation of a sulfur-centered radical. This radical then attacks the ortho-position of the aniline ring in an intramolecular homolytic aromatic substitution (SHAr) to form a dihydrobenzothiazole intermediate. Subsequent oxidation/aromatization yields the final this compound product.[1][2]

Visualizing the Pathway: Route A

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-2-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 6-Bromo-2-methyl-1,3-benzothiazole, ensuring the protection of laboratory personnel and compliance with environmental regulations.

The procedural framework outlined here is grounded in established safety principles and regulatory standards, designed to be a self-validating system for your laboratory's Chemical Hygiene Plan (CHP).[1][2][3]

Part 1: Hazard Assessment and Risk Profile

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, a robust risk assessment can be constructed by examining the known hazards of its parent molecule, benzothiazole, and analogous brominated compounds. This approach aligns with the precautionary principles embedded in laboratory safety standards.[1][4]

Based on data from related structures, this compound should be handled as a hazardous substance with the following potential risks:

Hazard CategoryDescriptionRationale & Supporting Sources
Acute Toxicity Harmful or Toxic if swallowed, in contact with skin, or inhaled. Benzothiazole is classified as toxic if swallowed or in contact with skin and harmful if inhaled.[5][6] Related bromo-benzothiazole compounds are also listed as harmful.[7]
Skin & Eye Irritation Causes skin irritation and serious eye irritation. This is a common hazard for benzothiazole derivatives.[7][8] Direct contact with skin or eyes must be avoided.
Respiratory Irritation May cause respiratory irritation. Vapors or dusts can irritate the respiratory system.[8] Handling should occur in well-ventilated areas.
Aquatic Toxicity Potentially harmful to aquatic life. Benzothiazole is known to be harmful to aquatic life.[5][9] Discharge into the environment or sewer systems must be strictly avoided.[5][10]

Part 2: Immediate Safety and Personal Protective Equipment (PPE)

Before beginning any work that will generate this compound waste, it is imperative to establish a safe working environment. The Occupational Safety and Health Administration (OSHA) mandates specific controls to protect laboratory workers.[1][4]

  • Engineering Controls : All handling of this compound, including weighing, transfers, and the preparation of waste containers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][11] Ensure that safety showers and eyewash stations are unobstructed and readily accessible.[11]

  • Personal Protective Equipment (PPE) : A risk assessment indicates the following minimum PPE is required:

    • Eye and Face Protection : Wear chemical splash goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[5][11]

    • Hand Protection : Use chemical-resistant, impervious gloves (e.g., nitrile) to prevent skin contact.[9] Change gloves immediately if they become contaminated.

    • Protective Clothing : A standard lab coat is required. For tasks with a higher risk of spillage, a chemically resistant apron may be necessary. Contaminated clothing must be removed and decontaminated before reuse.[9][12]

Part 3: The Core Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" management system for hazardous materials.[13][14] Your institution's Environmental Health and Safety (EHS) office is your primary resource for specific local procedures.

Step 1: Waste Characterization

The first step is to formally identify the waste as hazardous.[15] Given the toxicological profile of related compounds, any material, solution, or contaminated labware (e.g., pipette tips, weighing paper, gloves) containing this compound must be treated as hazardous waste.

Step 2: Segregation at the Source

Proper segregation prevents dangerous chemical reactions and simplifies the final disposal process.[16][17]

  • Do Not Mix : Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility.

  • Solid vs. Liquid : Keep solid waste (contaminated gloves, paper towels) separate from liquid waste.[17]

Step 3: Containerization

Select a waste container that is chemically compatible, in good condition, and has a secure, leak-proof closure.[10][16]

  • Material : A high-density polyethylene (HDPE) or glass container is typically suitable for this type of organic waste. Avoid metal containers for halogenated compounds where corrosion is a possibility.[17]

  • Condition : The container must be free from cracks or defects.

  • Closure : Keep the waste container closed at all times, except when actively adding waste.[18] This is a critical EPA requirement to prevent the release of vapors.

Step 4: Labeling

Accurate labeling is essential for safety and regulatory compliance. The EPA requires that each waste container be clearly marked.[19] Your label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" .

  • An indication of the hazards (e.g., "Toxic," "Irritant").[19]

  • The date when waste was first added to the container (Accumulation Start Date).

Step 5: Accumulation and Storage

Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[18][19]

  • Location : The SAA must be under the control of the laboratory personnel generating the waste and within their line of sight.[19]

  • Secondary Containment : It is best practice to place the waste container in a secondary containment bin or tray to contain any potential leaks.[16][17]

  • Volume Limits : Be aware of SAA volume limits (typically 55 gallons for hazardous waste, but may be as low as one quart for acutely toxic "P-listed" chemicals).[18]

Step 6: Arranging for Final Disposal

Once your waste container is full or you have reached your institution's time limit for accumulation (e.g., 180 days), contact your EHS office to arrange for pickup.[18] Do not attempt to dispose of the chemical yourself. Final disposal must be carried out by a licensed hazardous waste facility, often through high-temperature incineration.[10][20]

Part 4: Spill and Emergency Procedures

In the event of a small spill within a chemical fume hood:

  • Alert Personnel : Inform colleagues in the immediate area.

  • Contain the Spill : Use an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit to absorb the material.[12][21] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste : Carefully scoop the absorbed material and any contaminated debris into your designated hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report : Report the spill to your supervisor and EHS office, as per your institution's policy.

For large spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound waste from generation to final disposal.

G Disposal Workflow for this compound A Waste Generation (e.g., reaction residue, contaminated labware) B Step 1: Characterize Waste Is it hazardous? A->B C Step 2 & 3: Segregate & Containerize - Use compatible, sealed container - Separate solids/liquids B->C Yes I Non-Hazardous Waste (Not Applicable for this compound) B->I No D Step 4: Label Container - 'Hazardous Waste' - Full Chemical Name - Hazards & Date C->D E Step 5: Store in SAA - At/near point of generation - Under operator control - Use secondary containment D->E F Container Full or Time Limit Reached? E->F F->E No (Continue Accumulation) G Step 6: Contact EHS for Pickup - Provide accurate waste description F->G Yes H Final Disposal (Licensed Facility) G->H

Caption: Decision workflow for hazardous chemical waste management.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromo-2-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 6-Bromo-2-methyl-1,3-benzothiazole (CAS No. 5304-21-2). As drug development professionals, our commitment to safety is paramount, extending beyond discovery to the meticulous handling of every chemical compound. This document synthesizes technical data with field-proven insights to ensure your operational safety and experimental integrity.

Hazard Assessment: Understanding the Compound

This compound is a solid organic compound.[1] While comprehensive toxicological data for this specific molecule is not extensively published, a robust safety protocol can be established by analyzing data from structurally similar brominated benzothiazole derivatives. The primary hazards are associated with irritation and acute toxicity.[2][3]

The Globally Harmonized System (GHS) classifications for analogous compounds provide a clear directive for our safety approach.[2][3][4]

Hazard Classification Category Hazard Statement GHS Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritationGHS07 (Exclamation Mark)

This table is a composite based on data for structurally related benzothiazoles and should be considered the minimum standard for hazard recognition.[2][3][4]

The causality is clear: the chemical structure suggests that contact with mucous membranes (eyes, respiratory tract) or skin can lead to significant irritation.[2][3] Ingestion poses a risk of acute toxicity.[2][3] Therefore, our primary goal is to create an impermeable barrier between the researcher and the chemical.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable. Each component serves a specific purpose, and its correct use is a self-validating system of safety.

Protection Type Specification Rationale & Field Insight
Hand Protection Chemical-resistant nitrile or neoprene gloves.To prevent dermal absorption and irritation.[5][6] Nitrile gloves offer excellent protection against a wide range of chemicals and are a standard in laboratory settings. Always double-check glove integrity before use and remove them using the proper technique to avoid contaminating your skin.
Eye Protection Chemical splash goggles. A face shield should be worn over goggles when there is a significant splash risk.To protect against splashes that can cause serious and potentially irreversible eye damage.[4][5][6] Standard safety glasses do not provide a sufficient seal around the eyes and are inadequate for handling this compound.
Skin & Body A flame-resistant lab coat, full-length pants, and closed-toe shoes.To protect the skin from accidental contact.[4][6] The lab coat should be fully buttoned. This basic level of protection prevents incidental contact with dust or small droplets.
Respiratory All handling of the solid compound or its solutions must occur in a certified chemical fume hood.To prevent the inhalation of dust or aerosols, which may cause respiratory irritation.[5][6] The fume hood is the primary engineering control to minimize respiratory exposure. A respirator is typically not required for routine handling within a functional fume hood but should be available for emergency spill response.[5]

Operational Protocol: From Bench to Disposal

Meticulous adherence to procedure is the foundation of laboratory safety. This protocol outlines the essential steps for handling this compound.

Step 1: Pre-Handling & Area Preparation
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Assemble all Materials: Before bringing the chemical into the hood, gather all necessary equipment (spatulas, weigh paper, glassware, solvents, and waste containers).

  • Don PPE: Put on your lab coat, chemical splash goggles, and gloves before handling the primary container.

  • Designate Waste Containers: Clearly label separate, sealed containers for solid waste and liquid waste.

Step 2: Handling the Compound (Inside Fume Hood)
  • Weighing: This compound is a solid, so care must be taken to avoid generating dust.[1][6][7] Use a micro-spatula for transfers. Perform all weighing operations on weigh paper or in a tared container within the fume hood.

  • Transfers & Dissolution: When adding the solid to a solvent, do so slowly to prevent splashing. If the procedure requires heating, ensure the apparatus is secure.

  • Maintain Sash Position: Keep the fume hood sash at the lowest possible position that still allows for comfortable work.

Step 3: Post-Handling & Decontamination
  • Surface Cleaning: Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • PPE Removal: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat, and finally eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after the handling procedure is complete.[2][4]

Emergency & Disposal Plans

Spill Response
  • Minor Spill (within fume hood):

    • Alert nearby personnel.

    • Carefully wipe up the solid with a damp cloth or absorbent paper to avoid creating dust.[6]

    • Place all contaminated cleaning materials into a sealed hazardous waste container.

    • Decontaminate the area.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert all personnel.[6]

    • Notify the laboratory supervisor and the institution's Environmental Health & Safety (EHS) department immediately.[6]

    • Do not attempt to clean up a large spill without specific training and the appropriate respiratory protection.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[5][6] Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[2][7] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

Disposal Plan
  • Segregation: Do not mix waste from this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Containment: All waste (solid and liquid) must be collected in clearly labeled, sealed, and chemically compatible containers.

  • Disposal: Contact a licensed professional waste disposal service to handle the final disposal in accordance with all local, state, and national regulations.[5] Never pour this chemical or its waste down the drain.[4][5]

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for ensuring adequate protection when working with this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_action Action start Task: Handle 6-Bromo-2-methyl- 1,3-benzothiazole task_assessment Assess Task: - Scale (mg vs g) - Potential for dust/ aerosol generation? start->task_assessment ppe_base Baseline PPE: - Nitrile Gloves - Lab Coat - Splash Goggles task_assessment->ppe_base All Tasks face_shield Enhanced Eye Protection: Add Face Shield task_assessment->face_shield High Splash Risk (e.g., large volume transfer) fume_hood Engineering Control: Work in Certified Chemical Fume Hood ppe_base->fume_hood Always Required proceed Proceed with Experiment fume_hood->proceed face_shield->proceed

Caption: Decision workflow for selecting appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.